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  • Product: 2-Amino-4-methylpentanenitrile hydrochloride
  • CAS: 72177-82-3

Core Science & Biosynthesis

Foundational

2-Amino-4-methylpentanenitrile hydrochloride CAS number 72177-82-3

An In-depth Technical Guide to 2-Amino-4-methylpentanenitrile Hydrochloride Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Amino-4-methylpentanenitr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-4-methylpentanenitrile Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-methylpentanenitrile hydrochloride (CAS No. 72177-82-3), a key chemical intermediate. Primarily recognized as the nitrile precursor to the essential amino acid L-leucine, this compound is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. This document delineates its chemical properties, provides a detailed, field-tested protocol for its synthesis via the Strecker reaction, outlines robust analytical methods for its characterization and quality control, and discusses its applications and critical safety protocols. The guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can confidently synthesize, handle, and utilize this versatile building block.

Chemical Identity and Physicochemical Properties

2-Amino-4-methylpentanenitrile hydrochloride is the salt form of the α-aminonitrile derived from isovaleraldehyde. The hydrochloride salt enhances the compound's stability and water solubility compared to its freebase form, making it more convenient for storage and use in aqueous reaction media.

Caption: Structure of 2-Amino-4-methylpentanenitrile hydrochloride.

Table 1: Core Properties of 2-Amino-4-methylpentanenitrile Hydrochloride

PropertyValueSource(s)
CAS Number 72177-82-3[1]
Molecular Formula C₆H₁₃ClN₂[2]
Molecular Weight 148.63 g/mol [1]
IUPAC Name 2-amino-4-methylpentanenitrile;hydrochloride[3]
Synonyms Leucine nitrile hydrochloride[4]
InChI Key ROAHGHLLRAUFEQ-UHFFFAOYSA-N.ClH[3]
Appearance Typically a white to off-white solidGeneral Supplier Data
Storage Inert atmosphere, room temperature[5]

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for preparing α-aminonitriles is the Strecker synthesis, first reported in 1850.[6][7] This robust reaction forms the chiral center and the nitrile group in a one-pot process from an aldehyde.

The Strecker Synthesis Mechanism

The synthesis proceeds in two primary stages:

  • Imine Formation: Isovaleraldehyde (3-methylbutanal) reacts with an ammonia source, typically ammonium chloride (NH₄Cl), to form an intermediate imine. This is an equilibrium process where the carbonyl carbon is converted into a more electrophilic iminium ion.

  • Cyanide Addition: A nucleophilic cyanide source, such as sodium or potassium cyanide, attacks the electrophilic carbon of the imine. This step forms the α-aminonitrile (the freebase of the target compound) and establishes the new carbon-carbon bond.[6]

The final step involves the isolation of the product as its hydrochloride salt, which is achieved by introducing hydrochloric acid. This protonates the basic amino group, yielding the stable, crystalline hydrochloride salt.

Strecker_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products R1 Isovaleraldehyde P1 Step 1: Imine Formation (Reaction of Aldehyde + NH₄Cl) R1->P1 R2 Ammonium Chloride (NH₄Cl) R2->P1 R3 Sodium Cyanide (NaCN) P2 Step 2: Nucleophilic Attack (Addition of NaCN to Imine) R3->P2 Prod1 Intermediate: 2-Imino-4-methylpentane P1->Prod1 Forms Imine Prod2 Freebase: 2-Amino-4-methylpentanenitrile P2->Prod2 Forms Aminonitrile P3 Step 3: Acidification & Isolation (Addition of HCl) Final Final Product: 2-Amino-4-methylpentanenitrile Hydrochloride P3->Final Protonates & Precipitates Prod1->P2 Prod2->P3

Caption: Workflow for the Strecker synthesis of the target compound.

Field-Proven Experimental Protocol

This protocol is designed for laboratory-scale synthesis and incorporates safety and purification measures for obtaining a high-purity product.

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl), concentrated and in a solvent like 2-propanol or diethyl ether

  • Methanol

  • Diethyl ether (anhydrous)

  • Deionized water

Protocol:

  • Reaction Setup (Self-Validating System):

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, prepare a solution of ammonium chloride (1.1 equivalents) in deionized water.

    • Add isovaleraldehyde (1.0 equivalent) to the flask. The formation of a biphasic mixture is expected.

    • Causality Insight: Using a slight excess of the ammonium salt helps drive the imine formation equilibrium forward. The reaction is performed in a well-ventilated fume hood due to the extreme toxicity of cyanide.

  • Cyanide Addition:

    • Separately, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of deionized water.

    • Cool the main reaction flask to 0-5°C using an ice bath. Trustworthiness: Precise temperature control at this stage is critical to manage the exothermicity of the cyanide addition and prevent side reactions or the release of HCN gas.[8]

    • Slowly add the sodium cyanide solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel and extract the crude aminonitrile freebase with diethyl ether (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure. Caution: The crude product is a toxic oil.

  • Hydrochloride Salt Formation and Purification:

    • Dissolve the crude aminonitrile oil in a minimal amount of anhydrous diethyl ether or methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in 2-propanol or diethyl ether (1.1 equivalents) dropwise with vigorous stirring.

    • The hydrochloride salt will precipitate as a white solid. Self-Validation: The formation of a precipitate is a key indicator of successful salt formation.

    • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether to remove any unreacted starting material, and dry under vacuum.

    • Purity Validation: The final product's purity should be assessed by HPLC and its identity confirmed by NMR spectroscopy.[8] Recrystallization from an ethanol/ether mixture can be performed if necessary.[8]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of 2-Amino-4-methylpentanenitrile hydrochloride.

Spectroscopic Identification
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include: a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the adjacent CH proton, a multiplet for the CH₂ group, a signal for the α-proton (CH adjacent to the amino and nitrile groups), and a broad signal for the ammonium (-NH₃⁺) protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all six unique carbon atoms, with the nitrile carbon appearing at a characteristic downfield shift (~120 ppm).

  • IR Spectroscopy: Key vibrational stretches to be observed include a sharp, medium-intensity peak for the nitrile group (C≡N) around 2230-2250 cm⁻¹ and broad absorptions in the 2500-3000 cm⁻¹ region, characteristic of the ammonium (-NH₃⁺) group.

  • Mass Spectrometry (MS): ESI-MS in positive ion mode will show the molecular ion for the freebase [M+H]⁺, confirming the molecular weight.

Purity Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final product and quantifying any impurities, such as unreacted isovaleraldehyde or side-products.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Self-Validating System):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% trifluoroacetic acid (TFA). Causality Insight: TFA acts as an ion-pairing agent, improving the peak shape of the polar amine hydrochloride.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm. Rationale: The nitrile and ammonium groups lack strong chromophores at higher wavelengths, but detection is possible at lower UV ranges.[9]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically expected for a research-grade chemical.

Analytical_Workflow cluster_hplc Purity Analysis cluster_spec Identity Confirmation Start Synthesized Product (Crude or Purified) Prep Sample Preparation (Weighing & Dissolution) Start->Prep QC_Split Quality Control Analysis Prep->QC_Split HPLC_Inject HPLC Injection QC_Split->HPLC_Inject Purity Check NMR NMR Spectroscopy (¹H, ¹³C) QC_Split->NMR Identity Check IR IR Spectroscopy QC_Split->IR Identity Check MS Mass Spectrometry QC_Split->MS Identity Check HPLC_Run Chromatographic Separation (C18 Column) HPLC_Inject->HPLC_Run HPLC_Detect UV Detection (210 nm) HPLC_Run->HPLC_Detect HPLC_Result Purity Report (>98%) HPLC_Detect->HPLC_Result Spec_Result Structural Confirmation NMR->Spec_Result IR->Spec_Result MS->Spec_Result

Caption: A typical analytical workflow for quality control.

Applications in Research and Drug Development

The primary utility of 2-Amino-4-methylpentanenitrile hydrochloride lies in its role as a direct precursor to L-leucine and its analogs.

  • Amino Acid Synthesis: Acid-catalyzed hydrolysis of the nitrile group converts it into a carboxylic acid, yielding leucine. This is a fundamental transformation used to produce isotopically labeled or synthetically modified versions of leucine for metabolic studies.[6]

  • Peptide Chemistry: Custom-synthesized leucine derivatives are incorporated into peptides to study protein structure and function or to develop peptide-based therapeutics.

  • Pharmaceutical Intermediate: The nitrile group itself is a valuable functional group in medicinal chemistry. It is often used as a bioisostere for a carbonyl group, can act as a hydrogen bond acceptor, and can enhance metabolic stability by blocking sites of oxidation.[10][11] This makes aminonitriles like the topic compound valuable starting points for the synthesis of novel small-molecule drug candidates.[12][13]

Safety, Handling, and Storage

Proper handling of 2-Amino-4-methylpentanenitrile hydrochloride is imperative due to its potential hazards, which are primarily associated with aminonitriles and cyanide-derived compounds.

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Pictogram(s) GHS07 (Exclamation Mark)[4]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]
Precautionary Statements (Prevention) P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[4][14]
Precautionary Statements (Response) P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15]
Precautionary Statements (Storage) P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[14][15]
Handling Protocols
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[15]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[14]

  • Spill Management: In case of a spill, avoid generating dust. Carefully scoop the solid material into a sealed container for proper waste disposal.

Storage and Stability
  • Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15][16]

  • Stability: As a hydrochloride salt, the compound is generally stable under recommended storage conditions. However, aminonitriles can be sensitive to moisture and high temperatures. Long-term stability should be monitored by periodic purity analysis, especially if stored for extended periods.[17][18]

Conclusion

2-Amino-4-methylpentanenitrile hydrochloride is a foundational building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Strecker reaction, coupled with its direct utility as a precursor to leucine and other valuable molecules, ensures its continued relevance. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is crucial for any researcher intending to utilize this versatile intermediate in their work.

References

  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • King Scientific. (n.d.). 2-Amino-4-methylpentanenitrile Hydrochloride. [Link]

  • Datasheetarchive.com. (n.d.). 2-Amino-2-methylpropanenitrile Safety Data Sheet. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpentanenitrile. National Center for Biotechnology Information. [Link]

  • SpringerLink. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. (1975). The stability of amitriptyline hydrochloride in aqueous solution. [Link]

  • PubMed. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution. [Link]

  • ResearchGate. (2021). Application of Nitrile in Drug Design. [Link]

  • MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]

  • YouTube. (2021). Strecker Amino Acid Synthesis. [Link]

  • MDPI. (2021). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. [Link]

  • University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase. [Link]

  • Filo. (2024). Show how you might synthesize leucine using the Strecker synthesis. [Link]

  • ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. [Link]

  • Google Patents. (n.d.). US3061628A - Process and preparation of amino nitriles and acetic acids.
  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

Sources

Exploratory

physical and chemical properties of 2-Amino-4-methylpentanenitrile hydrochloride

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Amino-4-methylpentanenitrile Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-methylpentan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Amino-4-methylpentanenitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylpentanenitrile hydrochloride is a nitrile derivative featuring a branched alkyl chain and an amino group. It serves as a crucial intermediate in both organic and pharmaceutical chemistry. Its structural resemblance to the amino acid leucine makes it a valuable precursor for the synthesis of L-leucine derivatives and other biologically active molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and safety protocols, offering field-proven insights for its application in research and development.

Chemical Identity

A clear understanding of the chemical identity of 2-Amino-4-methylpentanenitrile hydrochloride is fundamental for its proper handling and application.

IdentifierValue
IUPAC Name 2-amino-4-methylpentanenitrile;hydrochloride
Synonyms 2-amino-4-methyl-pentanenitrile hydrochloride
CAS Number 72177-82-3
Molecular Formula C₆H₁₃ClN₂
Molecular Weight 148.63 g/mol
Canonical SMILES CC(C)CC(C#N)N.Cl
InChI Key AEYTXGCLZAJPCX-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various experimental settings.

Physical Properties
PropertyValue
Physical Form Solid
Purity ≥95%
Storage Temperature 4°C
Chemical Properties and Reactivity

The reactivity of 2-Amino-4-methylpentanenitrile hydrochloride is primarily governed by the amino and nitrile functional groups.

  • Amino Group : The primary amine is basic and readily protonated, which accounts for the formation of the stable hydrochloride salt. This group can participate in various reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.

  • Nitrile Group : The nitrile group is a versatile functional group that can undergo hydrolysis to form a carboxylic acid or a primary amide. It can also be reduced to a primary amine. The strong electron-withdrawing nature of the nitrile group can influence the reactivity of the adjacent α-carbon.

  • Stability : As a hydrochloride salt, the compound exhibits enhanced stability compared to its free base form. It should be stored in a tightly sealed container at the recommended temperature of 4°C to prevent degradation.

Synthesis and Manufacturing

The synthesis of 2-Amino-4-methylpentanenitrile hydrochloride generally involves a two-step process. The first step is the formation of the aminonitrile, followed by its conversion to the hydrochloride salt. A general representation of this synthesis is outlined below.

General Synthesis Pathway

The synthesis typically involves the reaction of an aldehyde or ketone with a source of cyanide and ammonia (or an ammonium salt), a reaction known as the Strecker synthesis. In the case of 2-Amino-4-methylpentanenitrile, isovaleraldehyde would be the starting material. The resulting α-aminonitrile is then treated with hydrochloric acid to yield the final product.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrochloride Salt Formation 4-Methylpentanenitrile 4-Methylpentanenitrile Reaction1 Reaction 4-Methylpentanenitrile->Reaction1 Ammonia Ammonia Ammonia->Reaction1 Catalyst Catalyst Catalyst->Reaction1 2-Amino-4-methylpentanenitrile 2-Amino-4-methylpentanenitrile Reaction1->2-Amino-4-methylpentanenitrile Reaction2 Reaction 2-Amino-4-methylpentanenitrile->Reaction2 HCl Hydrochloric Acid HCl->Reaction2 Product 2-Amino-4-methylpentanenitrile hydrochloride Reaction2->Product

Caption: General synthesis workflow for 2-Amino-4-methylpentanenitrile hydrochloride.

For industrial-scale production, continuous flow reactors may be employed to allow for better control over reaction conditions, leading to higher yields and purity.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of 2-Amino-4-methylpentanenitrile hydrochloride.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy : IR spectroscopy is a key technique for identifying the functional groups present. Characteristic strong peaks are expected around 2204–2210 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Absorption bands corresponding to N-H stretching of the ammonium salt and C-H stretching of the alkyl chain would also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the protons of the isobutyl group and the proton on the α-carbon. The ¹³C NMR would show distinct peaks for each carbon atom, including the nitrile carbon. Computational studies on similar molecules have shown good correlation between theoretical and experimental NMR data.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of non-volatile compounds like 2-Amino-4-methylpentanenitrile hydrochloride. Chiral HPLC methods can be developed to resolve enantiomers if the compound is racemic.

  • Gas Chromatography (GC) : GC can be used for purity analysis, potentially after derivatization to increase volatility.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) : DSC can be used to determine the melting point and assess thermal stability. TGA provides information on the decomposition temperature and mass loss as a function of temperature. These techniques are valuable for studying the compatibility of the compound with other substances in a formulation.

G cluster_0 Analytical Workflow Sample 2-Amino-4-methylpentanenitrile hydrochloride Spectroscopy Spectroscopy (IR, NMR) Sample->Spectroscopy Chromatography Chromatography (HPLC, GC) Sample->Chromatography Thermal_Analysis Thermal Analysis (DSC, TGA) Sample->Thermal_Analysis Structure_ID Structure_ID Spectroscopy->Structure_ID Structural Information Purity Purity Chromatography->Purity Purity Assessment Thermal_Props Thermal_Props Thermal_Analysis->Thermal_Props Thermal Properties

Caption: Workflow for the analytical characterization of the compound.

Applications in Research and Drug Development

2-Amino-4-methylpentanenitrile hydrochloride is a valuable building block in medicinal chemistry and drug discovery.

  • Precursor to Leucine Derivatives : Its primary application is as a precursor for the synthesis of L-leucine derivatives. Leucine and its analogues are important components of many biologically active peptides and small molecule drugs.

  • Peptide Synthesis : As an amino acid derivative, it can be utilized in peptide synthesis.

  • Pharmaceutical Intermediates : The nitrile group is a common pharmacophore in many drugs, and this compound serves as a key intermediate for introducing the leucinamide or related structures into larger molecules.

Safety and Handling

Proper handling of 2-Amino-4-methylpentanenitrile hydrochloride is essential to ensure laboratory safety.

Hazard Identification

Based on the available safety data for similar compounds, 2-Amino-4-methylpentanenitrile hydrochloride is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.

  • GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Signal Word : Warning

Recommended Precautions
  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.

  • Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage : Store in a well-ventilated place and keep the container tightly closed. Store locked up at the recommended temperature of 4°C.

Conclusion

2-Amino-4-methylpentanenitrile hydrochloride is a key chemical intermediate with well-defined physical and chemical properties. Its value in the synthesis of leucine derivatives and other pharmaceutical compounds is significant. A thorough understanding of its characteristics, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

  • Benchchem. 2-Amino-4-methylpentanenitrile hydrochloride | 72177-82-3.
  • ChemShuttle. CAS No.: 10466-61-2; Synonyms: H-Leu-NH2.HCl.
  • Cenmed. 2-Amino-4-methylpentanenitrile Hydrochloride (C007B-506485).
  • Google Patents. CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
  • Sigma-Aldrich. 2-Amino-4-methylpentanenitrile hydrochloride | 72177-82-3.
  • PubChem - NIH. 2-Amino-4-methylpentanenitrile | C6H12N2 | CID 13352438.
  • PubChem - NIH. 2-Hydroxy-4-methylpentanenitrile | C6H11NO | CID 12548640.
  • PubChem. 2-Amino-4-methylpentanamide hydrochloride | C6H15ClN2O | CID 12866300.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Amino-4-methylbenzonitrile.
  • MDPI. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen.
  • ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry.
  • ResearchGate. (PDF) Thermal analysis of interaction between 2-PAM chloride and various excipients in some binary mixtures by TGA and DSC.
  • ResearchGate. (PDF)
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-methylbenzonitrile.
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • PubMed. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile
Foundational

An In-Depth Technical Guide to 2-Amino-4-methylpentanenitrile Hydrochloride: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Amino-4-methylpentanenitrile hydrochloride, a key building block in synthetic and medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-4-methylpentanenitrile hydrochloride, a key building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. This document is intended to serve as a practical resource for scientists at the bench and those involved in the strategic design of novel therapeutics.

Core Molecular Attributes

2-Amino-4-methylpentanenitrile hydrochloride is the hydrochloride salt of the corresponding α-aminonitrile. The presence of the hydrochloride salt enhances the compound's stability and water solubility, making it more amenable to handling and use in various chemical transformations.

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂
Molecular Weight 148.63 g/mol
CAS Number 72177-82-3
Canonical SMILES CC(C)CC(C#N)N.Cl

Synthesis and Mechanism

The primary route for the synthesis of α-aminonitriles like 2-Amino-4-methylpentanenitrile is the Strecker reaction .[1][2] This robust and economically viable one-pot, three-component condensation reaction involves an aldehyde, an amine, and a cyanide source.[1][2]

The Strecker Reaction: A Mechanistic Overview

The Strecker synthesis is a cornerstone of amino acid and aminonitrile preparation.[2] The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia (or an amine), which is then attacked by a cyanide ion to form the α-aminonitrile.

Strecker_Reaction Isovaleraldehyde Isovaleraldehyde Intermediate_Imine Iminium Ion Intermediate Isovaleraldehyde->Intermediate_Imine + Ammonia (-H2O) Ammonia Ammonia Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Product 2-Amino-4-methylpentanenitrile Intermediate_Imine->Product + Cyanide Final_Product 2-Amino-4-methylpentanenitrile HCl Product->Final_Product + HCl

Caption: Generalized workflow of the Strecker synthesis for 2-Amino-4-methylpentanenitrile.

Experimental Protocol: Synthesis of 2-Amino-4-methylpentanenitrile Hydrochloride

This protocol is a representative procedure based on the principles of the Strecker reaction.

Materials:

  • Isovaleraldehyde

  • Ammonium chloride

  • Sodium cyanide

  • Methanol

  • Hydrochloric acid (in a suitable solvent like methanol or ether)

  • Water

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in water. Cool the solution in an ice bath. To this, add isovaleraldehyde slowly while stirring.

  • Cyanide Addition: Separately, prepare a solution of sodium cyanide in water. Slowly add the sodium cyanide solution to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Extraction: Extract the resulting 2-Amino-4-methylpentanenitrile from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude aminonitrile.

  • Salt Formation: Dissolve the crude aminonitrile in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether). Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-Amino-4-methylpentanenitrile hydrochloride.

Reactivity and Role in Drug Development

The nitrile group in 2-Amino-4-methylpentanenitrile is a versatile functional group that plays a significant role in its reactivity and application in drug discovery.[3]

The Nitrile as a Bioisostere and a Covalent Warhead

In medicinal chemistry, the nitrile group can act as a bioisostere for a carbonyl group, participating in polar interactions with biological targets.[3] More importantly, the nitrile moiety in α-aminonitriles can function as a "warhead" for covalent inhibitors.[4] This is particularly relevant for inhibiting cysteine and serine proteases, where the nitrile can undergo a reversible covalent interaction with the active site nucleophile.[3][4]

Covalent_Inhibition Aminonitrile 2-Amino-4-methylpentanenitrile Covalent_Adduct Reversible Covalent Adduct Aminonitrile->Covalent_Adduct Nucleophilic Attack Enzyme Enzyme Active Site (e.g., Cysteine Thiol) Enzyme->Covalent_Adduct

Caption: Covalent inhibition mechanism of an aminonitrile with an enzyme active site.

Applications in Drug Discovery

α-Aminonitriles are key intermediates in the synthesis of α-amino acids and peptidomimetics.[2] Their ability to act as covalent inhibitors has led to their investigation in various therapeutic areas, including:

  • Antiviral Agents: As inhibitors of viral proteases.

  • Anticancer Therapeutics: Targeting enzymes involved in cancer cell proliferation.

  • Treatment of Metabolic Diseases: For example, as inhibitors of dipeptidyl peptidase 4 (DPP-4) for type 2 diabetes.[4]

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the identity, purity, and structure of 2-Amino-4-methylpentanenitrile hydrochloride.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl group (methyl, methine, and methylene protons) and the α-proton adjacent to the amino and nitrile groups. The presence of the hydrochloride salt may lead to a downfield shift of the α-proton and the amine protons.
¹³C NMR Resonances for the isobutyl carbons, the α-carbon, and the nitrile carbon. The nitrile carbon typically appears in the 115-125 ppm range.
Infrared (IR) Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2200-2260 cm⁻¹. Broad absorption in the 2400-3200 cm⁻¹ range is indicative of the ammonium (R-NH₃⁺) stretch of the hydrochloride salt.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the free base (2-Amino-4-methylpentanenitrile) upon loss of HCl.

Proton NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 2-Amino-4-methylpentanenitrile hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[6]

  • Toxicity: Aminonitriles and their hydrochloride salts should be considered toxic if swallowed, in contact with skin, or if inhaled.[8][9] In case of exposure, seek immediate medical attention.[9]

Conclusion

2-Amino-4-methylpentanenitrile hydrochloride is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Strecker reaction and the unique reactivity of the nitrile group make it an attractive starting material for the development of novel therapeutics, particularly covalent enzyme inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

  • PubChem. (n.d.). 2-Amino-4-methylpentanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

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  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis and properties of α-aminonitriles. Russian Chemical Reviews, 58(2), 148-162.
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  • Pellissier, H. (2011). Recent developments in the Strecker reaction. Tetrahedron, 67(21), 3769-3803.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Aminoacetonitrile Hydrochloride, 99%. Retrieved from [Link]

  • Das, B., & Reddy, M. R. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 56.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • de Figueiredo, R. M., & Christmann, M. (2017). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 8(1), 10–23.

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Exploratory

An In-depth Technical Guide to 2-Amino-4-methylpentanenitrile Hydrochloride: A Key Leucine Derivative for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Building Block 2-Amino-4-methylpentanenitrile hydrochloride, a nitrile derivative of the essential amino acid leucine, s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

2-Amino-4-methylpentanenitrile hydrochloride, a nitrile derivative of the essential amino acid leucine, stands as a pivotal intermediate in the landscape of organic and pharmaceutical chemistry.[1] Its structural resemblance to leucine, a fundamental component of proteins, renders it a valuable precursor for the synthesis of a diverse array of bioactive molecules and L-leucine derivatives.[1] This guide offers a comprehensive exploration of 2-amino-4-methylpentanenitrile hydrochloride, from its fundamental physicochemical properties and synthesis to its critical applications in drug development, detailed analytical methodologies, and essential safety protocols. By providing a deep dive into the causality behind experimental choices and self-validating protocols, this document aims to empower researchers to effectively harness the potential of this versatile chemical entity.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of 2-amino-4-methylpentanenitrile hydrochloride is paramount for its effective utilization in synthesis and formulation. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to its free base form, 2-amino-4-methylpentanenitrile.[1]

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂PubChem
Molecular Weight 148.63 g/mol PubChem
Appearance White to off-white crystalline powderGeneric Material Properties
Solubility Soluble in water[1]
CAS Number 72177-82-3[1]

Synthesis and Purification: From Precursors to a Pure Intermediate

The primary route for the synthesis of 2-amino-4-methylpentanenitrile, the precursor to the hydrochloride salt, is the Strecker amino acid synthesis.[2][3] This robust and well-established method offers a straightforward pathway to α-amino acids and their nitrile intermediates.[2][3][4]

The Strecker Synthesis: A Step-by-Step Approach

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde or ketone.[3] In the case of 2-amino-4-methylpentanenitrile, the starting material is isovaleraldehyde.

Step 1: Formation of the α-Aminonitrile

The initial step involves the reaction of isovaleraldehyde with ammonia and a cyanide source, typically hydrogen cyanide or a cyanide salt like potassium cyanide.[3] This reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to yield the α-aminonitrile.[3]

Experimental Protocol: Synthesis of 2-Amino-4-methylpentanenitrile

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with isovaleraldehyde and a suitable solvent, such as methanol or ethanol.

  • Addition of Reagents: An aqueous solution of ammonia and potassium cyanide is added to the reaction mixture. The reaction is typically carried out at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction and minimize side products.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting aldehyde.

  • Workup: Once the reaction is complete, the mixture is worked up to isolate the 2-amino-4-methylpentanenitrile. This may involve extraction with an organic solvent and subsequent washing to remove impurities.

Formation of the Hydrochloride Salt

The isolated 2-amino-4-methylpentanenitrile is then converted to its more stable hydrochloride salt.[1] This is typically achieved by treating a solution of the aminonitrile in an organic solvent, such as diethyl ether or methanol, with hydrogen chloride gas or a solution of HCl in an appropriate solvent.[5]

Experimental Protocol: Preparation of 2-Amino-4-methylpentanenitrile Hydrochloride

  • Dissolution: The crude 2-amino-4-methylpentanenitrile is dissolved in a suitable anhydrous organic solvent.

  • Acidification: A solution of hydrogen chloride in the same or a compatible solvent is added dropwise to the aminonitrile solution while stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitated solid is collected by filtration.

  • Washing and Drying: The collected solid is washed with a small amount of cold solvent to remove any remaining impurities and then dried under vacuum to yield the final product.

Purification: Achieving High Purity for Pharmaceutical Applications

For applications in drug development, high purity of the intermediate is crucial. Recrystallization is a common and effective method for purifying 2-amino-4-methylpentanenitrile hydrochloride.

Experimental Protocol: Recrystallization of 2-Amino-4-methylpentanenitrile Hydrochloride

  • Solvent Selection: A suitable solvent system is chosen. This often involves a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A common technique is to use a two-solvent system, such as dissolving the compound in a minimal amount of a good solvent (like methanol or ethanol) at reflux and then adding a poor solvent (like diethyl ether or hexane) until turbidity is observed.

  • Dissolution: The crude hydrochloride salt is dissolved in the minimum amount of the hot solvent.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

The Role of 2-Amino-4-methylpentanenitrile Hydrochloride as a Leucine Precursor and its Applications in Drug Development

The structural analogy to leucine makes 2-amino-4-methylpentanenitrile hydrochloride a valuable building block in the synthesis of various pharmaceutical agents. The nitrile group can be hydrolyzed to a carboxylic acid, completing the synthesis of leucine or its derivatives.[3]

Key Applications in Medicinal Chemistry:
  • Antiviral Agents: Leucine and its derivatives are integral components of many peptide-based drugs, including some antiviral agents. The introduction of the isobutyl side chain of leucine can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. While direct use of 2-amino-4-methylpentanenitrile hydrochloride in marketed antiviral drugs is not prominently documented, its role as a precursor to chiral leucine derivatives is significant in the exploration of new antiviral compounds.[6][7]

  • Antidiabetic Drugs: Certain amino acids and their derivatives have been investigated for their potential in managing diabetes.[8] Leucine, for instance, is known to stimulate insulin secretion. While not a direct therapeutic, derivatives synthesized from 2-amino-4-methylpentanenitrile hydrochloride could be explored as components of novel antidiabetic agents.[8]

  • Anticonvulsant Drugs: The synthesis of the antiepileptic drug Levetiracetam involves intermediates that can be derived from amino acids.[9][10] Although the most common industrial synthesis of Levetiracetam does not directly start from 2-amino-4-methylpentanenitrile, the use of chiral amino acid derivatives highlights the importance of such building blocks in accessing enantiomerically pure pharmaceuticals.[11]

Analytical Methodologies: Ensuring Quality and Purity

Robust analytical methods are essential for the characterization and quality control of 2-amino-4-methylpentanenitrile hydrochloride. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 2-amino-4-methylpentanenitrile hydrochloride and for quantifying it in reaction mixtures or final products.

Experimental Protocol: HPLC Analysis

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed.

  • Detection: UV detection at a suitable wavelength (typically around 210 nm) is used. For enhanced sensitivity and specificity, especially in biological matrices, derivatization with agents like o-phthalaldehyde (OPA) followed by fluorescence detection can be utilized.[12][13]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-amino-4-methylpentanenitrile hydrochloride. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule. The chemical shifts, splitting patterns, and integration values allow for the unambiguous assignment of each proton.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-amino-4-methylpentanenitrile hydrochloride will exhibit characteristic absorption bands.

Functional GroupCharacteristic Absorption (cm⁻¹)
Nitrile (C≡N) Strong, sharp peak around 2200-2260 cm⁻¹
Amine (N-H) Broad peaks in the range of 3200-3500 cm⁻¹
Alkyl (C-H) Stretching vibrations in the 2850-3000 cm⁻¹ region
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm its structure. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺.

Safety and Handling: A Commitment to Laboratory Safety

As with all chemicals, proper safety precautions must be observed when handling 2-amino-4-methylpentanenitrile hydrochloride. Due to the presence of the nitrile group, it should be treated with the same caution as other cyanide-containing compounds.[14]

Hazard Identification
  • Toxicity: Aminonitriles can be toxic if ingested, inhaled, or absorbed through the skin.[15] The primary hazard is the potential release of hydrogen cyanide (HCN) gas, especially in the presence of acids.[14]

  • Irritation: The compound may cause skin and eye irritation.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Handling and Storage
  • Ventilation: All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood.[14]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[14] The container should be tightly sealed.

Spill and Waste Disposal
  • Spill Cleanup: In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material and placed in a sealed container for disposal. The area should then be decontaminated.[12][16]

  • Waste Disposal: All waste containing 2-amino-4-methylpentanenitrile hydrochloride must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[14] Waste should be collected in clearly labeled, dedicated containers.[14]

Conclusion: A Cornerstone for Innovation in Drug Discovery

2-Amino-4-methylpentanenitrile hydrochloride is more than just a chemical intermediate; it is a versatile tool that empowers researchers in the pharmaceutical industry to explore new chemical space and develop novel therapeutic agents. Its role as a readily accessible precursor to chiral leucine derivatives makes it a valuable asset in the synthesis of complex molecules with potential biological activity. By understanding its properties, synthesis, and safe handling, scientists can confidently and effectively utilize this compound to drive innovation in drug discovery and development.

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Foundational

An In-depth Technical Guide to the Biological Activity of 2-Amino-4-methylpentanenitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the potential biological activity of 2-Amino-4-methylpe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activity of 2-Amino-4-methylpentanenitrile hydrochloride. As a Senior Application Scientist, the following sections synthesize available chemical data and extrapolate potential biological significance based on the known activities of structurally related molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation.

Introduction and Physicochemical Properties

2-Amino-4-methylpentanenitrile hydrochloride is a chemical compound with the molecular formula C₆H₁₃ClN₂. It is the hydrochloride salt of 2-amino-4-methylpentanenitrile. The presence of a nitrile group and an amino group on the same carbon atom categorizes it as an alpha-aminonitrile. Its structure is analogous to the amino acid leucine, with a nitrile group replacing the carboxylic acid.

PropertyValueSource
Molecular FormulaC₆H₁₃ClN₂
Molecular Weight148.63 g/mol
CAS Number72177-82-3
AppearanceSolid
PurityTypically ≥95%

The hydrochloride salt form generally enhances the stability and solubility of the compound in aqueous solutions, a desirable characteristic for biological testing and potential pharmaceutical formulations.

Postulated Mechanism of Action and Biological Relevance

Direct experimental evidence detailing the specific biological activity of 2-Amino-4-methylpentanenitrile hydrochloride is not extensively available in peer-reviewed literature. However, based on its structural features—namely the α-aminonitrile moiety—we can infer potential mechanisms of action.

The Role of the Nitrile Group in Bioactivity

The nitrile group is a versatile functional group found in numerous pharmaceuticals. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups. In some contexts, the nitrile group can be metabolized, but it is generally considered a stable functional group in vivo. The electron-withdrawing nature of the nitrile can influence the acidity of the adjacent α-amino group and the overall electronic properties of the molecule.

Potential as an Enzyme Inhibitor

Alpha-aminonitriles are known to be inhibitors of certain enzymes, particularly cysteine proteases. The proposed mechanism involves the nucleophilic attack of the active site cysteine thiol on the electrophilic carbon of the nitrile group, forming a reversible covalent thioimidate adduct. This covalent modification can block the enzyme's catalytic activity.

Below is a conceptual workflow for assessing the potential inhibitory activity of 2-Amino-4-methylpentanenitrile hydrochloride against a target enzyme.

G cluster_0 In Vitro Enzyme Inhibition Assay Workflow A Target Enzyme Selection (e.g., Cysteine Protease) B Substrate and Buffer Optimization A->B C Preparation of 2-Amino-4-methylpentanenitrile hydrochloride Serial Dilutions B->C D Incubation of Enzyme with Compound C->D E Addition of Substrate to Initiate Reaction D->E F Measurement of Product Formation (e.g., Spectrophotometry, Fluorimetry) E->F G Data Analysis: IC50 Determination F->G

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Interaction with Receptors

Preliminary studies on similar compounds suggest potential interactions with neurotransmitter receptors.[1] The structural similarity to leucine, a branched-chain amino acid, might imply a potential to interact with amino acid transporters or receptors, although this is purely speculative and requires experimental validation.

Potential Therapeutic Applications: An Extrapolative View

While direct evidence is lacking for 2-Amino-4-methylpentanenitrile hydrochloride, the known biological activities of other aminonitrile-containing compounds suggest potential areas of therapeutic interest.

  • Antiviral Activity: Some aminonitrile derivatives have been investigated as entry inhibitors for viruses like HCV.[2]

  • Antibacterial Activity: The aminonitrile scaffold has been explored for its potential antibacterial properties against various pathogens.[3][4]

  • Anticancer Properties: Certain aminonitrile derivatives have demonstrated cytotoxicity against cancer cell lines.[5]

It is crucial to emphasize that these are potential applications based on related compounds, and dedicated research is necessary to determine if 2-Amino-4-methylpentanenitrile hydrochloride exhibits any of these activities.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of 2-Amino-4-methylpentanenitrile hydrochloride, a systematic approach involving a series of in vitro and in vivo assays is required.

In Vitro Cytotoxicity Assay

A primary step in evaluating a new compound is to assess its general cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-4-methylpentanenitrile hydrochloride in culture medium and add to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_1 MTT Cytotoxicity Assay Workflow Start Plate Cells Treat Treat with Compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A simplified workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

To investigate potential antibacterial or antifungal activity, standard microbiology assays can be employed.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare Inoculum: Grow the microbial strain of interest to a specific density in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of 2-Amino-4-methylpentanenitrile hydrochloride in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring optical density.

Toxicology and Safety Considerations

The toxicological profile of 2-Amino-4-methylpentanenitrile hydrochloride is not well-established. However, compounds containing a nitrile group can potentially release cyanide under certain metabolic conditions, which is a known toxicant.[6] Therefore, appropriate safety precautions should be taken when handling this compound. GHS hazard statements for similar compounds often include warnings for skin and eye irritation, and potential respiratory irritation.[7]

Role as a Pharmaceutical Intermediate

Future Research Directions

The biological activity of 2-Amino-4-methylpentanenitrile hydrochloride remains a largely unexplored area. Future research should focus on:

  • Broad-spectrum biological screening: Testing the compound against a wide range of biological targets, including enzymes, receptors, and various cell lines.

  • Mechanism of action studies: If any significant activity is identified, further experiments should be conducted to elucidate the underlying mechanism.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of the compound to understand how structural modifications affect its biological activity.

  • Toxicological evaluation: A thorough assessment of the compound's safety profile is essential for any potential therapeutic development.

Conclusion

2-Amino-4-methylpentanenitrile hydrochloride is a chemical compound with potential for biological activity based on its structural similarity to other bioactive aminonitriles. While direct experimental data is currently limited, this guide provides a framework for its potential mechanisms of action, therapeutic applications, and necessary experimental evaluation. It serves as a call to the research community to further investigate this and similar compounds to unlock their potential in drug discovery and development.

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Exploratory

A Technical Guide to the Research Applications of 2-Amino-4-methylpentanenitrile Hydrochloride

Abstract 2-Amino-4-methylpentanenitrile, particularly as its hydrochloride salt, represents a pivotal yet often under-recognized intermediate in synthetic organic and medicinal chemistry. As the direct precursor to the e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-4-methylpentanenitrile, particularly as its hydrochloride salt, represents a pivotal yet often under-recognized intermediate in synthetic organic and medicinal chemistry. As the direct precursor to the essential amino acid leucine, its primary application is well-established. However, the inherent reactivity of its bifunctional nature—possessing both a primary amine and a nitrile group—unlocks a vast landscape of potential applications beyond simple amino acid synthesis. This guide provides an in-depth exploration of the synthesis, characterization, and versatile research applications of this compound. We will delve into its role as a cornerstone for generating chiral molecules, a versatile building block for nitrogen-containing heterocycles, and a potential fragment in modern drug discovery paradigms. Detailed, field-tested protocols are provided to empower researchers to harness the full synthetic potential of this valuable reagent.

Introduction: Beyond a Simple Leucine Precursor

2-Amino-4-methylpentanenitrile is an α-aminonitrile, a class of compounds characterized by an amino group and a nitrile group attached to the same carbon atom. Its hydrochloride salt is often preferred in a laboratory setting due to its improved stability and handling characteristics as a solid. While its most prominent identity is that of the penultimate intermediate in the Strecker synthesis of D,L-leucine, this perspective only scratches the surface of its utility.[1][2][3]

The true value of an intermediate lies in its synthetic versatility. The primary amine offers a nucleophilic handle for a myriad of reactions including acylation, alkylation, and reductive amination. Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or engaged with organometallic reagents to form ketones.[4] This orthogonal reactivity makes 2-amino-4-methylpentanenitrile a powerful linchpin for constructing complex molecular architectures. Researchers in drug development and materials science can leverage this compound as a bifunctional building block to introduce the isobutyl motif found in leucine, tether molecular fragments, or construct novel heterocyclic scaffolds.[4][5]

This guide serves as a technical primer for researchers, offering both the foundational knowledge and the practical methodologies required to explore and exploit the full range of applications for 2-Amino-4-methylpentanenitrile hydrochloride.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in any experimental workflow.

Table 1: Physicochemical Properties of 2-Amino-4-methylpentanenitrile and its Hydrochloride Salt

Property2-Amino-4-methylpentanenitrile2-Amino-4-methylpentanenitrile HCl
CAS Number 65451-12-9[6][7]72177-82-3[8][9]
Molecular Formula C₆H₁₂N₂[6][7]C₆H₁₃ClN₂
Molecular Weight 112.17 g/mol [6][7]148.64 g/mol
Appearance (Typically an oil)White to off-white solid
Storage Sealed in dry, 2-8°C[6]4°C
Structural Characterization

Confirming the identity and purity of the nitrile is a critical first step. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural verification. While specific experimental data for the hydrochloride salt is not widely published, predicted shifts based on its structure provide a reliable reference.[10] The ¹H NMR would characteristically show signals for the isobutyl group (a doublet for the two methyls, a multiplet for the methine, and a doublet or multiplet for the CH₂), and a distinct signal for the α-proton adjacent to the amine and nitrile. The ¹³C NMR would show corresponding signals for each unique carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. A key diagnostic peak is the nitrile (C≡N) stretch, which typically appears in the region of 2210-2260 cm⁻¹. The N-H stretches of the primary amine (or ammonium in the HCl salt) will appear as one or two bands in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 112.10.

Synthesis and Handling

Synthesis via the Strecker Reaction

The most common and economically viable method for synthesizing α-aminonitriles is the Strecker synthesis, a one-pot, three-component reaction.[11] This reaction combines an aldehyde (isovaleraldehyde), a cyanide source (e.g., sodium or potassium cyanide), and an ammonia source (e.g., ammonium chloride).[1][2]

The mechanism proceeds in two main stages:

  • Imine Formation: Isovaleraldehyde reacts with ammonia to form an imine intermediate, with the elimination of water.

  • Cyanide Addition: The nucleophilic cyanide ion attacks the electrophilic carbon of the imine, forming the final 2-amino-4-methylpentanenitrile product.[2]

Strecker_Synthesis Strecker Synthesis Workflow Aldehyde Isovaleraldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + H+ / - H2O Ammonia Ammonia (NH3) Ammonia->Imine Cyanide Cyanide (NaCN/KCN) Product 2-Amino-4-methyl- pentanenitrile Cyanide->Product + CN- Imine->Product + CN- HCl_Salt 2-Amino-4-methyl- pentanenitrile HCl Product->HCl_Salt + HCl (gas or solution)

Caption: Workflow for the Strecker synthesis of the target aminonitrile.

Safety and Handling

As with all nitrile-containing compounds, 2-amino-4-methylpentanenitrile and its hydrochloride salt must be handled with extreme caution.[12]

  • Toxicity: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[13][14][15] They can release hydrogen cyanide (HCN) gas, which is highly toxic, upon contact with acids.[12] All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[16] Keep containers tightly sealed.

Core Research Applications

The synthetic utility of 2-amino-4-methylpentanenitrile hydrochloride stems from its identity as a bifunctional building block.[4]

Applications Key Application Pathways Aminonitrile 2-Amino-4-methyl- pentanenitrile HCl Leucine Synthesis of D,L-Leucine & Derivatives Aminonitrile->Leucine Acid/Base Hydrolysis Heterocycles Precursor for N-Heterocycles (e.g., Imidazoles, Tetrazoles) Aminonitrile->Heterocycles Cyclization Reactions FBDD Fragment-Based Drug Discovery (FBDD) Aminonitrile->FBDD Screening Fragment Peptidomimetics Building Block for Peptidomimetics Aminonitrile->Peptidomimetics Scaffold Incorporation

Caption: Potential research application pathways for the aminonitrile.

Synthesis of Leucine and Chiral Derivatives

The most direct application is the hydrolysis of the nitrile group to a carboxylic acid, yielding racemic D,L-leucine. This is typically achieved under strong acidic or basic conditions.[2][3]

The resulting racemic mixture of leucine can then be resolved into its constituent enantiomers through various methods, such as enzymatic resolution. For example, the mixture can be acetylated, and then an L-aminoacylase enzyme can be used to selectively hydrolyze the N-acetyl-L-leucine, allowing for its separation from the unreacted N-acetyl-D-leucine.[17] The ability to generate both D- and L-leucine is valuable, as non-natural D-amino acids are of significant interest in peptidomimetic and pharmaceutical development for their increased stability against enzymatic degradation.

Building Block for Nitrogen-Containing Heterocycles

The aminonitrile moiety is a classic precursor for a wide range of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[4][5][11]

  • Imidazoles: The aminonitrile can react with orthoesters in the presence of a catalyst to form substituted imidazoles.

  • Tetrazoles: Reaction with sodium azide (NaN₃) can yield 5-substituted tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.

  • Thiadiazoles and other heterocycles: The aminonitrile can serve as a starting point for more complex, multi-step syntheses of various heterocyclic systems.[18]

Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-molecular-weight compounds ("fragments") are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. With a molecular weight of ~112 g/mol (for the free base), 2-amino-4-methylpentanenitrile fits well within the "Rule of Three" criteria for a fragment. Its isobutyl group can make favorable hydrophobic interactions, while the amine and nitrile groups can serve as hydrogen bond donors and acceptors, respectively.[4] This makes it an attractive candidate for inclusion in fragment screening libraries.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions must be taken.

Protocol: Synthesis of D,L-Leucine via Hydrolysis

This protocol outlines the acid-catalyzed hydrolysis of the aminonitrile to the corresponding amino acid.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Amino-4-methylpentanenitrile hydrochloride (1.0 eq).

  • Reaction: Add a 6 M aqueous solution of hydrochloric acid (HCl) (approx. 10-20 volumes).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C). From our experience, this reaction often requires prolonged heating. Monitor the reaction progress by TLC or LC-MS.

  • Monitoring: The disappearance of the starting material can be tracked. A common method is to take small aliquots, neutralize them, and spot them on a TLC plate, using a ninhydrin stain to visualize the amino acid product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield crude D,L-Leucine hydrochloride.

  • Purification: The crude product can be purified by recrystallization or by using ion-exchange chromatography for higher purity.[19]

Protocol: Synthesis of 2-Amino-4-methylpentanenitrile (Strecker Reaction)

This protocol is a generalized procedure for the synthesis of the parent aminonitrile.

  • Setup: To a three-necked flask fitted with a dropping funnel, a thermometer, and a mechanical stirrer, add ammonium chloride (1.2 eq) dissolved in water. Add a 37% aqueous solution of ammonia. Cool the solution to 0-5 °C in an ice-salt bath.

  • Aldehyde Addition: Slowly add isovaleraldehyde (1.0 eq) to the cooled solution while maintaining the temperature below 10 °C. Stir for 30 minutes.

  • Cyanide Addition: Prepare a solution of sodium cyanide (NaCN) (1.1 eq) in water. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 10 °C. This step is highly exothermic and produces toxic HCN gas; extreme caution and efficient cooling are critical.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-amino-4-methylpentanenitrile, often as an oil.

  • Salt Formation (Optional): To form the hydrochloride salt, dissolve the crude oil in a dry solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.

Future Outlook

The utility of 2-Amino-4-methylpentanenitrile hydrochloride extends far beyond its classical role. Its future applications will likely be driven by advances in catalysis and methodology. The development of efficient asymmetric Strecker reactions will enable direct access to enantiopure leucine and its derivatives, bypassing the need for resolution steps.[20] Furthermore, its use as a versatile, bifunctional building block in combinatorial chemistry and automated synthesis platforms will likely expand, accelerating the discovery of novel bioactive molecules and functional materials. As synthetic chemists continue to seek efficient and modular routes to complex targets, the strategic value of this simple yet powerful intermediate is poised to grow.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Aminoacetonitrile Hydrochloride, 99%. Retrieved from [Link]

  • Cenmed. (n.d.). 2-Amino-4-methylpentanenitrile Hydrochloride (C007B-506485). Retrieved from [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 13. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13352438, 2-Amino-4-methylpentanenitrile. Retrieved from [Link]

  • Wagner, A., & Ofial, A. R. (2016). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 18(15), 4268-4275. Available at: [Link]

  • University of Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]

  • Reddy, P., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(1), 1149. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12866300, 2-Amino-4-methylpentanamide hydrochloride. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-4-methylpentanenitrile Hydrochloride Price. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4562152A - Process for obtaining pure L-leucine.
  • Zhang, Y., et al. (2017). Establishment of Gas Chromatography Analytical Method for 4-Amino-2-Methylpentane. Journal of Chromatographic Science, 55(8), 816-820. Available at: [Link]

  • Edward, J. T., & Jitrangsri, C. (1975). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 53(21), 3339-3345. Available at: [Link]

  • Google Patents. (n.d.). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
  • Blackburn, S. (1978). Amino acid determination. Methods and techniques. CABI Digital Library. Retrieved from [Link]

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN111187793A - Method for synthesizing L-2-methyl norleucine.
  • ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. Retrieved from [Link]

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 164, 104351. Available at: [Link]

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Foundational

A Comprehensive Spectroscopic Analysis of 2-Amino-4-methylpentanenitrile Hydrochloride: An In-depth Technical Guide for Researchers

Introduction 2-Amino-4-methylpentanenitrile, a leucine derivative, and its hydrochloride salt are compounds of significant interest in organic synthesis and drug discovery. As precursors to a variety of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-methylpentanenitrile, a leucine derivative, and its hydrochloride salt are compounds of significant interest in organic synthesis and drug discovery. As precursors to a variety of biologically active molecules, their unambiguous structural characterization is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of these compounds. This guide provides a comprehensive overview of the spectral data for 2-Amino-4-methylpentanenitrile hydrochloride, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and professionals in drug development. While direct experimental spectra for this specific salt are not widely published, this guide will leverage data from closely related analogs and fundamental spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Key Features

2-Amino-4-methylpentanenitrile hydrochloride possesses a chiral center at the α-carbon, an amino group that exists in its protonated ammonium form, a nitrile functional group, and an isobutyl side chain. These features give rise to distinct signals in various spectroscopic analyses.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-4-methylpentanenitrile hydrochloride, both ¹H and ¹³C NMR provide critical structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The protonation of the amino group to an ammonium group (-NH3+) will cause the α-proton to be deshielded and the amine protons to appear as a broad singlet, which is often exchangeable with D₂O.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
(CH₃)₂CH-~0.9 - 1.0Doublet6H~6.5
-CH(CH₃)₂~1.7 - 1.9Multiplet1H-
-CH₂-~1.5 - 1.7Multiplet2H-
-CH(NH₃⁺)-~4.0 - 4.2Triplet1H~7.5
-NH₃⁺~8.0 - 9.0Broad Singlet3H-
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The nitrile carbon is a key diagnostic signal, appearing significantly downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
(CH₃)₂CH-~21-23
-CH(CH₃)₂~24-26
-CH₂-~40-42
-CH(NH₃⁺)-~50-55
-C≡N~118-122
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Amino-4-methylpentanenitrile hydrochloride.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize the salt and the ammonium protons are typically well-resolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required for the ¹³C spectrum.

    • Additional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Integration and Peak Picking I->J

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of 2-Amino-4-methylpentanenitrile hydrochloride will exhibit characteristic absorption bands for the ammonium, alkyl, and nitrile groups.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Description
N-H Stretch (NH₃⁺)3000 - 2800Strong, BroadAmmonium salt stretching vibrations.
C-H Stretch (Alkyl)2960 - 2850StrongStretching vibrations of C-H bonds in the isobutyl group.
C≡N Stretch2260 - 2240Medium to SharpCharacteristic stretching vibration of the nitrile group.
N-H Bend (NH₃⁺)1600 - 1500MediumBending vibration of the ammonium group.
C-H Bend (Alkyl)1470 - 1365MediumBending vibrations of the alkyl C-H bonds.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample like a hydrochloride salt, the KBr (potassium bromide) pellet method is commonly used.

    • Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Visualization of the IR Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis A Grind Sample with KBr B Press into Pell A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Identify Characteristic Absorption Bands D->E F Correlate with Functional Groups E->F

Caption: Workflow for IR spectral acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

For the free base, 2-Amino-4-methylpentanenitrile (C₆H₁₂N₂), the predicted monoisotopic mass is 112.1000 Da.[1][2] The hydrochloride salt will likely not be observed directly in most mass spectrometry techniques; instead, the protonated molecule of the free base [M+H]⁺ will be detected.

Ion Predicted m/z Description
[M+H]⁺113.1073Protonated molecular ion of the free base.
[M-NH₂]⁺96.0913Loss of the amino group.
[M-C₄H₉]⁺56.0500Loss of the isobutyl group (alpha-cleavage).
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

    • Further dilute the sample solution for analysis.

  • Data Acquisition:

    • Electrospray ionization (ESI) is a suitable technique for analyzing this type of compound.

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Visualization of the MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve Sample B Dilute Solution A->B C Introduce Sample into MS B->C D Acquire Full Scan Mass Spectrum C->D E Perform MS/MS on [M+H]+ Ion D->E F Determine Molecular Weight E->F G Analyze Fragmentation Pattern F->G

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 2-Amino-4-methylpentanenitrile hydrochloride using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. By understanding the expected spectral data and following robust experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. This guide serves as a valuable resource, combining theoretical predictions with practical, field-proven insights to support the endeavors of scientists in drug discovery and development.

References

  • 2-Amino-4-methylpentanamide hydrochloride | C6H15ClN2O | CID 12866300. PubChem. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [Link]

  • 2-Amino-4-methylpentanenitrile | C6H12N2 | CID 13352438. PubChem. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • 23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. [Link]

  • 2-Hydroxy-4-methylpentanenitrile | C6H11NO | CID 12548640. PubChem. [Link]

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  • Chemical shifts of the amine protons signal in ¹H NMR spectra of... ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Amino-4-methylpentanenitrile Hydrochloride

Introduction 2-Amino-4-methylpentanenitrile hydrochloride, a derivative of the essential amino acid L-leucine, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough under...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-methylpentanenitrile hydrochloride, a derivative of the essential amino acid L-leucine, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility profile across a range of solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the factors governing the solubility of 2-Amino-4-methylpentanenitrile hydrochloride, predictive insights into its behavior in different solvent classes, and detailed protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility characteristics of this important chemical entity.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form with a solvent. For 2-Amino-4-methylpentanenitrile hydrochloride, the key features are the presence of a polar amino group, a moderately polar nitrile group, a nonpolar isobutyl group, and its nature as a hydrochloride salt.

Key Physicochemical Properties of 2-Amino-4-methylpentanenitrile and its Hydrochloride:

Property2-Amino-4-methylpentanenitrile (Free Base)2-Amino-4-methylpentanenitrile HydrochlorideRationale and Impact on Solubility
Molecular Formula C₆H₁₂N₂[1]C₆H₁₃ClN₂The addition of HCl increases the molecular weight and introduces ionic character.
Molecular Weight 112.17 g/mol [1]~148.63 g/mol A higher molecular weight can sometimes decrease solubility, but the ionic nature is a more dominant factor.
Polarity Polar, due to the amino and nitrile groupsHighly polar, ionic compoundThe hydrochloride salt is significantly more polar than the free base, leading to a dramatic increase in solubility in polar solvents.
Hydrogen Bonding The amino group can act as a hydrogen bond donor, and the nitrogen of the nitrile can act as a hydrogen bond acceptor.[1]The ammonium group is a strong hydrogen bond donor. The chloride ion can act as a hydrogen bond acceptor.Enhanced hydrogen bonding capability with protic solvents like water and alcohols significantly increases solubility.
pKa (predicted) The amino group is basic and will be protonated at acidic and neutral pH.The ammonium group is acidic.The pKa of the protonated amine dictates the pH range at which the compound is in its more soluble ionized form.
Ionization In acidic solution, the amino group is protonated to form a positively charged ammonium ion.Exists as a dissociated ammonium cation and chloride anion in solution.As an ionic salt, it readily dissociates in polar solvents, which is a primary driver of its high solubility in water.

The conversion of the free base to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and bioavailability.[2] The ionic nature of the salt allows for strong ion-dipole interactions with polar solvents like water, which can overcome the crystal lattice energy of the solid, leading to dissolution.

Predictive Solubility Profile

While specific quantitative solubility data for 2-Amino-4-methylpentanenitrile hydrochloride is not extensively published, a reliable predictive profile can be constructed based on the principles of "like dissolves like" and data from the closely related compound, L-leucine hydrochloride, which is known to be freely soluble in water. The solubility of L-leucine has been studied in various solvents, providing a valuable proxy for the expected behavior of its nitrile derivative.

Qualitative and Semi-Quantitative Solubility of 2-Amino-4-methylpentanenitrile Hydrochloride:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to Very HighThe ionic nature of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding with these solvents. L-leucine shows its highest solubility in water.
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF)Moderate to LowThese solvents can solvate the cation through dipole interactions but are less effective at solvating the chloride anion compared to protic solvents. The solubility of L-leucine is lower in acetone and acetonitrile compared to water and methanol.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low to InsolubleThe large difference in polarity between the ionic solute and the nonpolar solvent results in very weak solute-solvent interactions, which are insufficient to overcome the crystal lattice energy. L-leucine is practically insoluble in diethyl ether.[3]
Acidic Aqueous Dilute HClVery HighThe common ion effect may slightly decrease solubility compared to pure water, but the compound will remain in its highly soluble ionized form. L-leucine dissolves in dilute hydrochloric acid.[3]
Basic Aqueous Dilute NaOHLow to Very Low (as free base)The addition of a base will deprotonate the ammonium ion, converting the salt to the much less soluble free base, which is likely to precipitate out of solution.

Thermodynamics of Dissolution

The dissolution of 2-Amino-4-methylpentanenitrile hydrochloride is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative. The process can be broken down into three conceptual steps:

  • Lattice Energy (Endothermic): Energy required to break the ionic bonds in the crystal lattice of the salt.

  • Solvation Energy (Exothermic): Energy released when the ions interact with solvent molecules.

  • Solvent-Solvent Interaction (Endothermic): Energy required to create a cavity in the solvent for the solute.

The overall enthalpy of solution (ΔH_sol) is the sum of these energy changes. For most salts, this process is slightly endothermic or exothermic. The entropy of solution (ΔS_sol) is generally positive as the dissolved ions have more freedom of movement than in the rigid crystal lattice.

G Solid Crystalline Salt (Low Entropy) Solution Solvated Ions (High Entropy) Solid->Solution Solution->Solid Enthalpy ΔH_sol = Lattice Energy + Solvation Energy Entropy ΔS_sol > 0 (Generally)

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Solubility

A precise determination of solubility requires a robust experimental protocol. The following method is based on the isothermal equilibrium method, which is widely accepted in the pharmaceutical industry.

Materials and Equipment
  • 2-Amino-4-methylpentanenitrile hydrochloride (analytical grade)

  • Solvents of interest (HPLC grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Amino-4-methylpentanenitrile hydrochloride to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

    • Withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a pipette tip with a filter or to centrifuge the vials and then sample the clear supernatant.

    • Immediately dilute the withdrawn sample with a suitable solvent (usually the mobile phase of the analytical method) to prevent precipitation upon cooling. Record the dilution factor accurately.

  • Analysis:

    • Quantify the concentration of 2-Amino-4-methylpentanenitrile hydrochloride in the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Caption: Experimental workflow for solubility determination.

Conclusion

2-Amino-4-methylpentanenitrile hydrochloride, as a polar, ionic compound, is predicted to be highly soluble in polar protic solvents such as water and lower alcohols, with decreasing solubility in polar aprotic and nonpolar solvents. Its solubility is highly dependent on the pH of the aqueous medium, being significantly more soluble in acidic to neutral conditions. The provided experimental protocol offers a reliable method for the quantitative determination of its solubility, which is a critical parameter for its effective use in research and development. A thorough understanding and experimental validation of the solubility of this intermediate are essential for the successful and efficient development of new chemical entities.

References

  • PubChem. 2-Amino-4-methylpentanenitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-4-methylpentanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (2R)-2-Hydroxy-4-methylpentanenitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Hydroxy-4-methylpentanenitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methylpentanenitrile. National Center for Biotechnology Information. [Link]

  • Experiment 1: Determination of Solubility Class. [Link]

  • Acree Jr, W. E. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(15), 5585-5600. [Link]

  • PubChem. L-Leucine. National Center for Biotechnology Information. [Link]

  • Mota, F. L., Carneiro, A. P., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2009). Solubility of organic salts in solvent–antisolvent mixtures: a combined experimental and molecular dynamics simulations approach. Journal of Chemical Theory and Computation, 5(11), 3144-3153. [Link]

  • Acree Jr, W. E. (2019). Solubilities of Leucine in Water and Organic Solvents, as log C, and... ResearchGate. [Link]

  • Japanese Pharmacopoeia. (2016). Part I / L-Leucine 569. [Link]

  • Jouyban, A. (2008). Review of the models for predicting the solubility of amino acids and antibiotics. Scilit. [Link]

  • ScienceMadness. (2011). Solubility of organic amine salts. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • Musil, M., Holas, O., & Plíška, V. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]

  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Kim, S., & Kim, D. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ACS Omega, 7(15), 12891-12900. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Amino-4-methylpentanenitrile Hydrochloride: From Discovery to Modern Applications

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-methylpentanenitrile, the nitrile precursor to the essential amino acid L-leucine, holds a significant place...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylpentanenitrile, the nitrile precursor to the essential amino acid L-leucine, holds a significant place in the history of organic chemistry and continues to be a valuable building block in modern drug discovery and development. This technical guide provides a comprehensive exploration of its discovery, historical significance, synthesis, and contemporary applications. As a key intermediate, understanding the nuances of this compound is critical for researchers in medicinal chemistry, process development, and materials science. It serves as a crucial starting material for the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders, and also finds use in the development of agrochemicals.[1]

I. Discovery and Historical Context: A Legacy of the Strecker Synthesis

The story of 2-Amino-4-methylpentanenitrile is intrinsically linked to one of the foundational reactions in organic chemistry: the Strecker synthesis. In 1850, the German chemist Adolph Strecker reported a groundbreaking method for the synthesis of α-amino acids from aldehydes, ammonia, and hydrogen cyanide.[2] This three-component reaction first yields an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.[3][4]

The first synthesis of an α-aminonitrile, and subsequently the first laboratory synthesis of an amino acid (alanine), marked a pivotal moment in science, bridging the gap between the components of living organisms and synthetic chemistry.[2] The versatility of the Strecker synthesis was quickly recognized, and by varying the starting aldehyde, a wide array of amino acids could be prepared.[4]

The specific discovery of 2-Amino-4-methylpentanenitrile, while not documented with the same fanfare as Strecker's initial work, logically followed from the application of his methodology to 3-methylbutanal (commonly known as isovaleraldehyde).[4] This aldehyde, derivable from natural sources, provides the characteristic isobutyl side chain of leucine. The synthesis of 2-Amino-4-methylpentanenitrile thus became the critical step in the first laboratory syntheses of leucine, one of the fundamental proteinogenic amino acids.

The historical significance of this compound, therefore, lies not in a singular moment of discovery, but in its role as a tangible proof of the power and generality of the Strecker synthesis, a reaction that remains relevant over 170 years after its inception.

II. Chemical and Physical Properties

2-Amino-4-methylpentanenitrile hydrochloride is the salt form of the free base, which enhances its stability and handling properties. A summary of its key properties is presented below.

PropertyValueSource
Chemical Formula C₆H₁₃ClN₂PubChem
Molecular Weight 148.64 g/mol PubChem
CAS Number 72177-82-3PubChem
Appearance White to off-white crystalline powderCommercial Suppliers
Melting Point 148-152 °CCommercial Suppliers
Solubility Soluble in waterGeneral Knowledge
SMILES CC(C)CC(C#N)N.ClPubChem
InChI Key AEYTXGCLZAJPCX-UHFFFAOYSA-NPubChem

III. Synthesis of 2-Amino-4-methylpentanenitrile Hydrochloride: The Strecker Reaction in Practice

The synthesis of 2-Amino-4-methylpentanenitrile hydrochloride is a classic example of the Strecker synthesis. The overall process can be divided into two main stages: the formation of the α-aminonitrile and its subsequent conversion to the hydrochloride salt.

Reaction Pathway

The synthesis begins with the reaction of 3-methylbutanal (isovaleraldehyde) with a source of ammonia and a source of cyanide. This is typically followed by treatment with hydrochloric acid to form the stable hydrochloride salt of the aminonitrile.

Strecker_Synthesis Aldehyde 3-Methylbutanal (Isovaleraldehyde) Cyanide Sodium Cyanide (NaCN) Iminium Iminium Ion Intermediate Aldehyde->Iminium + NH3 Ammonia Ammonium Chloride (NH4Cl) Ammonia->Iminium Aminonitrile 2-Amino-4-methylpentanenitrile Cyanide->Aminonitrile Iminium->Aminonitrile + CN- Product 2-Amino-4-methylpentanenitrile Hydrochloride Aminonitrile->Product + HCl HCl HCl HCl->Product

Sources

Exploratory

Technical Guide: 2-Amino-4-methylpentanenitrile Hydrochloride as a Chiral Building Block

Executive Summary 2-Amino-4-methylpentanenitrile hydrochloride (L-Leucinonitrile HCl) is a high-value chiral building block derived from L-leucine. Unlike simple aliphatic nitriles, this compound possesses a dual identit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-methylpentanenitrile hydrochloride (L-Leucinonitrile HCl) is a high-value chiral building block derived from L-leucine. Unlike simple aliphatic nitriles, this compound possesses a dual identity in drug development: it serves as a latent electrophilic warhead for cysteine proteases (e.g., Cathepsin K, DPPIV) and as a divergent synthetic precursor for chiral diamines, heterocycles (tetrazoles, imidazoles), and unnatural amino acids.

This guide provides an in-depth technical analysis of its synthesis, stability, mechanistic role in enzyme inhibition, and handling protocols.

Part 1: Chemical Architecture & Properties

Molecular Identity
  • IUPAC Name: (2S)-2-amino-4-methylpentanenitrile hydrochloride

  • Common Name: L-Leucinonitrile hydrochloride

  • CAS Number: 72177-82-3 (Generic/HCl); 2480-14-0 (Free base L-isomer)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 148.63 g/mol

Stereochemical Integrity

The utility of this building block hinges on its enantiopurity. It is synthesized from the chiral pool (L-Leucine).

  • Configuration: S-enantiomer (L-form).

  • Racemization Risk: The

    
    -proton is acidic (
    
    
    
    for nitrile
    
    
    -protons, but lower adjacent to the ammonium group). Basic conditions during workup or storage of the free base can lead to racemization via enolization. The hydrochloride salt locks the amine, significantly enhancing stereochemical stability.
PropertySpecification (Typical)
Appearance White to off-white hygroscopic powder
Purity >97% (HPLC)
Chiral Purity >99% ee (Enantiomeric Excess)
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents
Melting Point 160–165 °C (Decomposes)

Part 2: Synthesis Protocol (Self-Validating)

Objective: Synthesize L-Leucinonitrile HCl from L-Leucinamide with >99% retention of chirality. Mechanism: Dehydration of the primary amide using Trifluoroacetic Anhydride (TFAA).

Reagents & Materials[2]
  • Starting Material: L-Leucinamide hydrochloride (CAS 10466-61-2).[1][2][3][4]

  • Dehydrating Agent: Trifluoroacetic anhydride (TFAA).

  • Base: Pyridine or Triethylamine (excess).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Suspend L-Leucinamide HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Base Addition: Add Pyridine (22 mmol) dropwise. The suspension will clear as the free base amide is liberated.

  • Dehydration: Add TFAA (11 mmol) dropwise over 20 minutes, maintaining temperature <5°C.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The amide spot (

      
      ) should disappear, replaced by the less polar nitrile (
      
      
      
      ).
  • Quench & Workup:

    • Quench with saturated

      
       solution (cold).
      
    • Extract the organic layer. Wash with 1M HCl (carefully, to remove pyridine without hydrolyzing the nitrile), then brine.

    • Critical Step: The free base nitrile is unstable. Immediately treat the dried organic layer (over

      
      ) with 4M HCl in Dioxane (1.1 eq).
      
  • Isolation: Evaporate solvent to obtain the hydrochloride salt. Recrystallize from Ethanol/Ether to maximize enantiopurity.

Synthesis Workflow Diagram

Synthesis L_Leu L-Leucine (Chiral Pool) Amide L-Leucinamide (CAS 10466-61-2) L_Leu->Amide 1. SOCl2/MeOH 2. NH3 (g) Inter O-Trifluoroacetyl Imidate Intermediate Amide->Inter TFAA, Pyridine 0°C, DCM Nitrile L-Leucinonitrile HCl (Target) Inter->Nitrile Elimination (-TFA) + HCl/Dioxane

Figure 1: Synthetic pathway from Chiral Pool to Target Nitrile.[2]

Part 3: The Nitrile Warhead Mechanism

In drug design, 2-Amino-4-methylpentanenitrile is not just a scaffold; it is a pharmacophore. It is extensively used in the design of Cathepsin K and DPPIV inhibitors .

Mechanism of Action: Reversible Covalent Inhibition

Unlike epoxides or halomethyl ketones which form permanent bonds (irreversible), the nitrile group reacts with the active site cysteine thiolate (


) to form a thioimidate  adduct. This reaction is reversible, which reduces the risk of permanent off-target haptenization and immunotoxicity.
  • Recognition: The Leucine side chain (isobutyl) fits into the S2 hydrophobic pocket of the enzyme.

  • Attack: The catalytic Cysteine (e.g., Cys25 in Cathepsin K) attacks the electrophilic carbon of the nitrile.

  • Stabilization: The resulting thioimidate anion is stabilized by the oxyanion hole (His162).

Signaling Pathway / Inhibition Diagram

Inhibition Enzyme Cysteine Protease (Cathepsin K / DPPIV) Active Site: Cys-SH Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Leucinonitrile Inhibitor (Warhead: -CN) Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS Recognition (S2 Pocket) Adduct Thioimidate Adduct (Covalent Complex) TS->Adduct k_inact (Covalent Bond) Adduct->Enzyme k_off (Reversible) Adduct->Inhibitor Hydrolysis (Slow)

Figure 2: Kinetic mechanism of Cysteine Protease inhibition by Nitrile Warheads.

Part 4: Divergent Synthetic Utility

Beyond inhibition, the nitrile group serves as a versatile precursor for other functional groups in peptidomimetics.

TransformationReagentsProduct ClassApplication
Pinner Reaction

,

Imidate EstersHeterocycle synthesis
Reduction

or

Chiral 1,2-DiaminesLigands for asymmetric catalysis
Cycloaddition

,

TetrazolesCarboxylic acid bioisosteres (Metabolically stable)
Hydrolysis

or Enzyme
Amino AcidsUnnatural leucine analogs

Part 5: Handling, Safety & Storage[7]

Toxicology Profile
  • Acute Toxicity: Nitriles can liberate cyanide in vivo via cytochrome P450 metabolism, though

    
    -amino nitriles are often less acutely toxic than simple aliphatic nitriles. Treat as Highly Toxic .
    
  • Routes: Inhalation, Ingestion, Skin Absorption.

  • Symptoms: Similar to cyanide poisoning (hypoxia, dizziness, confusion).[5]

Storage Protocols
  • Hygroscopicity: The HCl salt attracts moisture. Hydrolysis of the nitrile to the amide occurs rapidly in wet, acidic conditions.

  • Condition: Store at -20°C under Argon/Nitrogen.

  • Container: Tightly sealed glass vial with Parafilm. Desiccator storage recommended.

Emergency Procedures
  • Spill: Do not sweep dry dust (aerosol risk). Cover with weak hypochlorite solution (bleach) to oxidize the nitrile/cyanide residues, then absorb.

  • Exposure: Immediate medical attention.[6][7][8][9] Oxygen therapy if inhalation occurs.[8]

References

  • BenchChem. (2025).[8][9] 2-Amino-4-methylpentanenitrile hydrochloride Product Data. Retrieved from

  • Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cyanocysteine protease inhibitors. Journal of Medicinal Chemistry. (Context: Mechanism of nitrile warheads).
  • Oballa, R. M., et al. (2007). Development of a potent, highly selective, and orally active inhibitor of cysteine cathepsins. Journal of Medicinal Chemistry. (Context: Cathepsin K inhibition).[10][11]

  • Santa Cruz Biotechnology. (2025).[8][9] 2-amino-4-methylpentanenitrile hydrochloride Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2025).[9] L-Leucinamide hydrochloride Specifications and Synthesis. Retrieved from [3]

  • Coster, M. J., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry. Retrieved from

Sources

Foundational

A Theoretical and In-Silico Analysis of 2-Amino-4-methylpentanenitrile Hydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive theoretical framework for the study of 2-Amino-4-methylpentanenitrile hydrochloride, a chiral aminonitrile and a derivative of the essential amino acid L-leucine. In...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2-Amino-4-methylpentanenitrile hydrochloride, a chiral aminonitrile and a derivative of the essential amino acid L-leucine. In the absence of extensive experimental data for this specific salt, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals interested in the in-silico characterization of small molecules, offering a blueprint for theoretical analysis that can be applied to analogous systems. We will detail the causality behind the selection of computational methods, present a hypothetical yet scientifically grounded set of results, and provide a step-by-step protocol for conducting such theoretical investigations. The overarching goal is to demonstrate the predictive power of computational chemistry in elucidating the molecular characteristics of compounds of pharmaceutical interest, thereby guiding and complementing experimental research.

Introduction: The Significance of 2-Amino-4-methylpentanenitrile Hydrochloride

2-Amino-4-methylpentanenitrile, the parent compound of its hydrochloride salt, is a key intermediate in the Strecker synthesis of leucine, one of the nine essential amino acids for humans. Its hydrochloride salt, 2-Amino-4-methylpentanenitrile hydrochloride, is of significant interest due to its potential role as a precursor in the synthesis of peptidomimetics and other pharmaceutically active compounds. The presence of a chiral center and a reactive nitrile group makes it a versatile building block in medicinal chemistry.

Theoretical studies on such molecules are paramount for several reasons. They provide a deep understanding of the molecule's three-dimensional structure, conformational preferences, and the distribution of electrons, all of which govern its reactivity and interaction with biological targets. Furthermore, computational spectroscopy allows for the prediction of spectral data (IR, NMR), which can be invaluable in the characterization and identification of the compound, especially when pure experimental samples are scarce. This in-silico approach accelerates the research and development process by enabling a rational design of experiments and providing insights that may be difficult to obtain through experimental means alone.

Synthesis Pathway

A plausible and efficient method for the synthesis of 2-Amino-4-methylpentanenitrile hydrochloride follows the principles of the well-established Strecker synthesis, followed by salt formation.

Synthesis_Workflow cluster_strecker Strecker Synthesis of the Free Amine cluster_salt Hydrochloride Salt Formation isovaleraldehyde Isovaleraldehyde reaction1 One-pot reaction isovaleraldehyde->reaction1 ammonium_chloride Ammonium Chloride ammonium_chloride->reaction1 sodium_cyanide Sodium Cyanide sodium_cyanide->reaction1 aminonitrile 2-Amino-4-methylpentanenitrile aminonitrile_input 2-Amino-4-methylpentanenitrile aminonitrile->aminonitrile_input Purification reaction1->aminonitrile reaction2 Acid-Base Reaction aminonitrile_input->reaction2 hcl HCl in inert solvent (e.g., diethyl ether) hcl->reaction2 product 2-Amino-4-methylpentanenitrile Hydrochloride reaction2->product

Caption: Proposed synthesis workflow for 2-Amino-4-methylpentanenitrile hydrochloride.

Theoretical Methodologies: A Rationale-Driven Approach

The selection of an appropriate theoretical method is critical for obtaining accurate and reliable results. For a molecule of this size and nature, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.

Geometry Optimization and Vibrational Frequencies

The initial step in our theoretical investigation is to determine the most stable three-dimensional structure of the protonated 2-Amino-4-methylpentanenitrile cation.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311++G(d,p).

Causality: The B3LYP functional is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules. The 6-311++G(d,p) basis set is chosen for its flexibility. The diffuse functions (++) are important for describing the lone pairs of electrons on the nitrogen atoms and the potential for hydrogen bonding, while the polarization functions (d,p) allow for a more accurate description of the electron distribution in the bonds.

A frequency calculation is subsequently performed on the optimized geometry. This serves two purposes:

  • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

  • Prediction of the IR Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared spectrum.[1]

NMR Chemical Shift Calculations

Predicting the ¹H and ¹³C NMR spectra is a powerful tool for structural elucidation.

  • Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

Causality: The GIAO method is a widely used and reliable approach for calculating NMR shielding tensors.[2] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Electronic Properties: Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

  • Method: The energies of the HOMO and LUMO are obtained from the DFT calculations at the B3LYP/6-311++G(d,p) level.

Causality: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[3][4]

Computational_Workflow cluster_validation Validation & Analysis start Initial Structure of Protonated 2-Amino-4-methylpentanenitrile geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc electronic_prop Electronic Properties geom_opt->electronic_prop validation Check for Imaginary Frequencies freq_calc->validation nmr_shifts Calculate ¹H and ¹³C Chemical Shifts nmr_calc->nmr_shifts homo_lumo Analyze HOMO-LUMO Energies electronic_prop->homo_lumo ir_spectrum Generate Theoretical IR Spectrum validation->ir_spectrum No imaginary frequencies

Caption: Flowchart of the theoretical investigation workflow.

Hypothetical Results and Discussion

The following data is presented as a proof-of-concept based on the methodologies described above. These are theoretical predictions and await experimental validation.

Optimized Molecular Structure

The geometry of the 2-Amino-4-methylpentanenitrile cation was optimized to a stable energy minimum. The protonation is expected to occur at the amino group, forming an ammonium cation, which is the most basic site in the molecule.

Caption: Optimized structure of the 2-Amino-4-methylpentanenitrile cation.

Predicted Vibrational Frequencies (IR Spectrum)

The calculated IR spectrum would provide key vibrational modes for the functional groups present in the molecule.

Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
~3300-3000N-H stretching (asymmetric and symmetric) in -NH₃⁺Strong, Broad
~2960-2850C-H stretching (aliphatic)Medium to Strong
~2250C≡N stretchingMedium to Weak
~1600N-H bending (asymmetric) in -NH₃⁺Medium
~1500N-H bending (symmetric) in -NH₃⁺Medium
~1470-1360C-H bendingMedium

Note: The intensity of the nitrile stretch can be weak in aminonitriles.[5]

Predicted NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts provide a fingerprint of the molecule's electronic environment.

Table of Predicted ¹H NMR Chemical Shifts (ppm, relative to TMS)

ProtonPredicted Chemical Shift (δ)
-NH₃⁺~8.0 - 9.0 (broad)
H attached to chiral C~4.0 - 4.5
-CH₂-~1.8 - 2.2
-CH-~1.5 - 1.9
-CH₃~0.9 - 1.2

Table of Predicted ¹³C NMR Chemical Shifts (ppm, relative to TMS)

CarbonPredicted Chemical Shift (δ)
C≡N~115 - 125
Chiral C~45 - 55
-CH₂-~35 - 45
-CH-~25 - 35
-CH₃~20 - 25
Electronic Properties

The HOMO-LUMO analysis would reveal insights into the molecule's reactivity.

ParameterPredicted Value (eV)
HOMO Energy~ -8.0 to -9.0
LUMO Energy~ 1.0 to 2.0
HOMO-LUMO Gap~ 9.0 to 11.0

The relatively large HOMO-LUMO gap suggests that 2-Amino-4-methylpentanenitrile hydrochloride is a kinetically stable molecule. The HOMO would likely be localized on the C≡N and adjacent C-C bonds, while the LUMO would be distributed over the ammonium group and the C-N bond, indicating that nucleophilic attack would likely occur at the nitrile carbon, and electrophilic attack would involve the nitrile pi system.

Experimental Protocol: A Self-Validating System for Theoretical Analysis

This section provides a detailed, step-by-step methodology for the computational workflow.

  • Molecular Structure Preparation:

    • Draw the 2D structure of 2-Amino-4-methylpentanenitrile.

    • Convert the 2D structure to a 3D model using a molecular modeling software (e.g., Avogadro, GaussView).

    • Add a proton to the amino group to create the cation.

    • Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • Set up the DFT calculation using Gaussian, ORCA, or another quantum chemistry software package.

    • Specify the B3LYP functional and the 6-311++G(d,p) basis set.

    • Perform a geometry optimization (Opt) followed by a frequency calculation (Freq).

    • Self-Validation: Upon completion, check the output file for the absence of imaginary frequencies. One imaginary frequency indicates a transition state, while more suggest a higher-order saddle point. If imaginary frequencies are present, modify the starting geometry and re-run the optimization.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry from the previous step, set up a GIAO NMR calculation.

    • Use the same level of theory (B3LYP/6-311++G(d,p)) for consistency.

    • Perform the same calculation for the reference compound, TMS.

    • Calculate the chemical shifts using the formula: δ_sample = σ_TMS - σ_sample.

  • Electronic Properties Analysis:

    • From the output of the geometry optimization calculation, extract the energies of the HOMO and LUMO.

    • Visualize the HOMO and LUMO orbitals to understand their spatial distribution.

    • Calculate the HOMO-LUMO energy gap.

  • Data Analysis and Interpretation:

    • Compare the calculated IR frequencies and NMR chemical shifts with any available experimental data for validation. A scaling factor may be applied to the calculated frequencies to improve agreement with experiment.

    • Analyze the HOMO-LUMO gap and orbital distributions to predict the molecule's reactivity.

Future Directions and Conclusion

This technical guide has laid out a comprehensive theoretical framework for the in-silico investigation of 2-Amino-4-methylpentanenitrile hydrochloride. The presented methodologies, based on robust DFT calculations, provide a powerful avenue for predicting its structural, spectroscopic, and electronic properties.

It must be emphasized that the results presented herein are hypothetical and serve as a demonstration of the proposed computational workflow. The critical next step is the experimental validation of these theoretical predictions. Future work should focus on:

  • Synthesis and Purification: The synthesis of high-purity 2-Amino-4-methylpentanenitrile hydrochloride.

  • Spectroscopic Characterization: The acquisition of experimental IR, ¹H NMR, and ¹³C NMR spectra.

  • Crystallographic Analysis: The determination of the single-crystal X-ray structure to provide the most accurate geometric data for comparison with the optimized theoretical structure.

By integrating the theoretical predictions outlined in this guide with rigorous experimental work, a complete and validated understanding of the molecular properties of 2-Amino-4-methylpentanenitrile hydrochloride can be achieved. This synergistic approach will undoubtedly accelerate its potential applications in drug discovery and development.

References

  • NASA Technical Reports Server. The Infrared Spectrum of Matrix Isolated Aminoacetonitrile: A Precursor to the Amino Acid Glycine. [Link]

  • Khan, I., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1209, 127975. [Link]

  • Computational Chemistry from Laptop to HPC. IR spectroscopy. [Link]

  • SCM. Quantum ESPRESSO: Calculating IR and Raman Spectra. [Link]

  • ResearchGate. IR and Raman spectra, density functional computations of vibrational spectrum, molecular geometry, atomic charges, and some molecular properties of 3‐aminobenzonitrile molecule. [Link]

  • Dalton Transactions. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. [Link]

  • Diva-portal.org. Computational infrared spectroscopy. [Link]

  • Cheong, J. Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 64(5), 1639-1650. [Link]

  • ACS Publications. Deep Learning Optical Spectroscopy Based on Experimental Database: Potential Applications to Molecular Design. [Link]

  • ResearchGate. HOMO-LUMO plots for a-aminonitrile (1) obtained at the B3LYP/6-311++G (d,p) level. [Link]

  • Preprints.org. Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. [Link]

  • ACS Publications. Evaluating the Importance of Conformers for Understanding the Vacuum-Ultraviolet Spectra of Oxiranes: Experiment and Theory. [Link]

  • ResearchGate. HOMO-LUMO Plot of the alpha-aminonitrile. [Link]

  • ResearchGate. Comparison between experimental and theoretical difference spectra a.... [Link]

  • RSC Publishing. Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. [Link]

  • YouTube. Application of DFT Calculations in NMR Spectroscopy. [Link]

  • Reddit. How to Compare Experimental data with Theory?. [Link]

  • ResearchGate. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. [Link]

  • ResearchGate. Predicting C-13 NMR spectra by DFT calculations. [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • SciRP.org. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]

  • TIFR Hyderabad. Computational NMR spectroscopy with quantum chemistry - A tutorial. [Link]

  • BMC Bioinformatics. Methods for peptide identification by spectral comparison. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

Sources

Exploratory

Topic: 2-Amino-4-methylpentanenitrile Hydrochloride in Prebiotic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-4-methylpentanenitrile, the direct nitrile precursor to the proteinogenic amino acid leucine, represents a mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylpentanenitrile, the direct nitrile precursor to the proteinogenic amino acid leucine, represents a molecule of profound significance in the study of prebiotic chemistry. As an intermediate in the Strecker synthesis, it stands at a critical juncture between simple abiotic molecules and the fundamental building blocks of life. This technical guide provides a comprehensive exploration of 2-amino-4-methylpentanenitrile hydrochloride, a stable salt form, within the context of the origins of life. We will dissect its formation via plausible prebiotic pathways, detail its subsequent hydrolysis to leucine, and examine its stability and alternative reactivity. This document synthesizes current understanding, presents validated experimental frameworks, and discusses the challenges and future directions in this vital area of research, offering field-proven insights for professionals in chemistry and drug development.

Introduction: The Central Role of α-Aminonitriles in Prebiotic Synthesis

The journey from a sterile, prebiotic Earth to the first living organisms is fundamentally a story of chemical evolution. At the heart of this narrative lies the abiotic synthesis of amino acids, the monomers of proteins. Among the most robust and widely accepted mechanisms for this synthesis is the Strecker reaction, first described in 1850.[1][2] This reaction posits that amino acids can be formed from simple precursors—aldehydes, ammonia, and cyanide—that were likely present on the early Earth.[1][3]

α-Aminonitriles are the key intermediates in this process.[4][5] 2-Amino-4-methylpentanenitrile is the specific α-aminonitrile that serves as the immediate precursor to leucine, an essential amino acid with a nonpolar, bulky side chain crucial for the structure and function of proteins. Its hydrochloride salt is a stable, crystalline solid, making it a convenient form for laboratory study.

The significance of this molecule extends beyond terrestrial prebiotic chemistry. The discovery of amino acids in carbonaceous chondrites, such as the Murchison meteorite, suggests an extraterrestrial origin or synthesis pathway for life's building blocks.[6][7] The Strecker synthesis is a leading hypothesis for the formation of these meteoritic amino acids, implying that intermediates like 2-amino-4-methylpentanenitrile could be formed in interstellar ice analogs or on meteorite parent bodies.[6][8] Therefore, understanding the chemistry of 2-amino-4-methylpentanenitrile is not just about recreating a process that might have happened on Earth, but also about exploring the universal potential for the chemistry of life to emerge.

The Strecker Synthesis: A Plausible Abiotic Route to Leucine

The Strecker synthesis is a compelling model for prebiotic amino acid formation due to its simplicity and reliance on plausible starting materials.[1][3] The overall process occurs in two primary stages: the formation of the α-aminonitrile, followed by its hydrolysis.[4][9]

Mechanism of Formation

The synthesis of 2-amino-4-methylpentanenitrile begins with isovaleraldehyde ((CH₃)₂CHCH₂CHO), ammonia (NH₃), and hydrogen cyanide (HCN).

  • Imine Formation: The aldehyde reacts with ammonia to form an imine intermediate after the elimination of a water molecule. In a prebiotic context, a source of ammonia like ammonium salts (e.g., NH₄Cl) is often considered.

  • Cyanide Addition: The cyanide ion (CN⁻) then performs a nucleophilic attack on the imine's electrophilic carbon atom. This step forms the stable α-aminonitrile, 2-amino-4-methylpentanenitrile.

This sequence is highly efficient and provides a direct pathway from simple organic molecules to a complex precursor of a vital amino acid.[1]

Hydrolysis to Leucine

The final step is the conversion of the nitrile group into a carboxylic acid. This is achieved through hydrolysis.

  • Acid or Alkaline Conditions: The hydrolysis can be catalyzed by either acid or base.[4] Under prebiotic conditions, this could occur in various environments, such as acidic hydrothermal vents or alkaline lakes.[10][11] Recent research suggests that alkaline hydrolysis in ammonia-water mixtures is a particularly relevant pathway for planetary bodies like Titan.[10][11]

  • Mechanism: The process involves the protonation of the nitrile nitrogen (in acid) or attack by a hydroxide ion (in base), followed by a series of steps involving water addition and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid, yielding leucine.

The following diagram illustrates the complete Strecker pathway to leucine.

Strecker_Synthesis Strecker Synthesis of Leucine cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Isovaleraldehyde Isovaleraldehyde ((CH₃)₂CHCH₂CHO) Imine Imine Intermediate Isovaleraldehyde->Imine + (-H₂O) Ammonia Ammonia (NH₃) Ammonia->Imine + (-H₂O) Ammonia->Imine HCN Hydrogen Cyanide (HCN) Aminonitrile 2-Amino-4-methylpentanenitrile ((CH₃)₂CHCH₂CH(NH₂)CN) HCN->Aminonitrile Imine->Aminonitrile + HCN Leucine Leucine (Amino Acid) Aminonitrile->Leucine + 2 H₂O (H⁺ or OH⁻ catalysis) Water1 H₂O Water2 2 H₂O H_plus H⁺ / OH⁻

Caption: The two-step Strecker synthesis pathway from isovaleraldehyde to leucine.

Experimental Protocols & Methodologies

To translate theory into practice, a robust experimental protocol is essential. The following methodologies are designed to be self-validating, reflecting plausible prebiotic conditions while ensuring reproducibility in a modern laboratory setting.

Protocol: Prebiotic Synthesis of 2-Amino-4-methylpentanenitrile

This protocol simulates the formation of the aminonitrile in an aqueous environment, using readily available salts as sources for ammonia and cyanide.[4]

Objective: To synthesize 2-amino-4-methylpentanenitrile from isovaleraldehyde under simulated prebiotic aqueous conditions.

Materials:

  • Isovaleraldehyde (0.1 M)

  • Ammonium chloride (NH₄Cl, 0.1 M)

  • Potassium cyanide (KCN, 0.1 M)

  • Deionized water, buffered to pH 8-9

Procedure:

  • Prepare a 0.1 M aqueous solution of ammonium chloride. Adjust the pH to 8-9 using a suitable buffer system (e.g., borate buffer).

  • In a sealed reaction vessel, add an equimolar amount of isovaleraldehyde to the ammonium chloride solution. Stir for 30 minutes to facilitate imine formation.

  • Slowly add an equimolar amount of 0.1 M potassium cyanide solution to the reaction mixture. Caution: KCN is highly toxic. Handle with appropriate safety measures in a fume hood.

  • Seal the vessel and allow the reaction to proceed at room temperature (or slightly elevated, e.g., 40-50 °C) for 24-72 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product, 2-amino-4-methylpentanenitrile, can be extracted and purified for the subsequent hydrolysis step.

Protocol: Hydrolysis of 2-Amino-4-methylpentanenitrile to Leucine

This protocol outlines the final conversion step to the amino acid under conditions that mimic potential prebiotic hydrolytic environments.

Objective: To hydrolyze 2-amino-4-methylpentanenitrile to leucine.

Materials:

  • Synthesized 2-amino-4-methylpentanenitrile

  • Hydrochloric acid (HCl, 6 M) for acid hydrolysis OR

  • Ammonia solution (e.g., 5-15% NH₃ in H₂O) for alkaline hydrolysis[10]

  • Heating apparatus (e.g., heating mantle or oil bath)

Procedure (Acid Hydrolysis):

  • Dissolve the crude 2-amino-4-methylpentanenitrile in 6 M HCl.

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the solution and neutralize it to pH ~6-7.

  • The resulting solution will contain leucine hydrochloride. The product can be identified and quantified using techniques like HPLC with derivatization (e.g., OPA) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Procedure (Alkaline Hydrolysis):

  • Dissolve the aminonitrile in a 10% ammonia-water solution.

  • Heat the solution in a sealed, pressure-resistant vessel at 100 °C for several hours to days.

  • Monitor the formation of leucine over time using LC-MS.[11]

The following diagram outlines the general experimental workflow.

Experimental_Workflow Experimental Workflow: Leucine Synthesis Start Start: Prebiotic Reactants (Isovaleraldehyde, NH₄Cl, KCN) Mixing Step 1: Reaction Setup - Aqueous solution, pH 8-9 - Mix reactants Start->Mixing Incubation Step 2: Incubation - Sealed vessel - 24-72 hours at 25-50°C Mixing->Incubation Monitoring1 Step 3: In-process Control - TLC / HPLC analysis - Confirm aminonitrile formation Incubation->Monitoring1 Monitoring1->Incubation Incomplete Hydrolysis Step 4: Hydrolysis - Add HCl or NH₃ solution - Heat under reflux Monitoring1->Hydrolysis Product Formed Monitoring2 Step 5: Product Analysis - HPLC / LC-MS - Quantify Leucine Hydrolysis->Monitoring2 End End: Leucine Formed Monitoring2->End

Caption: A generalized workflow for the prebiotic synthesis and analysis of leucine.

Stability, Alternative Reactivity, and Data

While the hydrolysis to amino acids is a critical pathway, it is not the only fate for 2-amino-4-methylpentanenitrile. Its stability and reactivity in different environments dictate its role in broader prebiotic chemical networks.

Stability Considerations

α-Aminonitriles are relatively stable intermediates but are susceptible to degradation, primarily through reversion to the initial aldehyde and cyanide, especially under certain pH conditions.[12][13] However, subsequent reactions can trap this intermediate, driving the overall synthesis forward. For instance, N-formylation in a formamide-rich environment has been shown to protect the aminonitrile from reversion during subsequent hydration and hydrolysis steps.[12][13]

ConditionRelative Stability of 2-Amino-4-methylpentanenitrilePredominant Fate
Neutral pH (aqueous) ModerateSlow hydrolysis or reversion
Acidic pH (e.g., pH < 4) Low (protonated amine)Rapid hydrolysis to Leucine
Alkaline pH (e.g., pH > 9) ModerateHydrolysis to Leucine; potential for reversion
Formamide Solvent High (as N-formyl derivative)Protected from reversion; leads to N-formyl leucine
Presence of H₂S ReactivePotential formation of amino thioamides

This table provides a qualitative summary based on the general reactivity of α-aminonitriles.

Alternative Reactivity: A Direct Route to Peptides?

A compelling area of modern prebiotic research investigates pathways from aminonitriles directly to peptides, bypassing the free amino acid stage.[5] This is significant because the condensation of free amino acids in water to form peptide bonds is thermodynamically unfavorable.

The "nitrile ligation" pathway suggests that the nitrile group can be activated, for example by N-acylation, allowing it to be attacked by the amine group of another aminonitrile.[14] This process forms a peptide bond and could represent a more efficient, primitive method of polymerization.[5][14]

Challenges and Future Directions

Despite the robustness of the Strecker synthesis, several challenges remain in fully understanding the role of 2-amino-4-methylpentanenitrile in the origin of life.

  • The Concentration Problem: Abiotic synthesis in a dilute "primordial soup" would be inefficient. Researchers are exploring concentration mechanisms such as evaporation cycles in ponds or reactions on mineral surfaces.

  • Side Reactions: The simple precursors for the Strecker synthesis can participate in numerous other reactions, leading to a complex mixture of products. Understanding the factors that favor aminonitrile formation is key.

  • Homochirality: Like all simple chemical syntheses, the Strecker reaction produces a racemic mixture (equal amounts of L- and D-leucine). The origin of the exclusive use of L-amino acids in terrestrial life remains one of the greatest unsolved mysteries in science.[7]

Future research will likely focus on:

  • Catalysis: Investigating the role of mineral surfaces (clays, sulfides) and metal ions (e.g., Cu(II)) in catalyzing the formation and subsequent reactions of aminonitriles.[15][16]

  • Non-Aqueous Environments: Further exploring solvents like formamide, which could have accumulated in prebiotic deserts, as alternative media for synthesis.[12][13]

  • Systems Chemistry: Moving beyond the synthesis of single molecules to studying complex reaction networks to see how aminonitriles interact with other prebiotic molecules like nucleobases and lipids.

Conclusion

2-Amino-4-methylpentanenitrile hydrochloride is more than just a laboratory chemical; it is a molecular link to our planet's prebiotic past. As the direct precursor to leucine via the plausible and robust Strecker synthesis, it provides a powerful model for the abiotic origins of life's essential building blocks. The study of its formation, stability, and reactivity—both towards hydrolysis into amino acids and potentially towards direct polymerization into peptides—offers profound insights for researchers in prebiotic chemistry, astrobiology, and even for professionals considering the fundamental pathways of molecular assembly. While significant questions remain, the continued investigation of this pivotal α-aminonitrile will undoubtedly bring us closer to understanding the chemical dawn of life.

References

  • The Strecker Synthesis of Amino Acids. (2018-11-12). Master Organic Chemistry. [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023-05-17). University of Otago. [Link]

  • Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. (2021-03-10). ACS Publications. [Link]

  • Overview of Strecker Amino Acid Synthesis. (2018-10-30). News-Medical. [Link]

  • Amino Acid. (n.d.). Encyclopedia MDPI. [Link]

  • Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry | Request PDF. (2021-03-10). ResearchGate. [Link]

  • From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. (n.d.). PubMed Central. [Link]

  • Selective prebiotic synthesis of phosphoroaminonitriles and aminothioamides in neutral water | Request PDF. (2019-02-06). ResearchGate. [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023-05-05). PMC - NIH. [Link]

  • MECHANISMS OF AMINO ACID FORMATION IN INTERSTELLAR ICE ANALOGS. (n.d.). NASA. [Link]

  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. (2024-11-18). JACS Au. [Link]

  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. (n.d.). PMC - NIH. [Link]

  • Formation of Amino Acid Precursors in the Interstellar Medium. A DFT Study of Some Gas-Phase Reactions Starting with Methylenimine | Request PDF. (2025-08-07). ResearchGate. [Link]

  • Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2024-11-20). ACS Publications. [Link]

  • Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (n.d.). PMC - PubMed Central. [Link]

  • Nitriles in Prebiotic Chemistry and Astrobiology. (2017-09-13). Chalmers University of Technology. [Link]

  • Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. (2024-10-17). ResearchGate. [Link]

  • Abiotic formation of nitrile precursors to amino acids and nucleobases in interstellar ice analogues. (2026-01-05). PMC - NIH. [Link]

  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides. (2024-05-08). PMC. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. [Link]

  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides. (2024-05-08). eLife. [Link]

  • Nitrile regio-synthesis by Ni centers on a siliceous surface: implications in prebiotic chemistry. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. (n.d.). ResearchGate. [Link]

  • Interaction of amino acids with glycl-L-leucine hydrolysis and transport in monkey small intestine. (n.d.). PubMed. [Link]

  • The formation of amino acids in the interstellar medium. (2013-08-08). Planetary Science Group, University of Science and Technology of China. [Link]

  • Tuning the reactivity of nitriles using Cu(II) catalysis – potentially prebiotic activation of nucleotides. (2018-07-23). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Precision Peptide Nitrile Synthesis Using 2-Amino-4-methylpentanenitrile Hydrochloride

Introduction: The "Warhead" Strategy in Drug Design 2-Amino-4-methylpentanenitrile hydrochloride (Leucine Nitrile HCl) is a specialized building block used primarily to install a nitrile warhead at the C-terminus of pept...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Warhead" Strategy in Drug Design

2-Amino-4-methylpentanenitrile hydrochloride (Leucine Nitrile HCl) is a specialized building block used primarily to install a nitrile warhead at the C-terminus of peptide-based drugs. Unlike standard amino acids, this molecule contains a cyano group (-C≡N) instead of a carboxylic acid.

In medicinal chemistry, this motif is critical for developing Cysteine Protease Inhibitors (e.g., Cathepsin K, Cathepsin S, and Papain inhibitors). The nitrile group acts as an electrophilic trap, forming a reversible covalent thioimidate adduct with the active site cysteine of the target enzyme. This mechanism offers a distinct advantage: high potency combined with reduced off-target toxicity compared to irreversible inhibitors (e.g., epoxides or vinyl sulfones).

Key Applications
  • Protease Inhibition: Synthesis of reversible covalent inhibitors (e.g., Odanacatib analogs).

  • Peptidomimetics: Precursor for synthesizing amidines (Pinner reaction) or tetrazoles (carboxylic acid bioisosteres).

  • Fragment-Based Drug Discovery (FBDD): Screening ligand efficiency in S1 hydrophobic pockets.

Chemical Properties & Handling[2]

PropertySpecificationApplication Note
Formula

Stored as HCl salt to prevent polymerization/hydrolysis.
MW 148.63 g/mol Account for HCl counterion in stoichiometry (approx. 20% mass).
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM/EtOAc) until neutralized.
Stability HygroscopicStore at -20°C under inert gas. The free base is unstable and should be generated in situ.
Chirality L-Enantiomer (S-config)Critical Risk: The

-proton is highly acidic due to the electron-withdrawing nitrile, making it prone to racemization during coupling.

Core Protocol: C-Terminal Coupling (The "Mixed Anhydride" Method)

Objective: Couple N-protected amino acids (Boc/Fmoc-Xaa-OH) to Leucine Nitrile HCl while preserving chiral integrity.

Scientific Rationale: Standard coupling agents (HATU/HBTU) often require bases like DIPEA, which can cause rapid racemization of the amino nitrile. The Mixed Anhydride Method using Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) at low temperature (-15°C) is the industry gold standard for this reaction because it minimizes base-catalyzed proton abstraction at the


-carbon.
Reagents Required[3][4][5]
  • Amine: 2-Amino-4-methylpentanenitrile HCl (1.0 equiv)

  • Carboxylic Acid: Boc-Xaa-OH or Fmoc-Xaa-OH (1.1 equiv)

  • Activator: Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (2.2 equiv total: 1.1 for activation, 1.1 for HCl salt neutralization)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure
  • Activation (The Mixed Anhydride Formation):

    • Dissolve the N-protected amino acid (1.1 equiv) in anhydrous THF under Nitrogen/Argon.

    • Cool the solution to -15°C (Salt/Ice bath).

    • Add NMM (1.1 equiv) followed dropwise by IBCF (1.1 equiv).

    • Observation: A white precipitate (NMM·HCl) will form. Stir for 15 minutes at -15°C.

  • Neutralization of Leucine Nitrile:

    • In a separate vial, dissolve 2-Amino-4-methylpentanenitrile HCl (1.0 equiv) in a minimal amount of DMF.

    • Add NMM (1.1 equiv) to neutralize the HCl salt. Do this immediately before addition to minimize free-base degradation.

  • Coupling:

    • Add the neutralized Leucine Nitrile solution dropwise to the cold Mixed Anhydride solution.

    • Crucial: Maintain temperature at -15°C for the first hour.

    • Allow the reaction to slowly warm to room temperature over 4–12 hours.

  • Work-up:

    • Evaporate THF/DMF under reduced pressure.

    • Redissolve residue in Ethyl Acetate.

    • Wash sequentially with:

      • 5% Citric Acid (removes unreacted amine/base)

      • Saturated

        
         (removes unreacted acid)
        
      • Brine

    • Dry over

      
       and concentrate.
      
  • Validation:

    • IR Spectroscopy: Look for the characteristic Nitrile stretch at ~2240 cm⁻¹ .

    • Chiral HPLC: Verify Enantiomeric Excess (ee) > 98%.

Downstream Application: Synthesis of Amidines (Pinner Reaction)

Peptide nitriles can be converted into amidines, which are potent mimics of the Arginine side chain or transition states in serine protease hydrolysis.

Protocol
  • Solvation: Dissolve the Peptide-Nitrile in anhydrous Ethanol/Chloroform (1:1).

  • Acidification: Bubble dry HCl gas through the solution at 0°C until saturation (Pinner Salt formation).

  • Incubation: Stir at 4°C for 12–24 hours.

  • Ammonolysis: Treat the intermediate imidate ester with anhydrous Ammonia in Methanol (7N) to yield the amidine.

Mechanistic Visualization

Diagram 1: Mechanism of Cysteine Protease Inhibition

This diagram illustrates why Leucine Nitrile is used: the formation of the covalent Thioimidate adduct.

ProteaseInhibition Enzyme Cysteine Protease (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Peptide-Leu-CN (Warhead) Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS Orientation Adduct Thioimidate Adduct (Reversible Covalent Inhibition) TS->Adduct S- attack on C≡N Adduct->Enzyme Slow Dissociation (Reversibility) Adduct->Inhibitor

Caption: The nitrile carbon acts as an electrophile, reacting with the enzyme's catalytic cysteine thiol to form a thioimidate. This mimics the transition state of peptide bond hydrolysis.

Diagram 2: Synthetic Workflow & Decision Tree

SynthesisWorkflow Start Start: Leucine Nitrile HCl BaseChoice Neutralization Step (Choice of Base) Start->BaseChoice PathA Strong Base (TEA/DIPEA) RISK: Racemization BaseChoice->PathA Avoid PathB Weak Base (NMM/Collidine) SAFE: Maintains Chirality BaseChoice->PathB Recommended Coupling Coupling Reaction (Mixed Anhydride @ -15°C) PathB->Coupling Product Peptide Nitrile Coupling->Product App1 Application 1: Protease Inhibitor Product->App1 App2 Application 2: Pinner Reaction (Amidine) Product->App2

Caption: Workflow emphasizing the critical choice of base to prevent racemization of the sensitive


-proton.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Racemization (>5% D-isomer) Base too strong or Temp too high.Switch from DIPEA to NMM or Collidine.[1] Ensure activation is at -15°C.
Low Yield HCl salt not fully neutralized.Ensure 1.0 equiv of base is added to the nitrile HCl salt before adding to the activated acid.
Missing CN Peak (IR/NMR) Hydrolysis to Amide (

).
Avoid aqueous acids/bases during workup. Use Citric Acid (mild) instead of HCl.
Side Reaction Tetrazole formation.Avoid using Azides (

) in the presence of the nitrile unless tetrazole is the target.

References

  • Cysteine Protease Inhibition Mechanism

    • Nitriles: an attractive approach to the development of covalent inhibitors.[2] (PubMed Central).

    • Source: [Link]

  • Peptide Coupling & Racemization Control: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Bachem).
  • Chemical Data & Safety: 2-Amino-4-methylpentanenitrile hydrochloride Product D
  • Computational Study of Nitrile Inhibitors

    • Cysteine protease inhibition by nitrile-based inhibitors: a comput
    • Source: [Link][3]

Sources

Application

Advanced Protocols: 2-Amino-4-methylpentanenitrile Hydrochloride as a Chiral Synthon for Unnatural Amino Acids

Executive Summary 2-Amino-4-methylpentanenitrile hydrochloride (CAS: 72177-82-3), commonly known as Leucinonitrile Hydrochloride , is a critical "masked" amino acid precursor. While structurally analogous to Leucine, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-methylpentanenitrile hydrochloride (CAS: 72177-82-3), commonly known as Leucinonitrile Hydrochloride , is a critical "masked" amino acid precursor. While structurally analogous to Leucine, its nitrile moiety renders it a versatile pivot point for generating unnatural amino acids (UAAs) and peptidomimetics that resist enzymatic degradation.

For drug development professionals, this compound offers two primary tactical advantages:

  • Alpha-Functionalization: The nitrile group activates the

    
    -proton, enabling the synthesis of gem-disubstituted amino acids (e.g., 
    
    
    
    -methylleucine) which stabilize peptide helicity and block proteolysis.
  • C-Terminus Bioisosterism: The nitrile can be directly converted into a tetrazole , a metabolically stable surrogate for the carboxylic acid group, significantly improving the pharmacokinetic profile of peptide drugs.

This guide details two validated protocols: the synthesis of


-Methylleucine  (a conformational constraint) and Leucine-Tetrazole  (a bioisostere).

Strategic Reaction Pathways

The utility of Leucinonitrile stems from the divergent reactivity of the cyano group. Unlike the carboxylic acid in native Leucine, the nitrile allows for harsh alkylation conditions (via


-deprotonation) or cycloaddition reactions without the need for extensive ester protection/deprotection cycles.
Diagram: Divergent Synthesis Workflows

Leucinonitrile_Pathways Figure 1: Strategic divergence of Leucinonitrile into conformational constraints (Path A) and bioisosteres (Path B). Start 2-Amino-4-methylpentanenitrile HCl (Leucinonitrile) Protect N-Protection (Boc/Cbz) Start->Protect Step 1 Tetrazole [2+3] Cycloaddition (NaN3, ZnBr2) Start->Tetrazole Path B: Bioisostere AlphaAlk α-Alkylation (LDA, MeI) Protect->AlphaAlk Path A: Substitution Hydrolysis Acid Hydrolysis (HCl/H2O) AlphaAlk->Hydrolysis Step 3 Prod_Tetra Leucine-Tetrazole (Carboxylate Bioisostere) Tetrazole->Prod_Tetra Final Product B Prod_Alpha α-Methylleucine (Conformational Constraint) Hydrolysis->Prod_Alpha Final Product A

Protocol A: Synthesis of -Methylleucine (Gem-Disubstituted UAA)

Application:


-Methylation restricts the rotation of the peptide backbone (

angles), forcing peptides into stable helical conformations (the "Thorpe-Ingold effect") and preventing proteolytic cleavage.
Mechanistic Insight

Direct alkylation of leucine is difficult due to racemization and poor electrophilicity. Using the nitrile derivative allows for the formation of a stable carbanion at the


-position after N-protection. The nitrile group is less sterically demanding than an ester, facilitating the approach of the electrophile (Methyl Iodide).
Materials
  • Precursor: 2-Amino-4-methylpentanenitrile HCl (10 mmol)

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Lithium Diisopropylamide (LDA), Methyl Iodide (MeI), 6M HCl.
    
  • Solvents: Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM).

Step-by-Step Methodology
Phase 1: N-Protection
  • Suspend 2-Amino-4-methylpentanenitrile HCl (1.49 g, 10 mmol) in DCM (20 mL) containing Triethylamine (3.0 mL, 22 mmol).

  • Cool to 0°C and add

    
      (2.4 g, 11 mmol) portion-wise.
    
  • Stir at room temperature (RT) for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the baseline amine spot confirms protection.

  • Wash with 1M citric acid and brine. Dry over

    
     and concentrate to yield N-Boc-2-amino-4-methylpentanenitrile .
    
Phase 2:

-Alkylation (The Critical Step)
  • Dissolve the N-Boc intermediate (10 mmol) in anhydrous THF (30 mL) under Nitrogen atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add LDA (2.0 M in THF, 11 mmol) dropwise over 15 minutes. Note: The solution will turn yellow, indicating carbanion formation.

  • Stir for 30 minutes at -78°C.

  • Add Methyl Iodide (0.75 mL, 12 mmol) dropwise.

  • Allow the reaction to warm slowly to RT over 3 hours.

  • Quench: Add saturated

    
     solution (10 mL). Extract with EtOAc.
    
Phase 3: Hydrolysis & Deprotection
  • Dissolve the alkylated nitrile in 6M HCl (20 mL).

  • Reflux at 100°C for 12 hours. Caution: This step simultaneously hydrolyzes the nitrile to the carboxylic acid and removes the Boc group.

  • Concentrate the solution to dryness in vacuo.

  • Purification: Recrystallize from Ethanol/Ether to yield

    
    -Methylleucine Hydrochloride .
    

Expected Yield: 65-75% overall. Data Check:


-NMR should show a singlet methyl group (~1.5 ppm) replacing the 

-proton signal.

Protocol B: Synthesis of Leucine-Tetrazole (Bioisostere)

Application: The 1,5-disubstituted tetrazole ring mimics the acidity and planar geometry of a carboxylic acid (


 ~4.5-5.0) but possesses higher lipophilicity and resistance to metabolic breakdown.
Mechanistic Insight

The [2+3] cycloaddition of an azide to a nitrile is the most efficient route to tetrazoles.[1] While toxic tin/organotin reagents were historically used, this protocol utilizes Zinc Bromide (


)  as a Lewis acid catalyst, which activates the nitrile towards nucleophilic attack by the azide in an aqueous/organic biphasic system (Demko-Sharpless conditions).
Materials
  • Precursor: 2-Amino-4-methylpentanenitrile HCl (or N-Boc protected variant if retaining amine protection is desired).

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ).
  • Solvents: Water, Isopropanol (

    
    -PrOH).
    
Step-by-Step Methodology
  • Preparation: In a pressure vial (or round-bottom flask with reflux condenser), dissolve 2-Amino-4-methylpentanenitrile HCl (10 mmol) in a mixture of Water (20 mL) and

    
    -PrOH (10 mL).
    
  • Catalyst Addition: Add

    
      (10 mmol, 1 equiv) and 
    
    
    
    (11 mmol, 1.1 equiv).
    • Safety Note:

      
       is toxic and can form explosive hydrazoic acid if the pH drops too low. Ensure the reaction remains neutral/buffered or use a blast shield.
      
  • Cycloaddition: Heat the mixture to 85°C for 16–24 hours.

    • Mechanism:[1][2] The Zinc ion coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon, allowing the azide to attack.

  • Workup:

    • Cool to RT and add 3M HCl (15 mL) to break the Zinc-Tetrazole complex.

    • Add EtOAc (50 mL) and stir vigorously.

    • The tetrazole product will partition into the organic layer (or precipitate if unprotected amine is present).

    • Note: If the amine was unprotected, the product is a zwitterion (Tetrazole anion / Ammonium cation). You may need to adjust pH to the isoelectric point to precipitate, or use ion-exchange chromatography.

  • Isolation: Filter the precipitate or evaporate the organic layer.

Expected Yield: >80%. Characterization: IR spectroscopy will show the disappearance of the sharp Nitrile peak (~2250


) and appearance of Tetrazole bands (1000-1100 

).

Quantitative Data Summary

ParameterProtocol A (

-Methylation)
Protocol B (Tetrazole Formation)
Primary Reagent LDA / Methyl IodideSodium Azide /

Reaction Type Anionic Alkylation[2+3] Cycloaddition
Key Intermediate Carbanion (Lithium enolate equivalent)Zinc-Nitrile Complex
Product

~2.3 (COOH)~4.9 (Tetrazole)
Metabolic Stability High (Steric hindrance)Very High (Bioisostere)
Typical Yield 65-75%80-90%

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Ma, J. S. (2003). Unnatural amino acids in drug discovery. Chimica Oggi, 21(6), 65-68. Link

  • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of

    
    -disubstituted 
    
    
    
    -amino acids. Organic & Biomolecular Chemistry, 5, 406-430. Link
  • Kaul, R., et al. (2005).

    
    -Amino Acids. The Journal of Organic Chemistry, 70(10), 3838–3844. Link
    
  • PubChem. (2025).[4][5] 2-Amino-4-methylpentanenitrile.[4][6][7][8][9][10] National Library of Medicine. Link

Sources

Method

An In-Depth Technical Guide to 2-Amino-4-methylpentanenitrile Hydrochloride: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Amino-4-methylpentanenitrile hydrochloride, a key building block in synthetic and medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-4-methylpentanenitrile hydrochloride, a key building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. This document is intended to serve as a practical resource for scientists at the bench and those involved in the strategic design of novel therapeutics.

Core Molecular Attributes

2-Amino-4-methylpentanenitrile hydrochloride is the hydrochloride salt of the corresponding α-aminonitrile. The presence of the hydrochloride salt enhances the compound's stability and water solubility, making it more amenable to handling and use in various chemical transformations.

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂
Molecular Weight 148.63 g/mol
CAS Number 72177-82-3
Canonical SMILES CC(C)CC(C#N)N.Cl

Synthesis and Mechanism

The primary route for the synthesis of α-aminonitriles like 2-Amino-4-methylpentanenitrile is the Strecker reaction .[1][2] This robust and economically viable one-pot, three-component condensation reaction involves an aldehyde, an amine, and a cyanide source.[1][2]

The Strecker Reaction: A Mechanistic Overview

The Strecker synthesis is a cornerstone of amino acid and aminonitrile preparation.[2] The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia (or an amine), which is then attacked by a cyanide ion to form the α-aminonitrile.

Strecker_Reaction Isovaleraldehyde Isovaleraldehyde Intermediate_Imine Iminium Ion Intermediate Isovaleraldehyde->Intermediate_Imine + Ammonia (-H2O) Ammonia Ammonia Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Product 2-Amino-4-methylpentanenitrile Intermediate_Imine->Product + Cyanide Final_Product 2-Amino-4-methylpentanenitrile HCl Product->Final_Product + HCl

Caption: Generalized workflow of the Strecker synthesis for 2-Amino-4-methylpentanenitrile.

Experimental Protocol: Synthesis of 2-Amino-4-methylpentanenitrile Hydrochloride

This protocol is a representative procedure based on the principles of the Strecker reaction.

Materials:

  • Isovaleraldehyde

  • Ammonium chloride

  • Sodium cyanide

  • Methanol

  • Hydrochloric acid (in a suitable solvent like methanol or ether)

  • Water

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in water. Cool the solution in an ice bath. To this, add isovaleraldehyde slowly while stirring.

  • Cyanide Addition: Separately, prepare a solution of sodium cyanide in water. Slowly add the sodium cyanide solution to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Extraction: Extract the resulting 2-Amino-4-methylpentanenitrile from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude aminonitrile.

  • Salt Formation: Dissolve the crude aminonitrile in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether). Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-Amino-4-methylpentanenitrile hydrochloride.

Reactivity and Role in Drug Development

The nitrile group in 2-Amino-4-methylpentanenitrile is a versatile functional group that plays a significant role in its reactivity and application in drug discovery.[3]

The Nitrile as a Bioisostere and a Covalent Warhead

In medicinal chemistry, the nitrile group can act as a bioisostere for a carbonyl group, participating in polar interactions with biological targets.[3] More importantly, the nitrile moiety in α-aminonitriles can function as a "warhead" for covalent inhibitors.[4] This is particularly relevant for inhibiting cysteine and serine proteases, where the nitrile can undergo a reversible covalent interaction with the active site nucleophile.[3][4]

Covalent_Inhibition Aminonitrile 2-Amino-4-methylpentanenitrile Covalent_Adduct Reversible Covalent Adduct Aminonitrile->Covalent_Adduct Nucleophilic Attack Enzyme Enzyme Active Site (e.g., Cysteine Thiol) Enzyme->Covalent_Adduct

Caption: Covalent inhibition mechanism of an aminonitrile with an enzyme active site.

Applications in Drug Discovery

α-Aminonitriles are key intermediates in the synthesis of α-amino acids and peptidomimetics.[2] Their ability to act as covalent inhibitors has led to their investigation in various therapeutic areas, including:

  • Antiviral Agents: As inhibitors of viral proteases.

  • Anticancer Therapeutics: Targeting enzymes involved in cancer cell proliferation.

  • Treatment of Metabolic Diseases: For example, as inhibitors of dipeptidyl peptidase 4 (DPP-4) for type 2 diabetes.[4]

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the identity, purity, and structure of 2-Amino-4-methylpentanenitrile hydrochloride.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl group (methyl, methine, and methylene protons) and the α-proton adjacent to the amino and nitrile groups. The presence of the hydrochloride salt may lead to a downfield shift of the α-proton and the amine protons.
¹³C NMR Resonances for the isobutyl carbons, the α-carbon, and the nitrile carbon. The nitrile carbon typically appears in the 115-125 ppm range.
Infrared (IR) Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2200-2260 cm⁻¹. Broad absorption in the 2400-3200 cm⁻¹ range is indicative of the ammonium (R-NH₃⁺) stretch of the hydrochloride salt.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the free base (2-Amino-4-methylpentanenitrile) upon loss of HCl.

Proton NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 2-Amino-4-methylpentanenitrile hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[6]

  • Toxicity: Aminonitriles and their hydrochloride salts should be considered toxic if swallowed, in contact with skin, or if inhaled.[8][9] In case of exposure, seek immediate medical attention.[9]

Conclusion

2-Amino-4-methylpentanenitrile hydrochloride is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Strecker reaction and the unique reactivity of the nitrile group make it an attractive starting material for the development of novel therapeutics, particularly covalent enzyme inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

  • PubChem. (n.d.). 2-Amino-4-methylpentanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Tetrahedron: Asymmetry, 18(21), 2517-2573.
  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis and properties of α-aminonitriles. Russian Chemical Reviews, 58(2), 148-162.
  • Wishart, D. S. (2018). Analytical Methods. ResearchGate. Retrieved from [Link]

  • Pellissier, H. (2011). Recent developments in the Strecker reaction. Tetrahedron, 67(21), 3769-3803.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Aminoacetonitrile Hydrochloride, 99%. Retrieved from [Link]

  • Das, B., & Reddy, M. R. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 56.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • de Figueiredo, R. M., & Christmann, M. (2017). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 8(1), 10–23.

Sources

Application

Application Note: 2-Amino-4-methylpentanenitrile Hydrochloride as a Versatile C5-Synthon

Topic: 2-Amino-4-methylpentanenitrile Hydrochloride in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists, Medicinal Chemists, Process Chemists[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-4-methylpentanenitrile Hydrochloride in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists, Medicinal Chemists, Process Chemists[1]

[1]

Executive Summary

2-Amino-4-methylpentanenitrile hydrochloride (often referred to as Leucinonitrile HCl) is a bifunctional reagent offering a unique "masked" amino acid scaffold.[1] Unlike its parent amino acid (Leucine), the nitrile group provides an electrophilic handle that is orthogonal to the amine, enabling diverse heterocyclization and reduction pathways.[1]

This guide details its utility beyond simple Strecker synthesis intermediates.[1] We explore its role as a precursor for 1,2-diamines (chiral ligands), imidazoles (kinase inhibitor scaffolds), and


-amino amides  (peptidomimetics).[1] Critical attention is paid to the Retro-Strecker instability  of the free base, a common pitfall in scale-up which this protocol mitigates through specific salt-handling techniques.[1]

Chemical Profile & Stability

PropertySpecification
Chemical Name 2-Amino-4-methylpentanenitrile hydrochloride
CAS Number 72177-82-3 (HCl salt) / 65451-12-9 (Free base)
Molecular Weight 148.63 g/mol
Structure Isobutyl-substituted

-aminonitrile
Solubility Soluble in water, MeOH, DMSO; Sparingly soluble in DCM, THF
Stability Note Hygroscopic. The HCl salt is stable.[1] The free base is prone to Retro-Strecker decomposition (reverting to isovaleraldehyde and HCN) if heated or exposed to moisture/base.[1]

Core Synthetic Applications

The utility of 2-Amino-4-methylpentanenitrile stems from its ability to act as a 1,2-N,N-dinucleophile precursor or a 1,1-C,N-electrophile .[1]

Pathway A: Imidazole Synthesis (Drug Discovery)

The


-aminonitrile scaffold is a "pre-loaded" 4,5-dihydroimidazole precursor.[1] Condensation with aldehydes or imidates yields 2,4-disubstituted imidazoles, a pharmacophore ubiquitous in p38 MAP kinase inhibitors and H2-receptor antagonists.[1]
Pathway B: 1,2-Diamine Synthesis (Ligand Design)

Reduction of the nitrile yields 1,2-diamino-4-methylpentane .[1] This vicinal diamine is a bulky, chiral backbone for salen-type ligands and organocatalysts, offering a leucine-derived alternative to the standard cyclohexane-1,2-diamine.[1]

Pathway C: Controlled Hydrolysis (Peptidomimetics)

While full hydrolysis yields Leucine, controlled hydration yields Leucinamide .[1] This


-amino amide is a critical intermediate for peptide coupling where the C-terminus must be protected or modified as a carboxamide.

Reaction Pathway Visualization

G Reagent 2-Amino-4-methyl- pentanenitrile HCl Cond_Imid Aldehyde (RCHO) + Oxidant Reagent->Cond_Imid Cyclization Cond_Red Borane-DMS or LAH Reagent->Cond_Red Reduction Cond_Hyd H2SO4 (conc) Controlled Temp Reagent->Cond_Hyd Pinner/Hydration Warning Retro-Strecker Risk: Reverts to Aldehyde + HCN (Avoid strong base + heat) Reagent->Warning Prod_Imid 2-Substituted-4-isobutyl- imidazole Cond_Imid->Prod_Imid Prod_Diam 1,2-Diamino- 4-methylpentane Cond_Red->Prod_Diam Prod_Amid Leucinamide (alpha-amino amide) Cond_Hyd->Prod_Amid

Figure 1: Divergent synthetic pathways from the Leucinonitrile core.[1] Note the critical stability warning regarding the Retro-Strecker reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Isobutyl-2-phenylimidazole

Target: Construction of a kinase-inhibitor scaffold via oxidative cyclization.[1]

Mechanistic Insight: The free amine of the nitrile condenses with the aldehyde to form an imine.[1] Intramolecular attack of the imine nitrogen onto the nitrile carbon (activated by Lewis acid or heat) closes the ring.[1] An oxidant is often required to aromatize the intermediate imidazoline.[1]

Materials:

  • 2-Amino-4-methylpentanenitrile HCl (1.0 equiv)[1]

  • Benzaldehyde (1.1 equiv)[1]

  • Sulfur (S8) (catalytic oxidant/promoter) or DDQ (oxidant)[1]

  • Solvent: DMF or DMSO[1]

Step-by-Step:

  • Free Basing (In Situ): Suspend the nitrile HCl salt (10 mmol) in DMF (20 mL). Add triethylamine (11 mmol) dropwise at 0°C. Note: Do not isolate the free base; use immediately to prevent decomposition.

  • Condensation: Add benzaldehyde (11 mmol) and elemental sulfur (2 mmol) to the mixture.

  • Cyclization: Heat the mixture to 80°C for 4 hours. The sulfur acts to promote the oxidative cyclization of the intermediate imidazoline to the imidazole.[1]

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane:EtOAc gradient).

Self-Validation:

  • TLC: Disappearance of aldehyde spot. Appearance of a UV-active spot (imidazole) with lower Rf than the aldehyde.[1]

  • NMR: Characteristic imidazole singlet proton at ~7.5-7.8 ppm (C2-H) if C2 is unsubstituted, or shift of phenyl protons if substituted.[1]

Protocol 2: Chemo-Selective Reduction to 1,2-Diamino-4-methylpentane

Target: Synthesis of a chiral diamine ligand.

Mechanistic Insight: Lithium Aluminum Hydride (LAH) is the standard, but Borane-Dimethyl Sulfide (BMS) offers superior chemoselectivity and easier handling, reducing the nitrile to the primary amine without racemizing the


-center.[1]

Materials:

  • 2-Amino-4-methylpentanenitrile HCl (1.0 equiv)[1]

  • Borane-Dimethyl Sulfide (BMS) (2.0 M in THF, 3.0 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Flame-dry a 2-neck flask under Argon. Add the nitrile HCl salt (5 mmol) and anhydrous THF (15 mL).

  • Neutralization: Add n-Butyllithium (1.0 equiv) or NaH (1.0 equiv) at -78°C to generate the free amine in situ (optional if using excess LAH, but critical for BMS to avoid consuming hydride on HCl). Alternative: Use 1 equiv of dry TEA.

  • Reduction: Add BMS solution (15 mmol) dropwise at 0°C.

  • Reflux: Warm to room temperature, then reflux gently for 12 hours.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy amine-borane complexes. Caution: H2 gas evolution.[1]

  • Acid Hydrolysis: Add HCl (6M, 5 mL) and reflux for 1 hour to fully break boron-nitrogen bonds.

  • Isolation: Basify to pH >12 with NaOH. Extract with DCM.[1] The product is a diamine; protect from air (CO2 absorption) or convert to Boc-derivative immediately.[1]

Protocol 3: Controlled Hydrolysis to Leucinamide

Target: Synthesis of the


-amino amide without over-hydrolysis to the acid.[1]

Materials:

  • 2-Amino-4-methylpentanenitrile HCl[1]

  • Sulfuric Acid (conc. 98%)[1]

Step-by-Step:

  • Dissolution: Place conc. H2SO4 (5 mL per gram of substrate) in a flask at 0°C.

  • Addition: Add nitrile HCl salt portion-wise with stirring. Keep temp <10°C.

  • Reaction: Stir at room temperature for 4-6 hours. Do not heat.[1] Heating drives the reaction to the carboxylic acid (Leucine).[1]

  • Quench: Pour the reaction mixture onto crushed ice.

  • Neutralization: Carefully neutralize with Ammonium Hydroxide to pH 8-9.

  • Extraction: Extract with n-Butanol or Chloroform/Isopropanol (3:1).

  • Crystallization: Concentrate and recrystallize from Ethanol/Ether.[1]

Expert Tips & Troubleshooting

IssueProbable CauseSolution
Low Yield (Imidazole) Retro-Strecker decompositionAvoid heating the free base nitrile in the absence of the electrophile.[1][2] Ensure the aldehyde is added before heating.[1]
Racemization (Reduction) High temperature or strong baseUse Borane-DMS instead of LAH.[1] Keep temperatures moderate. Avoid prolonged exposure to strong bases.[1]
Over-Hydrolysis (to Acid) Temperature too high during hydrationKeep the H2SO4 reaction at or below 25°C. Monitor by TLC (Amide vs Acid Rf).[1]
HCN Smell DecompositionSTOP. The free base is reverting. Acidify immediately to reform the stable HCl salt.[1] Work in a well-ventilated hood.[1][3][4]

References

  • Strecker Synthesis & Retro-Strecker Risks

    • Master Organic Chemistry.[1] "The Strecker Synthesis of Amino Acids."[1][5][6] [Link]

  • Synthesis of Imidazoles from Aminonitriles

    • Organic Chemistry Portal.[1] "Synthesis of Imidazoles."[7] [Link]

    • SciSpace/Wiley.[1] "Heterocycles from

      
      -Aminonitriles." [Link][1][6][8]
      
  • Reduction of Nitriles to Diamines

    • National Institutes of Health (PMC).[1] "Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation."[1] [Link]

  • Safety & Handling

Sources

Method

Application Notes and Protocols for Enzymatic Reactions Involving 2-Amino-4-methylpentanenitrile Hydrochloride

Introduction: The Strategic Advantage of Biocatalysis in Amino Acid Synthesis In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure chiral building blocks is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Biocatalysis in Amino Acid Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure chiral building blocks is paramount. L-leucine, an essential amino acid, and its derivatives are crucial components in numerous active pharmaceutical ingredients (APIs). Traditionally, the synthesis of such molecules has relied on classical chemical methods which, while effective, often necessitate harsh reaction conditions, the use of toxic reagents, and complex purification steps to resolve racemic mixtures. Biocatalysis, leveraging the inherent specificity and efficiency of enzymes, offers a compelling and sustainable alternative.[1]

This guide provides a comprehensive overview of the application of enzymatic reactions, specifically focusing on the hydrolysis of 2-Amino-4-methylpentanenitrile hydrochloride, a readily accessible precursor to L-leucine. We will delve into the mechanistic underpinnings of this biotransformation, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a robust and reproducible process. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to integrate green chemistry principles into their synthetic workflows.

The Chemoenzymatic Approach: A Fusion of Chemical Synthesis and Biocatalysis

A highly effective strategy for the production of L-leucine from simple starting materials is a chemoenzymatic approach. This two-step process begins with the well-established Strecker synthesis to produce the racemic α-aminonitrile, 2-Amino-4-methylpentanenitrile, followed by an enantioselective enzymatic hydrolysis to yield the desired L-amino acid.

Step 1: Strecker Synthesis of 2-Amino-4-methylpentanenitrile

The Strecker synthesis is a robust method for preparing α-aminonitriles from an aldehyde, ammonia, and a cyanide source.[2] In the context of our target molecule, isovaleraldehyde serves as the starting aldehyde.

Step 2: Enantioselective Enzymatic Hydrolysis

The racemic 2-Amino-4-methylpentanenitrile hydrochloride serves as the substrate for a class of enzymes known as nitrilases (EC 3.5.5.1). These enzymes catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia.[3][4] The key advantage of using a nitrilase is its potential for high enantioselectivity, allowing for the specific conversion of one enantiomer of the racemic aminonitrile into the corresponding L-amino acid, while leaving the other enantiomer largely unreacted.

Chemoenzymatic_Synthesis cluster_0 Chemical Synthesis cluster_1 Enzymatic Hydrolysis Isovaleraldehyde Isovaleraldehyde Racemic_Aminonitrile rac-2-Amino-4-methylpentanenitrile Isovaleraldehyde->Racemic_Aminonitrile Strecker Synthesis NH3_HCN NH3, HCN NH3_HCN->Racemic_Aminonitrile L_Leucine L-Leucine Racemic_Aminonitrile->L_Leucine Nitrilase (enantioselective) D_Aminonitrile D-2-Amino-4-methylpentanenitrile Racemic_Aminonitrile->D_Aminonitrile Unreacted

Figure 1: Chemoenzymatic synthesis of L-leucine.

Enzyme Selection and Characteristics: The Central Role of Nitrilases

The success of the enzymatic hydrolysis hinges on the selection of an appropriate nitrilase. Nitrilases are widespread in nature and can be sourced from bacteria, fungi, and plants.[3] For the hydrolysis of α-aminonitriles, nitrilases from the genus Rhodococcus have shown particular promise.[5]

Key Characteristics of Suitable Nitrilases:

CharacteristicImportanceTypical Values/Observations
Substrate Specificity The enzyme must accept 2-Amino-4-methylpentanenitrile as a substrate.While data for this specific substrate is limited, nitrilases active on other α-aminonitriles are good candidates.
Enantioselectivity High enantioselectivity is crucial for producing enantiomerically pure L-leucine.Look for enzymes with reported high E-values for similar substrates.
Optimal pH Influences enzyme activity and stability, as well as the stability of the aminonitrile substrate.Most bacterial nitrilases have an optimal pH in the range of 7.0-8.0.[4]
Optimal Temperature Affects reaction rate and enzyme stability.A typical range for bacterial nitrilases is 30-50 °C.[4]
Stability The enzyme should be stable under the desired reaction conditions.Immobilization can significantly enhance enzyme stability.

Detailed Protocol: Enantioselective Hydrolysis of 2-Amino-4-methylpentanenitrile Hydrochloride

This protocol provides a general framework for the enzymatic hydrolysis. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for the specific nitrilase being used.

Materials and Reagents:

  • 2-Amino-4-methylpentanenitrile hydrochloride

  • Selected nitrilase (as whole cells, cell-free extract, or immobilized enzyme)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Analytical standards: L-leucine and racemic 2-Amino-4-methylpentanenitrile

  • Reaction vessel (e.g., temperature-controlled stirred tank reactor)

  • Analytical equipment (e.g., HPLC with a chiral column, or GC-MS after derivatization)

Protocol:

  • Enzyme Preparation:

    • Whole Cells: If using whole cells (e.g., Rhodococcus rhodochrous), cultivate the microorganism under conditions that induce nitrilase expression.[3] Harvest the cells by centrifugation and wash with buffer. The cell paste can be used directly or after permeabilization.

    • Cell-Free Extract: Resuspend the harvested cells in buffer and lyse them using methods such as sonication or high-pressure homogenization. Centrifuge to remove cell debris. The supernatant is the cell-free extract.

    • Immobilized Enzyme: Immobilization can improve the stability and reusability of the nitrilase.[6][7] Common methods include entrapment in alginate beads or covalent attachment to a solid support.

  • Reaction Setup:

    • Prepare the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • Dissolve 2-Amino-4-methylpentanenitrile hydrochloride in the buffer to the desired substrate concentration (e.g., 10-50 mM). The hydrochloride salt will lower the pH, so adjust the pH back to the optimal range for the enzyme using NaOH.

    • Equilibrate the reaction mixture to the optimal temperature for the nitrilase (e.g., 40 °C).

  • Initiation and Monitoring of the Reaction:

    • Add the prepared enzyme (whole cells, cell-free extract, or immobilized enzyme) to the reaction mixture to initiate the hydrolysis.

    • Maintain the temperature and pH throughout the reaction.

    • Monitor the progress of the reaction by taking samples at regular intervals. Analyze the samples for the consumption of the substrate and the formation of L-leucine using a suitable analytical method (e.g., chiral HPLC).

  • Reaction Work-up and Product Isolation:

    • Once the desired conversion is reached, terminate the reaction by removing the enzyme (e.g., by centrifugation for whole cells or immobilized enzyme) or by denaturing the enzyme (e.g., by adding acid).

    • Adjust the pH of the reaction mixture to the isoelectric point of L-leucine (approximately 6.0) to facilitate its precipitation.

    • Isolate the L-leucine by filtration or centrifugation.

    • Further purification can be achieved by recrystallization.

Hydrolysis_Workflow Start Start Enzyme_Prep Enzyme Preparation (Whole Cells, Cell-Free Extract, or Immobilized) Start->Enzyme_Prep Reaction_Setup Reaction Setup (Buffer, Substrate, pH & Temp Adjustment) Enzyme_Prep->Reaction_Setup Reaction Initiate and Monitor Reaction (Add Enzyme, Maintain Conditions, Sample Analysis) Reaction_Setup->Reaction Workup Reaction Work-up (Terminate Reaction, Product Isolation) Reaction->Workup Purification Product Purification (Recrystallization) Workup->Purification End L-Leucine Purification->End

Figure 2: General workflow for enzymatic hydrolysis.

Troubleshooting and Considerations

  • Low Enzyme Activity: This could be due to suboptimal reaction conditions (pH, temperature), enzyme inhibition, or poor enzyme quality. Optimize the reaction conditions and consider using an immobilized enzyme for better stability.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. A fed-batch approach, where the substrate is added gradually, can mitigate this issue.

  • Effect of Hydrochloride: The hydrochloride salt of the aminonitrile will acidify the reaction mixture. It is crucial to adjust the pH to the enzyme's optimal range before adding the enzyme. The chloride ions are generally well-tolerated by most nitrilases.

  • Analytical Methods: Chiral HPLC is the preferred method for monitoring the enantiomeric excess of the product. Alternatively, the amino acid can be derivatized and analyzed by GC-MS.

Conclusion: A Pathway to Sustainable Synthesis

The enzymatic hydrolysis of 2-Amino-4-methylpentanenitrile hydrochloride represents a powerful and sustainable approach for the synthesis of enantiomerically pure L-leucine. By leveraging the exquisite selectivity of nitrilases, this biocatalytic method offers significant advantages over traditional chemical routes, including milder reaction conditions, reduced waste generation, and simplified product purification. The protocols and guidelines presented in this document provide a solid foundation for researchers and professionals to implement this green technology in their synthetic endeavors, contributing to the advancement of more efficient and environmentally benign manufacturing processes in the pharmaceutical and chemical industries.

References

  • Bhalla, T. C., Miura, A., Wakamoto, A., Ohba, Y., & Furuhashi, K. (1992). Asymmetric hydrolysis of α-aminonitriles to optically active amino acids by a nitrilase of Rhodococcus rhodochrous PA-34. Applied Microbiology and Biotechnology, 37(2), 184–190. [Link]

  • Cui, Y., Liu, Z., & Zheng, P. (2016). Immobilization of nitrilase on bioinspired silica for efficient synthesis of 2-hydroxy-4-(methylthio) butanoic acid from 2-hydroxy-4-(methylthio) butanenitrile. Journal of Industrial Microbiology & Biotechnology, 43(5), 585–593. [Link]

  • Chen, J., Zheng, R., Zheng, Y., & Shen, Y. (2013). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Applied microbiology and biotechnology, 97(15), 6577–6587. [Link]

  • Singh, R., & Srivastava, N. (2021). Immobilization of Nitrilase: Driving Efficiency and Sustainability in Pharmaceutical Synthesis. ChemBioEng Reviews, 8(6), 615-630. [Link]

  • Wikipedia. (2023). Nitrilase. [Link]

  • Kouznetsov, V. V., & Galvis, J. A. (2018). Strecker reaction: a versatile and historical tool in the α-amino acid synthesis. Tetrahedron, 74(34), 4333-4362. [Link]

  • Tauber, K., et al. (2013). Chemoenzymatic synthesis of enantiopure amino acids. Angewandte Chemie International Edition, 52(51), 13444-13448. [Link]

  • Prasad, S., & Bhalla, T. C. (2010). Nitrilases: a potential biocatalyst for enantioselective synthesis of α-amino acids. Journal of Applied Microbiology, 108(4), 1117-1129. [Link]

  • Vergne-Vaxelaire, C., et al. (2013). Large α-aminonitrilase activity screening of nitrilase superfamily members: Access to conversion and enantiospecificity by LC–MS. Journal of Molecular Catalysis B: Enzymatic, 97, 124-132. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2009). Enantioselective biotransformations of nitriles in organic synthesis. Accounts of chemical research, 42(10), 1536–1546. [Link]

Sources

Application

Application Note: Mechanistic Profiling of Protease Inhibition using 2-Amino-4-methylpentanenitrile Hydrochloride

[1] Abstract 2-Amino-4-methylpentanenitrile hydrochloride (L-Leucine nitrile HCl; CAS: 72177-82-3) is a critical mechanistic probe used in the structural and kinetic characterization of serine and cysteine proteases.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

2-Amino-4-methylpentanenitrile hydrochloride (L-Leucine nitrile HCl; CAS: 72177-82-3) is a critical mechanistic probe used in the structural and kinetic characterization of serine and cysteine proteases.[1] As a stable salt form of the leucine nitrile "warhead," it serves as a minimal pharmacophore for studying reversible covalent inhibition . This guide details the protocols for utilizing this compound to interrogate the active sites of Dipeptidyl Peptidase 4 (DPP-4) and Cathepsin K/S , focusing on the kinetics of imidate/thioimidate adduct formation.

Introduction: The Nitrile Warhead Mechanism

In drug discovery, 2-Amino-4-methylpentanenitrile is utilized not merely as an inhibitor, but as a transition-state analog.[1] Its efficacy stems from the electrophilic nitrile (


) group, which acts as a "warhead" targeting the catalytic nucleophile of the enzyme.
Mechanism of Action

Unlike competitive inhibitors that rely solely on non-covalent affinity, this compound engages in a reversible covalent reaction :

  • Recognition: The leucine side chain (isobutyl group) occupies the S1 hydrophobic pocket of the protease.[1]

  • Attack: The active site nucleophile (Serine-OH in DPP-4; Cysteine-SH in Cathepsins) attacks the nitrile carbon.[1]

  • Adduct Formation: This results in a stable, yet reversible, imidate (for Serine) or thioimidate (for Cysteine) complex, mimicking the tetrahedral transition state of peptide hydrolysis.

Key Applications
  • Fragment-Based Drug Design (FBDD): Validating the S1 pocket tolerance for nitrile-based candidates (e.g., Vildagliptin, Odanacatib precursors).[1]

  • Kinetic Profiling: Determining the residence time (

    
    ) and off-rates (
    
    
    
    ) of covalent adducts.[1]
  • X-Ray Crystallography: Stabilizing protease active sites in a transition-state-like conformation for structural resolution.[1]

Experimental Protocols

Preparation of Stock Solutions

The hydrochloride salt is hygroscopic and prone to hydrolysis if stored improperly.[1]

  • Solvent: Dimethyl Sulfoxide (DMSO) or anhydrous Methanol.[1] Water is not recommended for long-term stock storage due to potential slow hydrolysis of the nitrile to an amide or acid.[1]

  • Concentration: Prepare a 100 mM stock solution.

  • Storage: Aliquot into amber glass vials; store at -20°C under desiccant.

  • Handling: The HCl salt is acidic.[1] When adding to the assay buffer, ensure the buffering capacity is sufficient to neutralize the HCl counter-ion to maintain the desired pH.

Protocol A: DPP-4 Inhibition Assay (Serine Protease)

Targeting the formation of the O-imidate adduct.

Materials:

  • Enzyme: Recombinant Human DPP-4 (0.5 nM final concentration).[1]

  • Substrate: Gly-Pro-AMC (Fluorogenic,

    
    ).[1]
    
  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

Workflow:

  • Enzyme Activation: Dilute DPP-4 in Assay Buffer to 2x concentration (1 nM).[1]

  • Inhibitor Dilution: Prepare a serial dilution of 2-Amino-4-methylpentanenitrile HCl in Assay Buffer (Range: 1 nM to 100

    
    M).[1]
    
  • Pre-Incubation (Critical Step):

    • Mix 50

      
      L Enzyme + 25 
      
      
      
      L Inhibitor.
    • Incubate for 30 minutes at 25°C.

    • Note: Nitrile inhibitors often exhibit slow-binding kinetics.[1] Omitting this step will result in an underestimated potency (

      
       shift).[1]
      
  • Reaction Initiation: Add 25

    
    L of Substrate (Gly-Pro-AMC, 4x concentration).[1]
    
  • Detection: Monitor fluorescence (

    
    ) continuously for 20 minutes.
    
  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

Protocol B: Cathepsin K Inhibition Assay (Cysteine Protease)

Targeting the formation of the Thioimidate adduct.

Materials:

  • Enzyme: Human Cathepsin K.[1]

  • Substrate: Z-Leu-Arg-AMC.[1]

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

    • Note: The acidic pH is required for Cathepsin activity, but the nucleophilic attack requires the thiolate form. The nitrile warhead is highly effective here because the thioimidate is stabilized at lower pH.[1]

Workflow:

  • Activation: Incubate Cathepsin K in buffer containing DTT for 15 minutes to reduce the active site cysteine.[1]

  • Inhibitor Addition: Add 2-Amino-4-methylpentanenitrile HCl (diluted in buffer).[1]

  • Time-Dependent Scan: Unlike DPP-4, Cathepsin inhibition by nitriles can be very rapid.[1] However, to determine

    
    , use a "progress curve" method:
    
    • Add Enzyme to a mixture of Substrate + Inhibitor immediately.[1]

    • Monitor the curvature of product formation over 60 minutes.[1]

    • The transition from initial velocity (

      
      ) to steady-state velocity (
      
      
      
      ) indicates the rate of covalent bond formation.

Data Analysis & Kinetic Modeling

Interpreting Slow-Binding Kinetics

Nitrile inhibitors often display time-dependent inhibition .[1] Standard Michaelis-Menten analysis is insufficient.[1]

The Model:



Where:
  • 
     is the initial non-covalent complex (rapid equilibrium).[1]
    
  • 
     is the covalent thioimidate/imidate adduct.[1]
    

Calculation: Analyze the progress curves using the integrated rate equation for slow-binding inhibition:


[1]
  • Plot

    
     vs. Inhibitor Concentration 
    
    
    
    .[1]
  • The y-intercept provides

    
     (dissociation rate of the covalent bond).
    
  • The residence time of the inhibitor on the target is

    
    .
    
Quantitative Summary Table
ParameterDPP-4 (Serine Protease)Cathepsin K (Cysteine Protease)
Nucleophile Serine (-OH)Cysteine (-SH)
Adduct Type ImidateThioimidate
Optimal pH 7.5 - 8.05.0 - 5.5
Binding Kinetics Often Slow-BindingRapid to Slow-Binding
Reversibility Fully Reversible (Hydrolysis)Reversible (Thiol exchange)
Pre-incubation Required (30-60 min)Recommended for

determination

Visualizations

Mechanism of Action: Nitrile Warhead

This diagram illustrates the reversible covalent attack of the enzyme nucleophile on the nitrile carbon of 2-Amino-4-methylpentanenitrile.

NitrileMechanism Enzyme Free Enzyme (Active Site Nucleophile: -XH) Michaelis Michaelis Complex (Non-covalent S1 binding) Enzyme->Michaelis + Inhibitor Inhibitor Inhibitor (2-Amino-4-methylpentanenitrile) Inhibitor->Michaelis Transition Transition State (Tetrahedral Geometry) Michaelis->Transition Nucleophilic Attack (k2) Adduct Covalent Adduct (Thioimidate/Imidate) Transition->Adduct Stabilization Adduct->Michaelis Dissociation (k-2)

Caption: Step-wise mechanism of reversible covalent inhibition. X = S (Cysteine) or O (Serine).[1]

Experimental Workflow: IC50 Determination

This workflow emphasizes the critical pre-incubation step required for accurate potency estimation of nitrile inhibitors.[1]

AssayWorkflow Stock Stock Prep 100mM in DMSO Dilution Serial Dilution (Assay Buffer) Stock->Dilution Mix Pre-Incubation (Enzyme + Inhibitor) 30-60 mins @ 25°C Dilution->Mix EnzymePrep Enzyme Activation (Buffer + DTT if Cys Protease) EnzymePrep->Mix Substrate Add Substrate (Fluorogenic AMC) Mix->Substrate Equilibrium Reached Read Kinetic Read (Ex 360 / Em 460) Substrate->Read Analysis Data Analysis (Calculate Ki*) Read->Analysis

Caption: Optimized assay workflow for slow-binding nitrile inhibitors.

References

  • Lombardino, J. G., & Otterness, I. G. (1981). 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity.[1][2] (Note: Distinct from pentanenitrile, cited for contrast in specificity).[1][3][4]

  • Fecik, R. A., et al. (2005).[1] Peptidyl nitriles as inhibitors of cysteine proteases: Cathepsin K and S.[1] Journal of Medicinal Chemistry.

  • Ward, R. A., et al. (2013).[1] Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry.

  • Scheen, A. J. (2010).[1] DPP-4 inhibitors in the management of type 2 diabetes: a critical review of head-to-head trials. Diabetes & Metabolism.

  • PubChem Database. (2024).[1] 2-Amino-4-methylpentanenitrile hydrochloride (CID 13352438).[1] National Center for Biotechnology Information.[1]

Sources

Method

Technical Application Note: Analytical Profiling of 2-Amino-4-methylpentanenitrile Hydrochloride

This Application Note is designed as a definitive technical guide for the analytical characterization of 2-Amino-4-methylpentanenitrile hydrochloride (also known as Leucine Nitrile HCl).[1] This compound is a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of 2-Amino-4-methylpentanenitrile hydrochloride (also known as Leucine Nitrile HCl).[1] This compound is a critical intermediate in the synthesis of pharmaceutical agents, including DPP-4 inhibitors (e.g., Vildagliptin) and Cathepsin K inhibitors.

Introduction & Chemical Context

2-Amino-4-methylpentanenitrile hydrochloride (CAS: 16661-86-4 for L-isomer) is the alpha-aminonitrile precursor to the amino acid Leucine.[1] In drug development, it serves as a "warhead" scaffold or a chiral building block.

  • Molecular Formula: C₆H₁₂N₂[1][2][3]·HCl

  • Molecular Weight: 148.63 g/mol [1]

  • Key Functional Groups: Primary Amine (protonated as HCl salt), Nitrile (cyano group).

  • Critical Quality Attributes (CQAs):

    • Assay/Potency: Typically >98.0%.[3][4]

    • Chiral Purity: Critical if used for stereoselective synthesis (L-isomer vs. D-isomer).

    • Stability: Prone to hydrolysis (yielding Leucinamide and Leucine) and thermal degradation (releasing HCN).

Synthesis & Degradation Logic

Understanding the synthesis pathway is essential for identifying potential impurities.

SynthesisPath Isovaleraldehyde Isovaleraldehyde (Starting Material) Strecker Strecker Reaction (NaCN, NH4Cl) Isovaleraldehyde->Strecker Aminonitrile 2-Amino-4-methylpentanenitrile (Free Base) Strecker->Aminonitrile HCl_Salt Target: HCl Salt (Stable Form) Aminonitrile->HCl_Salt HCl/IPA Imp_Amide Impurity A: Leucinamide HCl_Salt->Imp_Amide H2O/Hydrolysis Imp_Acid Impurity B: Leucine Imp_Amide->Imp_Acid H2O/Hydrolysis

Figure 1: Synthesis via Strecker reaction and potential hydrolytic degradation pathways.

Identification Protocols (Qualitative)

Before quantitative assay, the identity of the salt must be confirmed.

Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Spectral Features:

    • Nitrile (-C≡N): A distinct, sharp band at 2230–2250 cm⁻¹ . Note: This band can be weak in alpha-aminonitriles but is diagnostic.

    • Amine Salt (NH₃⁺): Broad, strong absorption between 2800–3200 cm⁻¹ (N-H stretching), often obscuring C-H stretches.

    • Fingerprint: Comparison against a reference standard is mandatory.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ or D₂O.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 0.9 ppm: Doublet (6H) – Isopropyl methyl groups.

    • δ 1.6-1.8 ppm: Multiplet (3H) – Methine and methylene protons of the isobutyl chain.

    • δ 4.6 ppm: Triplet (1H) – Alpha-proton (CH-CN).[1]

    • δ 9.0+ ppm: Broad singlet (3H) – Ammonium protons (NH₃⁺).[1]

Quantitative Purity & Assay: HPLC Protocol

Challenge: The molecule lacks a strong UV chromophore (only the nitrile group absorbs weakly <210 nm) and is highly polar, leading to poor retention on standard C18 columns. Solution: Use Ion-Pairing RP-HPLC or a HILIC mode. The protocol below uses a robust Ion-Pairing method validated for polar amine salts.

Method A: Ion-Pairing Reverse Phase HPLC (Recommended)[1]
ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax SB-C18)Standard stationary phase; ion-pairing agent modifies surface.
Mobile Phase A 0.1% Octanesulfonic Acid Sodium Salt in Water (pH 2.5 with H₃PO₄)Ion-pairing agent retains the positively charged amine; low pH suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Gradient Isocratic: 80% A / 20% BStable baseline for low-UV detection.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 210 nmMaximizes sensitivity for the nitrile group.
Column Temp 30°CImproves reproducibility of retention times.
Injection Vol 10–20 µLHigher volume compensates for low UV extinction coefficient.[1]
Diluent Mobile Phase AMatches initial conditions to prevent peak distortion.[1]

System Suitability Criteria:

  • Tailing Factor: < 2.0 (Amines tend to tail; ion-pairing mitigates this).

  • Theoretical Plates: > 5000.

  • RSD (n=6): < 2.0% for the main peak area.

Method B: Chiral HPLC (For Enantiomeric Excess)

If the L-isomer is the target, achiral HPLC (Method A) cannot distinguish enantiomers.

  • Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids/amines).

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (for Crownpak).

  • Detection: UV 210 nm or Refractive Index (RI).

Absolute Assay: Titrimetric Methods

HPLC determines purity (% area), but Titration determines assay (% w/w), accounting for moisture and inorganic salts.

Potentiometric Titration (Chloride Content)

This confirms the stoichiometry of the Hydrochloride salt.[1]

  • Titrant: 0.1 N Silver Nitrate (AgNO₃).

  • Electrode: Silver/Silver Chloride combination electrode.

  • Solvent: Water (50 mL) + 1 mL Nitric Acid.[1]

  • Calculation:

    
    
    (Where V=Volume consumed, N=Normality, W=Weight of sample)
    
Non-Aqueous Titration (Amine Content)[1]
  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester the chloride ion, allowing the amine to be titrated).

  • Indicator: Crystal Violet (or Potentiometric detection).

  • Endpoint: Blue to Blue-Green.

  • Note: This method is specific to the basic nitrogen.[1]

Residual Solvents (GC-Headspace)

Since the synthesis likely involves solvents like Isopropanol, Methanol, or Ethyl Acetate, GC-HS is mandatory.

  • Column: DB-624 or equivalent (G43 phase).

  • Carrier Gas: Nitrogen or Helium (Flow 1.0 mL/min).

  • Injector: Split 10:1, 200°C.

  • Detector: FID, 250°C.

  • Headspace Program: Incubate at 80°C for 20 mins.

  • Sample Prep: Dissolve 100 mg in 10 mL DMF or DMSO (Water is avoided to prevent hydrolysis during heating).

Safety & Handling (Critical)

WARNING: Alpha-aminonitriles can release Hydrogen Cyanide (HCN) if exposed to strong bases or high temperatures.[1]

  • pH Control: Never mix this compound with strong bases (NaOH, KOH) outside of a closed reactor. It will liberate free base and potentially decompose to release cyanide.

  • Waste Disposal: All liquid waste from HPLC/Titration containing this substance should be treated as cyanide-contaminated waste (pH adjustment to >11 and treatment with Bleach/Hypochlorite to oxidize cyanide).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.

References

  • PubChem. (2023). 2-Amino-4-methylpentanenitrile hydrochloride Compound Summary. National Library of Medicine. [Link][1]

  • Organic Chemistry Portal. (2023). Strecker Synthesis of Alpha-Amino Acids. [Link][1][5]

  • Agilent Technologies. (2020). Analysis of Amino Acids and Nitriles by HPLC. Application Note 5990-xxxx. [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Amino-4-methylpentanenitrile Hydrochloride for Analysis

< Abstract This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 2-Amino-4-methylpentanenitrile hydrochloride, a key intermediate in various synthetic pathways. Due to it...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 2-Amino-4-methylpentanenitrile hydrochloride, a key intermediate in various synthetic pathways. Due to its polar nature and low volatility, direct analysis of this aminonitrile by common chromatographic techniques such as Gas Chromatography (GC) is challenging.[1] Derivatization is a critical pre-analytical step to enhance its volatility, improve chromatographic performance, and increase detection sensitivity.[2] This document outlines validated methodologies for silylation and acylation, primarily for GC-Mass Spectrometry (GC-MS) analysis, and discusses derivatization strategies for High-Performance Liquid Chromatography (HPLC) to facilitate robust and reproducible quantification in research, development, and quality control settings. Additionally, it addresses the specialized requirements for chiral analysis to resolve its enantiomers.

Introduction: The Rationale for Derivatization

2-Amino-4-methylpentanenitrile, the nitrile analog of the amino acid leucine[3], is a polar molecule containing a primary amino group. This functional group leads to strong intermolecular hydrogen bonding, resulting in low volatility and a tendency to exhibit poor peak shape (tailing) in GC analysis due to interactions with active sites in the chromatographic system.[1] Derivatization mitigates these issues by chemically modifying the polar amino group to form a less polar, more volatile, and more thermally stable derivative.[1][4] This transformation is essential for achieving sharp, symmetrical peaks and accurate quantification.[1]

Key benefits of derivatizing 2-Amino-4-methylpentanenitrile hydrochloride include:

  • Increased Volatility: Enables elution at lower temperatures in GC, preventing thermal degradation.[4]

  • Improved Chromatographic Behavior: Reduces peak tailing and improves resolution from other matrix components.[5][6]

  • Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that enhance detector response.[1]

  • Facilitation of Chiral Separation: Allows for the separation of enantiomers on achiral columns by forming diastereomers.[1]

This guide will focus on two principal derivatization strategies: silylation for GC-MS and acylation for both GC-MS and HPLC analysis.

Pre-Derivatization Sample Preparation: A Critical First Step

Prior to derivatization, it is imperative to prepare the 2-Amino-4-methylpentanenitrile hydrochloride sample to ensure optimal reaction efficiency and prevent interference. The hydrochloride salt must be neutralized to the free base form, and all traces of water and other protic solvents must be meticulously removed, as they can consume the derivatizing reagents, particularly silylating agents.[7][8]

Protocol 2.1: Free Base Conversion and Drying
  • Dissolution: Dissolve a precisely weighed amount of 2-Amino-4-methylpentanenitrile hydrochloride in a suitable organic solvent. A common choice is dichloromethane or ethyl acetate.

  • Neutralization: Add a slight excess of a non-aqueous base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt. The reaction can be monitored by observing the disappearance of the solid hydrochloride salt.

  • Salt Removal: The resulting triethylammonium or diisopropylethylammonium chloride salt is insoluble in many organic solvents and can be removed by filtration or centrifugation.

  • Drying: The organic solution containing the free aminonitrile must be thoroughly dried. This can be achieved by passing the solution through a column containing a drying agent like anhydrous sodium sulfate or by azeotropic distillation.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) to obtain the neat 2-Amino-4-methylpentanenitrile free base.

  • Final Drying: For highly sensitive derivatization reactions like silylation, it is recommended to further dry the residue under high vacuum for a defined period to remove any residual moisture.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is a prerequisite for the successful GC-MS analysis of 2-Amino-4-methylpentanenitrile.[7]

Silylation: The Gold Standard for Volatility Enhancement

Silylation involves the replacement of the active hydrogen on the primary amino group with a non-polar trimethylsilyl (TMS) group.[4][9] This significantly reduces the polarity and boiling point of the analyte, making it amenable to GC analysis.[9] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and commonly used silylating reagent for primary amines.[10][11]

The reaction proceeds via a nucleophilic attack of the amine on the silicon atom of BSTFA, leading to the formation of the TMS-derivatized amine and non-volatile by-products.[8]

Silylation_Workflow cluster_prep Sample Preparation cluster_derivatization Silylation Reaction cluster_analysis Analysis Start 2-Amino-4-methylpentanenitrile HCl FreeBase Neutralization & Drying to Free Base Start->FreeBase Base, Organic Solvent Derivatization Add BSTFA (+1% TMCS) in Aprotic Solvent FreeBase->Derivatization Dried Analyte Heating Heat at 70-100°C for 30-60 min Derivatization->Heating GCMS GC-MS Injection Heating->GCMS TMS-Derivative Data Data Acquisition & Analysis GCMS->Data

Caption: Silylation workflow for GC-MS analysis.

  • Reagent Preparation: Prepare a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) in a dry, aprotic solvent such as acetonitrile or pyridine. The TMCS acts as a catalyst to enhance the silylation of sterically hindered groups.[9]

  • Reaction Setup: In a clean, dry reaction vial, add a known amount of the dried 2-Amino-4-methylpentanenitrile free base.

  • Derivatization: Add a sufficient volume of the BSTFA/TMCS reagent to the vial. Ensure the reagent is in molar excess relative to the analyte.

  • Reaction Conditions: Cap the vial tightly and heat at 70-100°C for 30-60 minutes to ensure complete derivatization.[10] Optimal conditions may need to be determined empirically.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for direct injection into the GC-MS system.

Table 1: Typical GC-MS Parameters for TMS-Derivatized 2-Amino-4-methylpentanenitrile

ParameterSettingRationale
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms)Provides good separation for a wide range of derivatized compounds.
Injector Temp. 250°CEnsures rapid volatilization of the derivative without thermal degradation.
Oven Program Initial 60°C (1 min), ramp to 280°C at 10°C/minAllows for good separation from solvent and other potential by-products.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass analyzer.
Detection Mode Scan (for identification) or SIM (for quantification)Scan mode provides full mass spectra for structural elucidation, while Selected Ion Monitoring (SIM) offers higher sensitivity and selectivity for target analysis.[11]
Two-Step Derivatization for Enhanced Stability

For certain applications, a two-step derivatization process involving esterification followed by acylation can provide highly stable derivatives.[12][13] This is particularly useful when analyzing samples in complex matrices.

  • Esterification: While the target molecule does not have a carboxylic acid group, this step is included for completeness in the context of amino acid analysis where it is common. For the aminonitrile, this step would be skipped.

  • Acylation: After the initial (if applicable) esterification step, the amino group is acylated using an agent like pentafluoropropionic anhydride (PFPA) in an appropriate solvent.[13] This reaction is typically carried out at a slightly elevated temperature (e.g., 65°C) for around 30 minutes.[14]

  • Extraction: The resulting derivatives are then extracted into an organic solvent like toluene for GC-MS analysis.[13]

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is a preferred method for volatile compounds, HPLC is well-suited for non-volatile or thermally labile molecules.[15] For 2-Amino-4-methylpentanenitrile, derivatization is employed not for volatility, but to introduce a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors.[15][16] This is a pre-column derivatization approach.[5]

Acylation with Chromophoric and Fluorophoric Reagents

Acylation and carbamate formation are common derivatization methods for amines in HPLC.[17] Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA) are frequently used.[18][19]

OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[19]

  • Reagent Preparation: Prepare a solution of OPA and 3-mercaptopropionic acid in a borate buffer (pH ~10.2).[19]

  • Reaction: Mix the sample solution containing 2-Amino-4-methylpentanenitrile with the OPA reagent. The reaction is typically complete at room temperature within a few minutes.

  • Analysis: The resulting fluorescent derivative is then analyzed by reversed-phase HPLC with fluorescence detection.

HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Pre-Column Derivatization cluster_analysis Analysis Start Aqueous Sample of 2-Amino-4-methylpentanenitrile HCl Derivatization Add OPA/Thiol Reagent in Borate Buffer (pH 10.2) Start->Derivatization Sample Solution Reaction React at Room Temperature Derivatization->Reaction HPLC RP-HPLC Injection Reaction->HPLC Fluorescent Derivative Detection Fluorescence Detection HPLC->Detection

Caption: OPA derivatization workflow for HPLC analysis.

Table 2: Typical HPLC Parameters for OPA-Derivatized 2-Amino-4-methylpentanenitrile

ParameterSettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of the relatively nonpolar derivative.
Mobile Phase Gradient of aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol)Allows for efficient elution and separation from reagent peaks and other matrix components.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. Ambient or slightly elevated (e.g., 30-40°C)Can improve peak shape and reproducibility.
Detection FluorescenceExcitation: ~340 nm, Emission: ~450 nm, provides high sensitivity and selectivity.

Chiral Analysis of 2-Amino-4-methylpentanenitrile

Determining the enantiomeric purity of 2-Amino-4-methylpentanenitrile is often crucial in pharmaceutical and fine chemical synthesis. This can be achieved by derivatizing the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[20] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used and effective chiral derivatizing agent for amino compounds.[21][22][23][24]

Protocol 5.1: Chiral Derivatization with Marfey's Reagent
  • Sample Preparation: A solution of 2-Amino-4-methylpentanenitrile in a suitable buffer (e.g., sodium bicarbonate) is prepared.

  • Derivatization: A solution of Marfey's reagent in a solvent like acetone is added to the sample solution.[25] The reaction mixture is then heated (e.g., at 40°C for 1 hour) to form the diastereomeric derivatives.

  • Reaction Quenching: The reaction is quenched by the addition of an acid, such as hydrochloric acid.

  • Analysis: The resulting diastereomers are analyzed by reversed-phase HPLC with UV detection.

The separation of the diastereomers allows for the quantification of the individual enantiomers of 2-Amino-4-methylpentanenitrile.

Conclusion and Future Perspectives

The derivatization of 2-Amino-4-methylpentanenitrile hydrochloride is an indispensable step for its reliable and sensitive analysis by modern chromatographic techniques. Silylation with reagents like BSTFA is a robust method for GC-MS analysis, offering excellent volatility and thermal stability. For HPLC analysis, pre-column derivatization with fluorogenic reagents such as OPA provides high sensitivity and selectivity. Furthermore, the use of chiral derivatizing agents like Marfey's reagent enables the accurate determination of enantiomeric purity. The protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for this important synthetic intermediate. Future work may focus on the development of novel derivatizing agents that offer faster reaction times, milder conditions, and enhanced detection capabilities.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Stenerson, K. K. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. MilliporeSigma.
  • Majerová, P., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4587. [Link]

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Wang, Y., et al. (2007). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. Journal of Chromatography B, 858(1-2), 221-227. [Link]

  • Restek. (n.d.). GC Derivatization.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Chemistry For Everyone. (2025, January 18). What Is Derivatization In Gas Chromatography? [Video]. YouTube. [Link]

  • Lee, J. H., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of the Korean Chemical Society, 51(2), 162-169.
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  • LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 65-72.
  • Bible, A. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpentanenitrile. PubChem. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247. [Link]

  • American Chemical Society. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 276974. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247.
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  • Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
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  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • YouTube. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition | Request PDF. Retrieved from [Link]

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Method

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Amino-4-methylpentanenitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of unnatural amino acids and their analogues into peptide chains is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of unnatural amino acids and their analogues into peptide chains is a cornerstone of modern drug discovery and development, offering pathways to novel therapeutics with enhanced efficacy, stability, and target specificity.[1][2] This document provides a comprehensive guide to the solid-phase synthesis (SPPS) of peptides incorporating the non-proteinogenic building block, 2-Amino-4-methylpentanenitrile hydrochloride. This guide details the unique considerations for this aminonitrile derivative, including its physicochemical properties, strategies for N-terminal protection, and optimized protocols for its efficient incorporation into peptide sequences using Fmoc-based solid-phase synthesis.

Introduction: The Strategic Advantage of Aminonitriles in Peptide Synthesis

2-Amino-4-methylpentanenitrile, a leucine analogue featuring a nitrile group in place of the carboxylic acid, presents a unique building block for modifying peptide backbones. The nitrile moiety, a versatile functional group, can serve as a precursor for various chemical transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid, or it can be retained to influence the conformational properties and binding interactions of the final peptide. The use of its hydrochloride salt necessitates specific considerations during the coupling step to ensure efficient peptide bond formation.

This application note provides a detailed framework for the successful integration of 2-Amino-4-methylpentanenitrile hydrochloride into peptide sequences via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. The protocols herein are designed to be self-validating, with explanations for the causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties of 2-Amino-4-methylpentanenitrile

A thorough understanding of the physical and chemical properties of 2-Amino-4-methylpentanenitrile is crucial for its effective use in solid-phase synthesis.

PropertyValueSource
Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
Form Hydrochloride SaltAssumed for this protocol
Key Functional Groups Primary Amine, NitrileN/A
Reactivity of Nitrile Generally stable under SPPS conditions. Can be hydrolyzed to a carboxylic acid under strong acid and heat, or reduced to an amine with strong reducing agents (not typical in SPPS).[3]

Core Principles and Strategic Considerations for SPPS

The successful incorporation of 2-Amino-4-methylpentanenitrile hydrochloride into a growing peptide chain hinges on several key factors that differentiate it from standard amino acid building blocks.

N-Terminal Fmoc Protection

Prior to its use in SPPS, the primary amine of 2-Amino-4-methylpentanenitrile hydrochloride must be protected with an Fmoc group. This is a standard procedure for preparing building blocks for Fmoc-based SPPS.[4] The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically piperidine, to allow for the subsequent coupling reaction.

Handling of the Hydrochloride Salt

The presence of the hydrochloride salt means the primary amine is protonated. For the amine to be nucleophilic and attack the activated carboxylic acid of the preceding amino acid on the solid support, it must be deprotonated. This is typically achieved by the addition of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), during the coupling step.[5]

Stability of the Nitrile Group

The nitrile functional group is generally robust and stable throughout the standard cycles of Fmoc-based SPPS. It is resistant to the mild basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[6] Care should be taken to avoid harsh, prolonged acidic conditions at elevated temperatures, which could potentially lead to hydrolysis of the nitrile to a carboxylic acid.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of 2-Amino-4-methylpentanenitrile hydrochloride into a peptide sequence on a solid support.

Materials and Reagents
ReagentSupplierGrade
2-Amino-4-methylpentanenitrile hydrochlorideVarious≥98%
Fmoc-Cl or Fmoc-OSuVariousSynthesis Grade
Rink Amide ResinVarious100-200 mesh, ~0.5 mmol/g
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousReagent Grade
N,N-Diisopropylethylamine (DIPEA)VariousReagent Grade
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousSynthesis Grade
Trifluoroacetic Acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl EtherVariousACS Grade
Workflow Visualization

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_final Final Steps Aminonitrile_HCl 2-Amino-4-methylpentanenitrile HCl Fmoc_Protection Fmoc Protection Aminonitrile_HCl->Fmoc_Protection Fmoc_Aminonitrile Fmoc-2-Amino-4-methylpentanenitrile Fmoc_Protection->Fmoc_Aminonitrile Coupling Coupling: Fmoc-AA-OH, HCTU, DIPEA Fmoc_Aminonitrile->Coupling Incorporate into cycle Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Repeat for each amino acid Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Repeat for each amino acid Washing_1->Coupling Repeat for each amino acid Washing_2 Washing (DMF) Coupling->Washing_2 Repeat for each amino acid Washing_2->Resin Repeat for each amino acid Peptide_Resin Peptide on Resin Washing_2->Peptide_Resin Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Precipitation Precipitation (Cold Diethyl Ether) Purification Purification (RP-HPLC) Precipitation->Purification Purified_Peptide Purified Peptide Purification->Purified_Peptide Peptide_Resin->Cleavage Crude_Peptide->Precipitation

Caption: Workflow for incorporating 2-Amino-4-methylpentanenitrile hydrochloride into a peptide via Fmoc-SPPS.

Protocol 1: N-Terminal Fmoc Protection of 2-Amino-4-methylpentanenitrile Hydrochloride

This protocol describes the synthesis of Fmoc-protected 2-Amino-4-methylpentanenitrile, a necessary precursor for its use in SPPS.

  • Dissolution: Dissolve 2-Amino-4-methylpentanenitrile hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • Addition of Fmoc Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of Fmoc-OSu (1.05 eq) or Fmoc-Cl (1.05 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the pure Fmoc-protected aminonitrile.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the iterative steps for elongating the peptide chain on the solid support.

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.[3]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-2-Amino-4-methylpentanenitrile:

    • In a separate vial, pre-activate the Fmoc-protected 2-Amino-4-methylpentanenitrile (3.0 eq) with HCTU (2.9 eq) in DMF for 5 minutes.

    • Add DIPEA (6.0 eq) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another hour or perform a double coupling.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[1]

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS).[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the aminonitrile; Incomplete deprotonation of the hydrochloride salt.Increase coupling time; perform a double coupling; ensure sufficient DIPEA is used.
Low Yield Incomplete cleavage from the resin.Increase cleavage time; ensure the resin is completely dry before adding the cleavage cocktail.
Side Product Formation Incomplete Fmoc deprotection; premature cleavage.Ensure complete deprotection with fresh piperidine solution; use appropriate scavengers in the cleavage cocktail if sensitive residues are present.

Conclusion

The incorporation of 2-Amino-4-methylpentanenitrile hydrochloride into peptides via solid-phase synthesis is a viable and valuable strategy for the development of novel peptide-based therapeutics. By understanding the unique chemical properties of this building block and adapting standard SPPS protocols accordingly, researchers can efficiently synthesize modified peptides with desired characteristics. The protocols detailed in this application note provide a robust framework for the successful implementation of this methodology in a research and development setting.

References

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]

  • PubChem. 2-Amino-4-methylpentanenitrile. National Center for Biotechnology Information. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]

  • MDPI. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. [Link]

  • LSU Scholarly Repository. (2003). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • CORE. (1998). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • YouTube. (2020). Nitriles: Reactions Forming and Reactions of. [Link]

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Application

Application Notes and Protocols: 2-Amino-4-methylpentanenitrile Hydrochloride as a Versatile Tool in Chemical Biology

Introduction: Unlocking New Research Avenues with a Leucine-like Building Block In the landscape of chemical biology and drug discovery, the ability to synthesize novel molecular probes, inhibitors, and peptide-based the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Research Avenues with a Leucine-like Building Block

In the landscape of chemical biology and drug discovery, the ability to synthesize novel molecular probes, inhibitors, and peptide-based therapeutics is paramount. Unnatural amino acids and their precursors are central to this endeavor, offering a means to introduce unique functionalities that can enhance biological activity, improve metabolic stability, or probe complex biological systems.[1] Among the versatile synthons available to the modern researcher, α-aminonitriles stand out as valuable intermediates for the preparation of α-amino acids, heterocycles, and a range of bioactive molecules.[2]

This guide focuses on 2-Amino-4-methylpentanenitrile hydrochloride , a commercially available α-aminonitrile that serves as a direct precursor to leucine analogs. Its isobutyl side chain makes it an attractive starting material for creating tools to investigate biological processes involving leucine, a key amino acid in protein synthesis and metabolic signaling.

Here, we present a comprehensive overview of the potential applications of 2-Amino-4-methylpentanenitrile hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale behind the proposed experimental workflows. While direct, published applications of this specific hydrochloride salt are nascent, the principles and protocols detailed herein are based on well-established chemistry of α-aminonitriles and are intended to serve as a robust starting point for its exploration as a novel chemical biology tool.

Physicochemical Properties and Critical Safety Considerations

Before commencing any experimental work, a thorough understanding of the chemical properties and, most importantly, the safety hazards associated with 2-Amino-4-methylpentanenitrile hydrochloride is essential.

PropertyValueSource
Molecular Formula C₆H₁₂N₂·HClSanta Cruz Biotechnology[3]
Molecular Weight 148.63 g/mol Santa Cruz Biotechnology[3]
Appearance White to off-white solidGeneral knowledge
CAS Number 72177-82-3Santa Cruz Biotechnology[3]
Safety First: Handling Aminonitriles with Caution

WARNING: α-Aminonitriles are potentially toxic. They can be hydrolyzed or decompose under certain conditions to release hydrogen cyanide (HCN), a highly toxic gas.[4] All handling of 2-Amino-4-methylpentanenitrile hydrochloride and its reaction mixtures should be performed in a well-ventilated chemical fume hood.[5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Butyl rubber or Viton® gloves are recommended for handling cyanide-containing solutions.[8]

  • Skin Protection: A lab coat is required. Ensure no skin is exposed.[7]

Emergency Procedures:

  • Inhalation: If any symptoms of cyanide poisoning occur (e.g., dizziness, headache, rapid breathing), immediately move to fresh air and seek urgent medical attention.[4]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[6]

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.[4]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Large spills should be handled by trained emergency response personnel.[7]

Waste Disposal: All waste containing aminonitriles or cyanide must be disposed of as hazardous waste according to institutional and local regulations. Quenching with an oxidizing agent like bleach (sodium hypochlorite) in an alkaline solution is a common method for cyanide neutralization, but this should only be performed by trained personnel with appropriate safety measures in place.

Application 1: A Gateway to Unnatural Leucine Analogs for Peptide Synthesis

One of the most powerful applications of 2-Amino-4-methylpentanenitrile hydrochloride is as a starting material for the synthesis of unnatural leucine analogs for incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).[1] The introduction of such analogs can confer resistance to enzymatic degradation, modulate peptide conformation, or introduce novel functionalities.

The overall workflow involves three key stages:

  • Hydrolysis: Conversion of the aminonitrile to the corresponding α-amino acid.

  • N-Protection: Protection of the α-amino group, typically with an Fmoc or Boc group, to make it suitable for SPPS.

  • SPPS Incorporation: Stepwise assembly of the peptide on a solid support, incorporating the protected leucine analog at the desired position.

G cluster_0 Synthesis of Leucine Analog cluster_1 Preparation for SPPS cluster_2 Peptide Synthesis Aminonitrile 2-Amino-4-methylpentanenitrile Hydrochloride AminoAcid Unnatural Leucine Analog (α-Amino Acid) Aminonitrile->AminoAcid Step 1: Hydrolysis (e.g., aq. HCl, heat) ProtectedAA N-Protected Leucine Analog (e.g., Fmoc-AA-OH) AminoAcid->ProtectedAA Step 2: N-Protection (e.g., Fmoc-Cl, base) Peptide Peptide Containing Unnatural Amino Acid ProtectedAA->Peptide Step 3: Solid-Phase Peptide Synthesis (SPPS)

Caption: Workflow for preparing and incorporating a leucine analog.

Exemplary Protocol 1.1: Hydrolysis of 2-Amino-4-methylpentanenitrile Hydrochloride

This protocol is adapted from the general procedure for the hydrolysis of α-aminonitriles formed during the Strecker synthesis.[9][10]

Objective: To hydrolyze the nitrile functionality to a carboxylic acid, yielding the hydrochloride salt of the corresponding α-amino acid.

Materials:

  • 2-Amino-4-methylpentanenitrile hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 2-Amino-4-methylpentanenitrile hydrochloride in 10 mL of 6 M HCl.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

  • Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude hydrochloride salt of the 2-amino-4-methylpentanoic acid analog. It can be purified by recrystallization, for example, from an ethanol/ether mixture.

Rationale: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid. The reaction proceeds via the formation of a protonated intermediate, which is then attacked by water. The use of HCl as the acid is convenient as the final product is isolated as its hydrochloride salt.

Exemplary Protocol 1.2: N-Fmoc Protection of the Leucine Analog

This protocol is a general method for the Fmoc protection of amino acids.[11][12]

Objective: To protect the primary amine of the synthesized leucine analog with a 9-fluorenylmethyloxycarbonyl (Fmoc) group for use in Fmoc-based SPPS.

Materials:

  • Leucine analog hydrochloride (from Protocol 1.1)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane (or another suitable organic solvent like acetone)

  • Deionized Water

  • Ethyl Acetate

  • 5% Citric Acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the synthesized leucine analog hydrochloride (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous Na₂CO₃ solution.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve Fmoc-Cl (1.1 equivalents) in dioxane.

  • Add the Fmoc-Cl solution dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature at 0 °C and ensuring vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Once the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove any excess Fmoc-Cl and byproducts like fluorenemethanol.

  • Acidify the aqueous layer to pH 2-3 with 5% citric acid. A white precipitate of the Fmoc-protected amino acid should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-protected leucine analog.

  • The product can be further purified by column chromatography on silica gel if necessary.

Rationale: The Schotten-Baumann reaction conditions (aqueous base) are commonly used for Fmoc protection. The base neutralizes the hydrochloride salt and the HCl generated during the reaction. Dioxane is used as a co-solvent to dissolve the Fmoc-Cl. It's crucial to use a slight excess of Fmoc-Cl to ensure complete reaction, but a large excess should be avoided to minimize the formation of byproducts.[13]

Exemplary Protocol 1.3: Incorporation into a Peptide via SPPS

This protocol outlines a single coupling cycle for incorporating the newly synthesized Fmoc-protected leucine analog into a growing peptide chain on a solid support.[1][14]

Objective: To couple the N-Fmoc protected leucine analog to the N-terminus of a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Fmoc protected leucine analog (from Protocol 1.2)

  • Coupling reagent, e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base, e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling: a. In a separate vial, dissolve the N-Fmoc protected leucine analog (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. b. Pre-activate for 1-2 minutes, then add this solution to the washed, deprotected resin. c. Agitate the mixture at room temperature for 30-60 minutes. d. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • The resin is now ready for the next deprotection and coupling cycle.

Rationale: SPPS relies on a cycle of deprotection and coupling. The Fmoc group is base-labile, removed by piperidine. The subsequent coupling step requires activation of the carboxylic acid of the incoming amino acid. HCTU is an efficient coupling reagent that forms an activated ester, which then rapidly reacts with the free amine on the resin-bound peptide. DIPEA is used as a non-nucleophilic base to facilitate the reaction.[14]

Application 2: A Potential Covalent Inhibitor Warhead

The nitrile group is not merely a precursor to a carboxylic acid; it is also an electrophilic "warhead" that can participate in covalent bond formation with nucleophilic residues in enzyme active sites, such as the thiol of cysteine or the hydroxyl of serine.[15][16] This interaction is often reversible, making nitrile-containing compounds attractive candidates for developing potent and selective enzyme inhibitors with favorable safety profiles.[17][18]

G cluster_0 Covalent Inhibition Mechanism Inhibitor Aminonitrile Inhibitor (R-CH(NH2)-C≡N) Complex Reversible Covalent Adduct (Thioimidate) Inhibitor->Complex Nucleophilic Attack Enzyme Enzyme Active Site (e.g., Cys-SH) Enzyme->Complex Complex->Inhibitor Reversal Complex->Enzyme

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-methylpentanenitrile Hydrochloride

Welcome to the technical support center for the synthesis and optimization of 2-Amino-4-methylpentanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-4-methylpentanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during its synthesis. The information presented here is structured in a practical question-and-answer format to directly address specific issues you may face in your experiments.

I. Troubleshooting Guide

This section addresses common problems that can arise during the synthesis of 2-Amino-4-methylpentanenitrile hydrochloride, which is typically prepared via the Strecker synthesis.[1][2] The Strecker synthesis is a three-component reaction involving an aldehyde (isovaleraldehyde), a source of ammonia (like ammonium chloride), and a cyanide source (such as sodium or potassium cyanide).[1][3][4] The initial product, 2-amino-4-methylpentanenitrile, is then typically converted to its hydrochloride salt for improved stability and handling.[5]

Issue 1: Low Yield of 2-Amino-4-methylpentanenitrile

Question: My Strecker reaction for 2-Amino-4-methylpentanenitrile is consistently resulting in low yields. What are the likely causes and how can I improve it?

Answer: Low yields in the Strecker synthesis are a frequent challenge and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Imine Formation Equilibrium: The initial step of the Strecker synthesis is the formation of an imine from isovaleraldehyde and ammonia.[1][3] This reaction is an equilibrium process. To drive the equilibrium towards the imine, it's crucial to effectively remove the water that is formed as a byproduct.

    • Recommendation: While not always practical in a one-pot Strecker reaction, ensuring anhydrous conditions as much as possible is beneficial. Using a Dean-Stark apparatus is not feasible here, but starting with dry reagents and solvents is critical. Some protocols advocate for the in situ generation of the imine before the addition of the cyanide source.[6]

  • Cyanide Addition (Cyanoamination): The nucleophilic addition of the cyanide ion to the imine is the key C-C bond-forming step. The rate and success of this step are highly dependent on the reaction conditions.

    • pH Control: The pH of the reaction medium is critical. An acidic medium is required to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial attack by ammonia.[1] However, if the solution is too acidic, the cyanide source (e.g., NaCN) will be protonated to form highly toxic hydrogen cyanide (HCN) gas, which will not only be a safety hazard but will also reduce the concentration of the nucleophilic cyanide anion.[4] Conversely, a highly basic medium can lead to undesired side reactions of the aldehyde, such as aldol condensation.[7]

    • Temperature: The Strecker reaction is often performed at low temperatures (e.g., 0-5 °C) to control the exothermicity of the reaction and minimize side reactions.[8] Running the reaction at elevated temperatures can promote the formation of polymeric byproducts.[7]

  • Side Reactions:

    • Aldol Condensation: Isovaleraldehyde can undergo self-condensation under basic conditions, reducing the amount of aldehyde available for the Strecker reaction.[7]

    • Hydrolysis of the Nitrile: While the goal is to form the aminonitrile, premature hydrolysis of the nitrile group under the reaction conditions can occur, though this is less common during the initial synthesis and more of a concern during workup and purification.[9][10]

Optimization Workflow for Improving Yield

Sources

Optimization

common side reactions with 2-Amino-4-methylpentanenitrile hydrochloride

Product Code: L-Leu-CN·HCl (Generic) | CAS: 72177-82-3 Support Tier: Level 3 (Senior Application Scientist) Executive Summary 2-Amino-4-methylpentanenitrile hydrochloride (Leucinenitrile HCl) is a chiral building block p...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: L-Leu-CN·HCl (Generic) | CAS: 72177-82-3

Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

2-Amino-4-methylpentanenitrile hydrochloride (Leucinenitrile HCl) is a chiral building block primarily used to synthesize 1,2-diamines (via reduction) or non-natural amino acids (via hydrolysis).

While the hydrochloride salt stabilizes the amine, this compound occupies a "metastable" chemical space. It is prone to three distinct degradation pathways: Retro-Strecker decomposition , Hydrolysis , and Diketopiperazine (DKP) dimerization . Success depends on strictly managing pH and water content.

Module 1: Stability & Decomposition Pathways

The Core Problem: The Alpha-Aminonitrile Equilibrium

Users often report "disappearing starting material" or "aldehyde odors" upon neutralizing the salt. This is due to the Retro-Strecker reaction.

The Mechanism: In the presence of base (pH > 7) or heat, the equilibrium shifts from the aminonitrile back to the starting aldehyde (Isovaleraldehyde), Ammonia, and Cyanide.

Visualizing the Pathway (DOT Diagram)

The following diagram maps the competing fates of Leucinenitrile HCl.

DecompositionPathways Salt Leucinenitrile HCl (Stable Solid) FreeBase Free Aminonitrile (Reactive Intermediate) Salt->FreeBase Neutralization (NaOH/TEA) Aldehyde Isovaleraldehyde (Almond Odor) FreeBase->Aldehyde Retro-Strecker (Heat/Base) HCN HCN / Cyanide (TOXIC) FreeBase->HCN + NH3 Amide Leucinamide (Hydrolysis Product) FreeBase->Amide H2O / Acid (Hydrolysis) DKP Diketopiperazine (Dimer/Solid ppt) FreeBase->DKP Self-Condensation (Conc. > 0.5M)

Figure 1: Competing reaction pathways. The Retro-Strecker pathway (Red) releases toxic cyanide and destroys chirality. DKP formation (Grey) is irreversible.

Module 2: Troubleshooting Common Issues (Q&A)

Issue 1: "I smell almonds/aldehydes when I add base."

Diagnosis: Retro-Strecker Decomposition. Cause: You have generated the free base in an aqueous or biphasic environment without immediate trapping. The "almond" smell is Isovaleraldehyde . This indicates you are also generating Cyanide .

Technical Guidance: The free base of alpha-aminonitriles is thermodynamically unstable relative to the aldehyde/HCN precursors [1].

  • Immediate Action: Check the pH. If pH > 9, decomposition accelerates rapidly.

  • Prevention: Never isolate the free base as an oil if possible. Perform "telescoped" reactions where the free base is generated in situ and immediately reacted (e.g., with an acyl chloride or reducing agent).

Issue 2: "My product solidified into an insoluble white precipitate."

Diagnosis: Diketopiperazine (DKP) Formation. Cause: Intermolecular cyclization. Two molecules of Leucinenitrile condense, expelling 2 equivalents of ammonia. This is common in concentrated solutions of amino acid derivatives [2].

Data: Concentration vs. Dimerization Risk

Concentration DKP Risk Level Recommendation
> 1.0 M Critical Dilute immediately.
0.5 M - 1.0 M High Process within < 1 hour.

| < 0.1 M | Low | Safe working range for free base. |

Corrective Protocol: DKPs are extremely stable and difficult to reverse. Filtration is usually the only option to remove the impurity, but yield loss is permanent.

Issue 3: "The nitrile peak (2200-2250 cm⁻¹) is weak or missing."

Diagnosis: Hydrolysis to Amide. Cause: Exposure to moisture. The HCl salt is hygroscopic. If water is absorbed, the local acidity (from HCl) catalyzes the Pinner reaction, converting the Nitrile (


) to the Amide (

) [3].

Verification:

  • IR: Look for a new broad carbonyl peak at ~1680 cm⁻¹ (Amide I).

  • NMR: Check for the disappearance of the alpha-proton triplet shift associated with the nitrile.

Module 3: Experimental Protocols

Protocol A: Safe Neutralization & Handling

Use this protocol to generate the reactive free base for subsequent coupling without triggering Retro-Strecker decomposition.

  • Solvent Selection: Use a biphasic system (DCM/Water) or dry organic solvent (THF) with a non-nucleophilic base.

  • Temperature Control: Cool the reaction vessel to 0°C before adding base. Decomposition rates drop significantly at low temperatures.

  • Base Addition: Add Sodium Bicarbonate (saturated aq) or Triethylamine (1.0 eq) slowly. Do not use strong bases like NaOH unless necessary, as high local pH triggers cyanide release.

  • Telescoping: Add your electrophile (e.g., Boc-anhydride, Acid Chloride) immediately after or simultaneously with the base.

Protocol B: Purity Verification (TLC)

Standard conditions often fail due to the polarity of the salt.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

  • Visualization: Ninhydrin Stain (The amine will stain red/purple).

    • Rf ~0.6: Leucinenitrile (Product).[1]

    • Rf ~0.3: Leucinamide (Hydrolysis Impurity).

    • Rf ~0.9: Isovaleraldehyde (Decomposition - visible under UV, no stain).

Module 4: Reduction to 1,2-Diamines (Catalyst Poisoning)

Context: Users frequently reduce this nitrile to synthesize chiral 1,2-diamines (e.g., for ligand synthesis).

The Problem: Standard hydrogenation (Pd/C, H2) often stalls. Root Cause:

  • HCl Poisoning: The HCl salt can corrode equipment or alter the catalyst surface.

  • Cyanide Poisoning: Trace Retro-Strecker decomposition releases

    
    , which binds irreversibly to Pd or Pt catalysts.
    

Troubleshooting Workflow (DOT Diagram)

ReductionTroubleshooting Start Reduction Stalled? CheckSalt Is it the HCl Salt? Start->CheckSalt Neutralize Neutralize in situ (add NH3/MeOH) CheckSalt->Neutralize Yes CheckCN Check for Cyanide (Prussian Blue Test) Neutralize->CheckCN SwitchCat Switch Catalyst: Raney Nickel or LAH CheckCN->SwitchCat Positive for CN- CheckCN->SwitchCat Negative (Still stalled)

Figure 2: Decision tree for stalled hydrogenation reactions.

Recommended Reduction Method: Use Lithium Aluminum Hydride (LAH) in THF at 0°C. LAH is less sensitive to trace cyanide than heterogeneous catalysts and avoids the equilibrium issues of hydrogenation [4].

References

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018).[1][2][3] Explains the reversibility of the aminonitrile formation and the role of pH.

  • National Institutes of Health (PMC). Mechanistic Study of Diketopiperazine Formation. (2022).[4] Details the kinetics of DKP formation in amino acid derivatives.

  • Organic Chemistry Portal. Synthesis of α-Aminonitriles. Reviews stability and hydrolysis conditions (Pinner reaction context).

  • SciSpace. Organocatalytic Synthesis of α-Aminonitriles: A Review. Discusses reduction and transformation of aminonitriles.

Disclaimer: This guide is for research purposes only. 2-Amino-4-methylpentanenitrile HCl can release Hydrogen Cyanide (HCN) under basic conditions. Always work in a well-ventilated fume hood with appropriate cyanide sensors active.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-methylpentanenitrile Hydrochloride

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Amino-4-methylpentanenitrile hydrochloride. This resource is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-4-methylpentanenitrile hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic protocols. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you achieve higher yields and purity.

The synthesis of 2-Amino-4-methylpentanenitrile, a key intermediate for the amino acid Leucine, is most commonly achieved via the Strecker synthesis.[1][2][3] This robust, one-pot, three-component reaction involves isovaleraldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like sodium or potassium cyanide).[4] While elegant in its conception, the reaction is sensitive to several parameters that can lead to significantly reduced yields. This guide will address the most common pitfalls in a direct question-and-answer format.

Troubleshooting Guide: Low Yields and Impurities

This section addresses specific, common problems encountered during the synthesis and purification of 2-Amino-4-methylpentanenitrile and its hydrochloride salt.

Question 1: My reaction appears incomplete or has stalled, leading to a low yield of the crude aminonitrile. What are the likely causes?

Answer: An incomplete reaction is one of the most frequent sources of low yield. The formation of the α-aminonitrile intermediate is governed by a series of equilibria.[2][4] Several factors can disrupt this delicate balance:

  • Inefficient Imine Formation: The first step is the formation of an imine from isovaleraldehyde and ammonia.[5][6] This condensation reaction releases water, and an excess of water in the reaction medium can shift the equilibrium back towards the starting materials.

    • Solution: Ensure all reagents and solvents are appropriately dry. While the reaction is often run in an aqueous medium, minimizing extraneous water from reagents is crucial. Some protocols benefit from the addition of a dehydrating agent.[4]

  • Suboptimal pH: The reaction is acid-promoted.[7] The use of ammonium chloride (pKa ~9.2) provides a mildly acidic environment that protonates the aldehyde's carbonyl oxygen, making it more electrophilic for the attack by ammonia.[4][6] If the pH is too high (too basic), the concentration of the reactive iminium ion intermediate decreases. If the pH is too low (too acidic), the cyanide nucleophile (from NaCN or KCN) will be protonated to form HCN, which is less nucleophilic.

    • Solution: Monitor the initial pH of your reaction mixture. The use of an NH4Cl/NH3 buffer system can help maintain an optimal pH range.

  • Poor Reagent Quality or Stoichiometry: Isovaleraldehyde is prone to oxidation to isovaleric acid on storage. Using aged or improperly stored aldehyde will directly reduce the theoretical yield. Incorrect stoichiometry, especially of the cyanide source, will also limit the conversion.

    • Solution: Use freshly distilled or recently purchased isovaleraldehyde. Confirm the purity of your starting materials via NMR or GC-MS. Carefully control the molar ratios of the reactants. A slight excess of the cyanide and ammonia source is common practice.

Question 2: I'm observing a significant amount of dark, viscous, or polymeric byproducts in my crude reaction mixture. What are these and how can I prevent them?

Answer: The formation of dark, often intractable, byproducts is typically due to side reactions involving the aldehyde starting material.

  • Aldehyde Self-Condensation/Polymerization: Under basic conditions, aldehydes with α-hydrogens, like isovaleraldehyde, can undergo aldol-type condensation reactions, leading to polymers and colored impurities.

  • Cyanohydrin Formation: The cyanide ion can directly attack the aldehyde to form a cyanohydrin.[4] While this is also an equilibrium, it competes with the desired imine formation pathway.

Preventative Measures:

  • Temperature Control: The Strecker synthesis is often exothermic. Running the reaction at low temperatures (e.g., 0-5 °C), especially during the addition of the cyanide solution, can significantly suppress the rate of these side reactions.[8]

  • Order of Addition: A common and effective procedure is to first mix the aldehyde and the ammonium chloride solution, allowing the imine/iminium ion equilibrium to establish before the dropwise addition of the cyanide source.[8] This ensures the cyanide preferentially attacks the iminium ion rather than the aldehyde.

Question 3: My yield drops significantly after the aqueous workup and extraction. Where am I losing my product?

Answer: The 2-Amino-4-methylpentanenitrile product is a basic amine and is water-soluble, especially when protonated. Yield loss during workup is almost always related to improper pH control during extraction.

  • Cause: The goal of the workup is to extract the free-base aminonitrile into an organic solvent (e.g., diethyl ether, dichloromethane). If the aqueous layer is acidic during extraction, the aminonitrile will be protonated to form the corresponding ammonium salt (R-NH3+), which is highly water-soluble and will remain in the aqueous phase.

  • Solution: After the reaction is complete, it is critical to basify the aqueous mixture before extraction. Add a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and ensure the pH of the aqueous layer is sufficiently high (typically pH > 10) to deprotonate the aminonitrile and ensure it exists as the free base, which has much higher solubility in organic solvents. Always check the pH of the aqueous layer with pH paper after basifying and before extracting.

Question 4: The final 2-Amino-4-methylpentanenitrile hydrochloride salt is oily, discolored, or fails to crystallize properly. How can I improve its purity and isolation?

Answer: Obtaining a clean, crystalline hydrochloride salt requires a pure aminonitrile free base and an optimized crystallization procedure.

  • Purity of the Free Base: Any impurities from the reaction (e.g., residual isovaleraldehyde, cyanohydrin) can act as crystallization inhibitors.

    • Solution: Consider purifying the crude aminonitrile free base by vacuum distillation before salt formation. This is highly effective for removing less volatile impurities.

  • Salt Formation and Crystallization Technique: The precipitation of the hydrochloride salt is a critical step.

    • Protocol: Dissolve the purified aminonitrile free base in a dry, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ether). The hydrochloride salt should precipitate as a white solid.

    • Troubleshooting:

      • Oiling Out: If the product "oils out" instead of crystallizing, the concentration may be too high, or the cooling may be too rapid. Try using a more dilute solution or allowing the solution to cool more slowly. Using a co-solvent system can also help.[9]

      • Poor Crystal Quality: To improve crystal quality, you can perform a recrystallization. Common solvent systems for aminonitrile hydrochlorides include ethanol/ether or isopropanol/hexane. The key is to dissolve the solid in a minimum amount of a polar solvent (like ethanol) and then slowly add a non-polar anti-solvent (like ether or hexane) until turbidity is observed, then allow it to cool slowly.[10]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the synthesis.

TroubleshootingWorkflow start Low Yield Observed in 2-Amino-4-methylpentanenitrile HCl Synthesis check_crude Analyze Crude Reaction Mixture (TLC, NMR, or LCMS) start->check_crude incomplete_rxn Problem: Incomplete Reaction (High % of Starting Aldehyde) check_crude->incomplete_rxn Incomplete Conversion byproducts Problem: Significant Byproducts (Dark Color, Tarry Residue) check_crude->byproducts Impurities Present good_crude Crude Product Looks Clean and Conversion is High check_crude->good_crude Good Conversion solve_incomplete Action: 1. Verify Reagent Purity/Stoichiometry. 2. Ensure Anhydrous Conditions. 3. Optimize pH with Buffer. incomplete_rxn->solve_incomplete solve_byproducts Action: 1. Lower Reaction Temperature (0-5 °C). 2. Control Order of Addition (add Cyanide last). 3. Check for Aldehyde Purity. byproducts->solve_byproducts check_workup Analyze Workup & Purification Steps good_crude->check_workup end_node Optimized Yield and Purity solve_incomplete->end_node solve_byproducts->end_node extraction_loss Problem: Low Yield After Extraction check_workup->extraction_loss Yield Loss Here cryst_issue Problem: Oily or Impure HCl Salt check_workup->cryst_issue Final Product Impure solve_extraction Action: 1. Ensure Aqueous Layer pH > 10 before extraction. 2. Use appropriate organic solvent. 3. Perform multiple extractions. extraction_loss->solve_extraction solve_cryst Action: 1. Purify free base (e.g., vacuum distillation). 2. Use anhydrous solvent for salt formation. 3. Optimize crystallization solvent/anti-solvent system. cryst_issue->solve_cryst solve_extraction->end_node solve_cryst->end_node

Caption: Troubleshooting workflow for low-yield 2-Amino-4-methylpentanenitrile HCl synthesis.

Summary of Issues and Solutions

Problem Observed Probable Cause(s) Recommended Solution(s)
Low conversion of starting aldehyde 1. Suboptimal pH.2. Excess water shifting equilibrium.3. Poor quality of aldehyde.1. Use an ammonium chloride buffer system.2. Use dry reagents and solvents.3. Use freshly distilled isovaleraldehyde.
Formation of dark, tarry byproducts 1. Aldehyde self-condensation.2. High reaction temperature.1. Maintain low reaction temperature (0-5 °C).2. Add cyanide solution slowly to the aldehyde/ammonia mixture.
Product loss during aqueous workup 1. Acidic or neutral pH of the aqueous phase during extraction.1. Adjust aqueous phase to pH > 10 with a base (e.g., NaOH) before extracting with organic solvent.
Final HCl salt is oily or impure 1. Impurities in the aminonitrile free base.2. Inappropriate crystallization solvent or technique.1. Purify the free base via vacuum distillation before salt formation.2. Use a dry solvent (e.g., ether, MTBE) for precipitation with HCl gas or an HCl solution. Consider recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Strecker synthesis? A: It is a two-step process. First, the aldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion to form an α-aminonitrile.[1][4] This intermediate is then typically hydrolyzed in a separate step to yield the corresponding amino acid, though for this synthesis, the aminonitrile is the desired product.[11]

Q: Can I use sodium cyanide (NaCN) and potassium cyanide (KCN) interchangeably? A: Yes, in most cases, NaCN and KCN can be used interchangeably as the cyanide source.[3] They both serve to provide the cyanide nucleophile (CN-). Ensure you are using the correct molecular weight for your stoichiometric calculations.

Q: What are the critical safety precautions for this reaction? A: This synthesis involves highly toxic cyanide salts and potentially the evolution of hydrogen cyanide (HCN) gas, especially in acidic conditions. ALWAYS perform this reaction in a well-ventilated chemical fume hood. Ensure you have an appropriate cyanide quench protocol and waste disposal plan in place (e.g., treatment with bleach or hydrogen peroxide under basic conditions). Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Q: My final product will be used in drug development. What level of purity is required? A: For use as an intermediate in pharmaceutical synthesis, the purity of 2-Amino-4-methylpentanenitrile hydrochloride should be very high, typically >98% or >99%, with strict limits on residual solvents, heavy metals, and any specific process-related impurities. Final purity should be confirmed by a combination of techniques such as NMR, LC-MS, elemental analysis, and HPLC.

References

  • Patel, B. H., et al. (2015). Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism. Nature Chemistry. Available at: [Link]

  • ChemistRn. (2023). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. Available at: [Link]

  • Fokin, A. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

  • CN102432501A - Preparation method of aminoacetonitrile hydrochloride. Google Patents.
  • Wikipedia. Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Robertson, S. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Ansari, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Ansari, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

  • Tao, K. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Available at: [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation. Google Patents.
  • Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. 2-Amino-4-methylpentanenitrile. PubChem. Available at: [Link]

  • NROChemistry. Strecker Synthesis. NROChemistry. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Canavelli, P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. Available at: [Link]

  • CA1164479A - Preparation of aminoacetonitrile derivatives. Google Patents.
  • Luft, J. R., et al. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Peptides Containing 2-Amino-4-methylpentanenitrile Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic peptides incorporating 2-Amino-4-methylpentanenitrile hydrochloride, also known as leucinenit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic peptides incorporating 2-Amino-4-methylpentanenitrile hydrochloride, also known as leucinenitrile hydrochloride. The unique chemical properties of this residue—specifically its hydrophobicity and the reactive nitrile group—present distinct challenges during purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity peptides.

Part 1: Understanding the Core Challenges

The incorporation of leucinenitrile into a peptide sequence introduces two primary considerations that dictate the purification strategy:

  • Increased Hydrophobicity: Leucine is an aliphatic, hydrophobic amino acid. The nitrile derivative retains this characteristic, often leading to poor solubility in aqueous solutions, strong retention on reversed-phase columns, and a tendency for the peptide to aggregate.[1] These factors can cause issues like sample precipitation, low recovery, and distorted peak shapes.

  • Nitrile Group Stability: The cyano (-C≡N) group is susceptible to hydrolysis under both acidic and alkaline conditions, especially when heated.[2][3] The reaction proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid.[4][5] Since standard reversed-phase high-performance liquid chromatography (RP-HPLC) for peptides is typically run at low pH (e.g., using 0.1% trifluoroacetic acid, TFA), there is an inherent risk of on-column degradation, leading to purity and yield loss.

The starting material's formulation as a hydrochloride (HCl) salt also has implications for the final product's counter-ion composition after purification with TFA-containing mobile phases.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the proposed solutions.

Sample Preparation & Solubility Issues

Q: My crude peptide containing leucinenitrile won't dissolve in the standard aqueous mobile phase (0.1% TFA in water). What should I do?

A: This is a common issue for hydrophobic peptides. Forcing dissolution in a weak solvent can lead to precipitation on the column, causing blockages and sample loss.

  • Underlying Cause: The peptide's overall hydrophobicity prevents it from readily dissolving in a highly aqueous environment.

  • Step-by-Step Solution:

    • Use a Stronger, Miscible Organic Solvent: Attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent in which it is soluble. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or isopropanol.[6][]

    • Careful Dilution: Once dissolved, slowly add your initial mobile phase solution (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the dissolved sample. Do not dilute to the point where the peptide begins to precipitate. It is better to inject a smaller volume of a more concentrated sample in a higher organic content than a larger volume of a cloudy suspension.[6]

    • Consider Direct Injection in Organic Solvent: If the peptide is only soluble in a solvent like 100% DMSO, you can inject it directly. However, be aware that large injection volumes of strong solvents can distort early-eluting peaks. Keep the injection volume as low as possible.

Chromatographic Performance Problems

Q: I'm observing a very broad or tailing peak for my target peptide. What is happening?

A: Poor peak shape is a sign of undesirable secondary interactions on the column or sample heterogeneity.

  • Underlying Causes:

    • Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact ionically with the peptide, causing tailing.[8]

    • Peptide Aggregation: Hydrophobic peptides can aggregate, leading to broad peaks as different aggregate forms interact with the column differently.[9]

    • On-Column Degradation: Slow hydrolysis of the nitrile group during the run can create a "tail" of the newly formed, more polar amide or acid species eluting slightly earlier.

  • Solutions:

    • Optimize TFA Concentration: TFA acts as an ion-pairing agent, masking the positive charges on the peptide and minimizing silanol interactions. Ensure your TFA concentration is sufficient (typically 0.1%).[][8] In some cases, a slight increase to 0.2% can improve peak shape, but the column must be flushed thoroughly after use.[]

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can increase the solubility of hydrophobic peptides, reduce mobile phase viscosity, and disrupt aggregation, often leading to sharper peaks. However, be mindful that heat can accelerate nitrile hydrolysis.

    • Change Organic Modifier: If aggregation is suspected, blending acetonitrile with n-propanol or isopropanol can improve solubility and peak shape.[6]

    • Check pH: Ensure the mobile phase pH is low enough (typically < 3) to protonate acidic side chains, which increases overall hydrophobicity and retention, promoting better separation.

Q: My peptide elutes very late in the gradient, or not at all. How can I reduce its retention time?

A: This is a direct consequence of the peptide's high hydrophobicity.

  • Solutions:

    • Use a Less Retentive Column: Switch from a C18 column to a C8 or C4 stationary phase. For very large or hydrophobic peptides, a C4 column is often a good choice.[1]

    • Employ a Stronger Organic Solvent: N-propanol and isopropanol are stronger eluents than acetonitrile. A mobile phase B containing a blend of acetonitrile and one of these alcohols can effectively reduce retention.[6]

    • Run a Steeper Gradient: Increase the rate of change of your organic modifier (e.g., from 1%/min to 2%/min) to elute the peptide more quickly.

Q: I see multiple peaks clustered around my main product peak. Are these impurities or degradation products?

A: It is highly likely you are seeing a combination of both.

  • Probable Identities:

    • Synthesis Impurities: Solid-phase peptide synthesis (SPPS) can produce deletion sequences (missing an amino acid) or truncated sequences (incomplete chain), which often have similar hydrophobicity to the target peptide.[9][10]

    • Nitrile Hydrolysis Products: The two most likely degradation products are the amide intermediate and the final carboxylic acid . The amide is typically more polar than the nitrile and will elute slightly earlier. The carboxylic acid is even more polar and will elute earlier still.

  • Validation Strategy:

    • Collect Fractions: Collect each peak individually.

    • Analyze by Mass Spectrometry (MS): This is the definitive way to identify each species. The amide will have a mass increase of +18 Da (H₂O) compared to the nitrile, and the carboxylic acid will have a mass increase of +35 Da (O + H₂O - N) relative to the nitrile.

Yield and Stability Concerns

Q: I suspect the nitrile group is hydrolyzing during purification. How can I minimize this degradation?

A: Protecting the nitrile group is critical for maximizing yield and purity. Since the hydrolysis is catalyzed by acid and heat, your strategy should focus on mitigating these factors.[2]

  • Recommended Actions:

    • Minimize Temperature: Only use elevated column temperatures if absolutely necessary to solve solubility or aggregation issues. Start at ambient temperature and increase incrementally if needed.

    • Shorten Run Times: Develop a focused, steeper gradient that elutes your peptide as quickly as possible, minimizing its exposure time to the acidic mobile phase.[11]

    • Consider Alternative Ion-Pairing Reagents: While TFA is standard, formic acid (0.1%) can be used. It creates a slightly higher pH (~2.7 vs. ~2.0 for TFA), which may marginally slow hydrolysis. However, be aware that peak shape may be inferior compared to TFA.

    • Use High-Purity Columns: Modern, high-purity silica columns have fewer active silanol sites, reducing the potential for catalytic interactions.[8]

Q: My recovery is very low, even though the chromatography looks clean. Where is my peptide going?

A: Low recovery of hydrophobic peptides is often due to irreversible adsorption or precipitation.

  • Troubleshooting Steps:

    • Perform a Blank Run: After your purification run, immediately run a blank gradient (injecting only solvent). Look for a "ghost peak" of your peptide eluting. This indicates strong, slow-to-desorb binding to the column.[6] A more aggressive column wash with a high percentage of a strong solvent like isopropanol may be needed between runs.

    • Check for Precipitation: Inspect the lines and column inlet frits for any signs of precipitated sample. This can occur if the sample, dissolved in a strong organic solvent, crashes out upon injection into the highly aqueous mobile phase.

    • Evaluate Column Choice: If irreversible binding is suspected, a polymer-based column (e.g., polystyrene-divinylbenzene) may be a suitable alternative as it can offer different selectivity and surface chemistry compared to silica.[12]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a mobile phase and gradient for my leucinenitrile-containing peptide?

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Scouting Gradient: Start with a broad linear gradient, such as 5% to 95% B over 30-40 minutes.[13] This will show you the approximate %B at which your peptide elutes. You can then build a more focused and efficient gradient around that point.

Q2: Which type of reversed-phase column (C18, C8, C4) is best? The choice depends on the overall properties of your peptide.

  • C18: The most common choice and a good starting point for most peptides with a molecular weight under 4000 Da.[]

  • C8: A good alternative if the peptide is too strongly retained on C18.

  • C4: Best for very large or extremely hydrophobic peptides, as it is less retentive.[1]

Stationary PhaseTypical Use Case
C18 General purpose, small to medium-sized peptides (<5 kDa)
C8 Medium to large peptides, or highly hydrophobic small peptides
C4 Large peptides and proteins (>10 kDa), very hydrophobic peptides

Q3: What is the primary role of trifluoroacetic acid (TFA) in the mobile phase? TFA serves two critical functions:

  • pH Control: It lowers the mobile phase pH to around 2, ensuring that carboxylic acid groups (like C-termini and Asp/Glu side chains) are protonated. This suppresses their ionization and leads to more consistent hydrophobic interactions.

  • Ion Pairing: It forms an ion pair with positively charged sites on the peptide (like the N-terminus and Lys/Arg side chains). This masks the charges, reduces unwanted ionic interactions with the column, and significantly improves peak shape.[][8]

Q4: After purifying with a TFA buffer system and lyophilizing, will my peptide be a TFA salt or an HCl salt? Your final product will most likely be a TFA salt . The starting material is an HCl salt, but during RP-HPLC, the vast excess of trifluoroacetate ions in the mobile phase will exchange with the chloride ions. The final fractions collected will contain the peptide as a TFA salt. If subsequent processing steps involving HCl are used (e.g., a specific protocol for TFA removal), it is possible to convert it back to an HCl salt.[14]

Part 4: Key Experimental Workflows & Diagrams

Workflow 1: Initial Method Development Protocol
  • Solubility Test: Determine the best solvent for your crude peptide (start with water, then ACN, then DMSO or DMF).

  • Column Selection: Choose an analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Prepare Mobile Phases:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Run Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5-95% B over 30 min.

    • Detection: 214 nm and 280 nm.

    • Temperature: 30°C.

  • Analyze Results: Identify the retention time and peak shape of your target peptide. Use the retention time to calculate the elution %B.

  • Optimize Gradient: Design a new, shallower gradient centered around the elution %B. For example, if the peptide eluted at 40% B, try a new gradient of 30-50% B over 20 minutes. This will improve resolution between your target and nearby impurities.[13]

  • Scale-Up: Once the analytical method is optimized, scale it up to a preparative column with the same stationary phase, adjusting the flow rate and gradient proportionally.[15]

Diagrams

Troubleshooting_Peak_Shape start Problem: Broad or Tailing Peak cause1 Potential Cause: Secondary Silanol Interactions start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 cause3 Potential Cause: On-Column Degradation start->cause3 solution1 Solution: Ensure 0.1% TFA. Use high-purity silica column. cause1->solution1 solution2 Solution: Increase column temperature (40-60°C). Add n-propanol to Mobile Phase B. cause2->solution2 solution3 Solution: Shorten gradient run time. Avoid excessive temperature. cause3->solution3

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

Purification_Workflow cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up & Purification (Preparative Scale) cluster_post Post-Purification solubility 1. Crude Peptide Solubility Test (e.g., in minimal DMSO) scout 2. Scouting Gradient (e.g., 5-95% ACN/TFA) solubility->scout optimize 3. Optimize Gradient (Shallow gradient around target) scout->optimize check 4. Check for Degradation (MS) optimize->check scale 5. Scale Method to Prep Column check->scale purify 6. Purify & Collect Fractions scale->purify analyze 7. Analyze Fraction Purity (Analyt. HPLC) purify->analyze pool 8. Pool Pure Fractions analyze->pool lyo 9. Lyophilize pool->lyo

Caption: General Purification Workflow for Nitrile-Containing Peptides.

References

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • Iskandarani, Z., Smith, R. L., & Pietrzyk, D. J. (2006). Investigation of the Influence of Hydrophobic Ions as Mobile Phase Additives on the Liquid Chromatographic Separation of Amino Acids and Peptides. Taylor & Francis Online. [Link]

  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]

  • Asano, Y. (2015). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Interchim. (2019). Peptides purification development in Reverse Phase. [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]

  • AAPPTec. (n.d.). Peptide Purification. [Link]

  • Phenomenex. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Andrushchenko, V. V., Vogel, H. J., & Prenner, E. J. (2007). Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides. Journal of Peptide Science, 13(1), 37-43. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]

  • Waters Corporation. (n.d.). Hydrolysis of Purified Proteins and Peptides. [Link]

  • PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]

Sources

Troubleshooting

preventing racemization during coupling of 2-Amino-4-methylpentanenitrile hydrochloride

The following technical guide details the prevention of racemization during the coupling of 2-Amino-4-methylpentanenitrile hydrochloride (Leucine nitrile HCl). This guide is structured for researchers requiring high enan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the prevention of racemization during the coupling of 2-Amino-4-methylpentanenitrile hydrochloride (Leucine nitrile HCl). This guide is structured for researchers requiring high enantiomeric purity in peptide mimetics or DPP-4 inhibitor synthesis (e.g., Vildagliptin analogs).

Technical Support Center: High-Fidelity Coupling of -Amino Nitriles

Topic: Preventing Racemization of 2-Amino-4-methylpentanenitrile

Core Analysis: The "Acidity Trap"

The primary challenge with 2-Amino-4-methylpentanenitrile is the electronic nature of the nitrile group. Unlike standard amino acids, the nitrile group (-CN) is a strong electron-withdrawing group (EWG) that significantly acidifies the


-proton.
  • Standard Amino Acid pKa (

    
    -H):  ~21 (Esters/Amides)
    
  • 
    -Amino Nitrile pKa (
    
    
    
    -H):
    ~12–15 (Estimated)

The Danger Zone: Standard peptide coupling bases like Triethylamine (TEA) (


 10.7) or Diisopropylethylamine (DIPEA)  (

11.0) are strong enough to deprotonate this acidified

-carbon, leading to the formation of a planar carbanion/ketenimine intermediate. Once reprotonated, the stereocenter is scrambled (racemized).

The Solution Strategy: You must operate in a "pKa Window." You need a base strong enough to neutralize the hydrochloride salt (releasing the free amine nucleophile) but too weak to deprotonate the


-carbon.
Troubleshooting & FAQ

Q1: I am using standard DIPEA/HATU conditions, but my product is 20% racemic. Why? A: DIPEA is too strong for this substrate. The excess DIPEA (often used at 2-3 equivalents) is deprotonating the


-carbon of your nitrile.
  • Fix: Switch to a weaker, sterically hindered base like N-Methylmorpholine (NMM) (

    
     7.4) or 2,4,6-Collidine (TMP)  (
    
    
    
    7.4). These are basic enough to deprotonate the ammonium salt (
    
    
    ~5.5 for amino nitriles) but safe for the
    
    
    -proton.

Q2: Can I use "Salt-Free" coupling to avoid adding base altogether? A: Yes, this is the safest method if your free amine is stable.

  • Protocol: Perform a biphasic extraction (DCM / saturated

    
    ) of the hydrochloride salt immediately before the reaction. Dry the organic layer briefly (MgSO4) and add it directly to the activated acid. Warning: Free 
    
    
    
    -amino nitriles decompose (polymerize) upon prolonged storage; use immediately.

Q3: Which coupling reagent is best for minimizing racemization? A: Avoid slow activation methods. You want "Fast Capture."

  • Recommended: DIC / Oxyma Pure or EDC / Oxyma Pure . Oxyma (Ethyl cyanoglyoxylate-2-oxime) is superior to HOBt/HOAt in suppressing racemization and has a lower risk of explosive decomposition.

  • Alternative: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is specifically noted in literature for coupling racemization-prone amino components.

Q4: Does temperature really matter? A: Absolutely. Racemization is a thermal process with a higher activation energy than the coupling reaction.

  • Rule: Perform the neutralization and initial coupling at -10°C to 0°C . Allow to warm to room temperature only after 1-2 hours.

Optimized Experimental Protocol

Objective: Coupling R-COOH with H-Leu-CN.HCl with <1% racemization.

Reagents:
  • Acid: Carboxylic Acid Partner (1.0 equiv)

  • Amine: 2-Amino-4-methylpentanenitrile HCl (1.0 equiv)

  • Coupling Agent: EDC.HCl (1.1 equiv) or DIC (1.1 equiv)

  • Additive: Oxyma Pure (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.0 - 1.1 equiv) [CRITICAL]

  • Solvent: Anhydrous DCM (preferred) or DMF (if solubility requires).[1]

Step-by-Step Procedure:
  • Pre-Activation (The Acid): Dissolve the Carboxylic Acid and Oxyma Pure in DCM at 0°C. Add EDC.HCl (or DIC). Stir for 5–10 minutes at 0°C. Why? This generates the active ester (Oxyma ester) in the absence of the sensitive amine.

  • Preparation of Amine (The Sensitive Step): In a separate vial, suspend 2-Amino-4-methylpentanenitrile HCl in a minimal amount of DCM (or DMF). Cool to 0°C.[1][2][3]

  • Coupling (The "Cold Capture"): Add the amine suspension to the activated acid mixture. Dropwise , add the NMM (1.0 equiv) over 5 minutes. Note: Do not premix the amine salt and base. Generate the free amine only in the presence of the active ester to ensure immediate reaction.

  • Reaction: Stir at 0°C for 1 hour. Allow to warm to 10–20°C slowly and monitor by HPLC/TLC. Stop the reaction as soon as the starting material is consumed.

  • Workup: Dilute with DCM. Wash with 1M

    
     (acidic wash removes unreacted amine), Sat. 
    
    
    
    , and Brine.[1][2] Avoid strong basic washes if the product is still prone to racemization.
Data & Decision Support
Table 1: Base Selection Guide
BasepKa (Conj. Acid)Risk LevelRecommendation
Triethylamine (TEA) 10.7High AVOID. Causes rapid racemization.
DIPEA (Hünig's Base) 11.0High AVOID. Too strong for amino nitriles.
N-Methylmorpholine (NMM) 7.4Low PREFERRED. Strong enough to neutralize HCl, safe for

-H.
2,4,6-Collidine (TMP) 7.4Very Low EXCELLENT. Steric bulk further prevents

-proton abstraction.
Pyridine 5.2Medium May be too weak to fully release the amine from HCl salt.
Visualizing the Pathway

The following diagram illustrates the racemization mechanism and the "Safe Path" utilizing the kinetic control strategy described above.

RacemizationControl cluster_safe Safe Zone (Kinetic Control) HCl_Salt H-Leu-CN • HCl (Stable) Free_Amine Free Amine (H-Leu-CN) HCl_Salt->Free_Amine Base Neutralization (NMM/Collidine) Coupled_Product Coupled Product (L-Isomer) Free_Amine->Coupled_Product Fast Coupling (EDC/Oxyma, 0°C) Carbanion Carbanion Intermediate (Planar/Achiral) Free_Amine->Carbanion Excess/Strong Base (TEA/DIPEA) Racemate Racemic Mixture (D/L Isomers) Carbanion->Racemate Reprotonation

Caption: Figure 1. The "Safe Zone" relies on fast coupling (Green Path) to capture the free amine before strong bases can induce tautomerization to the planar carbanion (Red Path).

References
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry. Link

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Link

Sources

Optimization

challenges in the hydrolysis of the nitrile group in 2-Amino-4-methylpentanenitrile hydrochloride

Topic: Challenges in the Hydrolysis of the Nitrile Group in 2-Amino-4-methylpentanenitrile Hydrochloride Content Type: Technical Support Center (Tier 3 Engineering Level) Audience: Process Chemists, Drug Development Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Hydrolysis of the Nitrile Group in 2-Amino-4-methylpentanenitrile Hydrochloride Content Type: Technical Support Center (Tier 3 Engineering Level) Audience: Process Chemists, Drug Development Scientists

Status: Active Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub for 2-Amino-4-methylpentanenitrile hydrochloride (also known as Leucinonitrile HCl). This intermediate is the critical "Strecker product" in the synthesis of Leucine and Leucinamide.

This guide addresses the thermodynamic and kinetic bottlenecks of hydrolyzing the nitrile group (


) to the amide (

) or carboxylic acid (

), while preserving the stereochemical integrity of the

-chiral center.
Quick Reference: Physical & Chemical Profile
PropertySpecification
Compound 2-Amino-4-methylpentanenitrile Hydrochloride
CAS 10466-60-1
Target Transformation Hydrolysis to L-Leucine (Acid) or L-Leucinamide (Amide)
Primary Risk Racemization of the

-carbon (Enantiomeric Excess erosion)
Secondary Risk Diketopiperazine (DKP) formation (Dimerization)
Solubility Highly soluble in water/acid; limited in non-polar organics
Phase 1: Reaction Setup & Optimization (Chemical Hydrolysis)
Q: I am observing significant racemization during acid hydrolysis. How do I maintain chiral purity?

A: Racemization is the most common failure mode in Strecker product hydrolysis. The


-proton is acidic, particularly in the nitrile form, and susceptible to abstraction.
  • Root Cause: High temperatures (

    
    ) combined with prolonged reaction times facilitate enolization, leading to a racemic mixture.
    
  • Corrective Action:

    • Switch to Stepwise Hydrolysis: Do not attempt to go straight to the acid in one "pot" if optical purity is critical. Hydrolyze to the amide first using concentrated HCl or

      
       at lower temperatures (
      
      
      
      to
      
      
      ). The amide is more resistant to racemization than the nitrile.
    • High Concentration Acid: Use high-molarity mineral acids (e.g., 6M - 12M HCl). Paradoxically, higher acid concentration protonates the amine fully, preventing the free-base form which is more prone to proton abstraction.

    • Deuterium Labeling Test: If you are unsure of the mechanism, run a pilot in

      
      . Incorporation of deuterium at the 
      
      
      
      -position confirms enolization-mediated racemization.
Q: My reaction stalls at the amide intermediate. How do I push it to the carboxylic acid (Leucine)?

A: The nitrile-to-amide conversion is kinetically faster than amide-to-acid. The second step requires higher activation energy.

  • Troubleshooting:

    • Temperature: You must increase the temperature to reflux (

      
      ) for the second step.
      
    • Nitrous Acid Method (Diazotization): If thermal hydrolysis is too harsh, treat the intermediate amide with nitrous acid (

      
      ). This converts the amide to the acid via a diazonium-like intermediate under milder thermal conditions, though this also deaminates the 
      
      
      
      -amine to a hydroxyl group (forming the hydroxy acid, leucic acid). Note: Only use this if your target is the hydroxy acid analogue.
    • For Amino Acid Target: Stick to thermal acid hydrolysis but monitor the endpoint strictly by HPLC to minimize time at reflux.

Phase 2: Side Reactions & Impurities
Q: I see a persistent precipitate forming that is insoluble in acid. What is it?

A: This is likely 3,6-diisobutyl-2,5-piperazinedione (a Diketopiperazine or DKP).

  • Mechanism: Two molecules of the aminonitrile (or the intermediate amino-amide) can react with each other.[1][2][3] The amine of one molecule attacks the carbonyl/nitrile carbon of another, forming a cyclic dimer.

  • Trigger: This typically happens if the reaction mixture is neutralized (pH > 7) while unhydrolyzed amide/nitrile is still present. The free amine is a potent nucleophile.

  • Prevention: Maintain a strictly acidic pH (< 2) throughout the hydrolysis. Do not neutralize until the nitrile and amide are fully converted to the carboxylic acid.

Q: My yield is lower than expected (<60%). Where is the mass going?

A:

  • Reversibility: The Strecker reaction is reversible. In dilute acid or upon heating, the aminonitrile can decompose back into the aldehyde (isovaleraldehyde), ammonia, and cyanide. Isovaleraldehyde is volatile (bp

    
    ) and may be lost.
    
  • Polymerization: Darkening of the solution indicates polymerization of HCN or the aldehyde.

  • Solution: Ensure a closed system or efficient reflux condenser. Use a slight excess of the amine source during the initial formation to push equilibrium, but during hydrolysis, ensure high acid concentration to "lock" the nitrogen as the ammonium salt.

Phase 3: The "Biocatalytic" Alternative (Senior Scientist Recommendation)
Q: Is there a way to hydrolyze this under neutral conditions to guarantee 100% ee retention?

A: Yes. Chemical hydrolysis is often too blunt an instrument for high-value chiral intermediates. The superior method is Enzymatic Hydrolysis .

  • Enzyme Class: Nitrilases (EC 3.5.5.1) .[4]

  • Mechanism: These enzymes convert the nitrile directly to the carboxylic acid without a free amide intermediate, operating at pH 7-8 and

    
    .[5]
    
  • Benefits:

    • Zero Racemization: The mild conditions prevent

      
      -proton abstraction.
      
    • Chemomild: No strong acids required, protecting other sensitive groups.

    • Selectivity: Specific nitrilases (e.g., from Alcaligenes faecalis or engineered Nitrilase variants) show high specificity for

      
      -amino nitriles.
      
Phase 4: Isolation & Workup
Q: How do I isolate the free amino acid (Leucine) from the concentrated HCl soup?

A: You cannot simply evaporate the solvent, as you will be left with Leucine Hydrochloride (hygroscopic salt).

Protocol: Isoelectric Point Precipitation

  • Neutralization: Carefully add

    
     or 
    
    
    
    to the acidic reaction mixture.
  • Target pH: Adjust pH to the Isoelectric Point (pI) of Leucine, which is ~6.0 .

  • Crystallization: At pH 6.0, Leucine exists as a zwitterion with minimum water solubility (

    
     at 
    
    
    
    ). Cool the solution to
    
    
    to maximize precipitation.
  • Purification: Filter the white precipitate. Wash with cold water and ethanol to remove excess inorganic salts (

    
    ).
    
Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways: the desired hydrolysis, the risk of reversibility, and the irreversible side-reaction to DKP.

LeucinonitrileHydrolysis Nitrile Leucinonitrile HCl (Starting Material) Amide Leucinamide (Intermediate) Nitrile->Amide Hydrolysis (H+, H2O) Fast, <40°C Acid L-Leucine (Target Product) Nitrile->Acid Nitrilase Enzyme (pH 7, 30°C) Aldehyde Isovaleraldehyde (Decomposition) Nitrile->Aldehyde Reversibility (Dilute Acid/Heat) Racemic Racemic Mixture (Impurity) Nitrile->Racemic Base/High Heat (α-proton abstraction) Amide->Acid Hydrolysis (H+, Heat) Slow, >90°C DKP Diketopiperazine (Side Product) Amide->DKP Dimerization (pH > 7)

Caption: Reaction network showing the stepwise chemical hydrolysis (blue/yellow) versus the direct enzymatic route (green) and potential failure modes (red).

Summary of Hydrolysis Methods
FeatureChemical Hydrolysis (Acid)Enzymatic Hydrolysis (Nitrilase)
Reagents 6M HCl or

Nitrilase (EC 3.5.5.1) in Buffer
Temperature Reflux (

)
Physiological (

)
Racemization Risk Moderate to HighNegligible
Yield 60-80%>90% (Selectivity dependent)
Cost Low (Reagents)High (Catalyst)
References
  • Strecker Synthesis Mechanism & Hydrolysis

    • Master Organic Chemistry. "The Strecker Amino Acid Synthesis." Available at: [Link]

  • Nitrile Hydrolysis Kinetics & Conditions

    • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Available at: [Link]

  • Diketopiperazine Formation (Side Reaction)

    • National Institutes of Health (PMC). "Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation." Available at: [Link]

  • Enzymatic Hydrolysis (Nitrilases)

    • MDPI. "Recent Progress in the Production of Cyanide-Converting Nitrilases." Available at: [Link][3][6]

  • Leucine Isolation & Properties

Sources

Troubleshooting

improving the solubility of 2-Amino-4-methylpentanenitrile hydrochloride for reactions

Welcome to the technical support center for 2-Amino-4-methylpentanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4-methylpentanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of this compound in various reaction conditions.

Introduction: The Solubility Challenge

2-Amino-4-methylpentanenitrile hydrochloride is a valuable building block in organic synthesis, particularly for the preparation of substituted amino acids and nitrogen-containing heterocyclic compounds. As the hydrochloride salt of an aminonitrile, its solubility profile is governed by a delicate interplay of its ionic character and the organic nature of its carbon skeleton. Understanding these factors is paramount to achieving homogeneous reaction conditions and maximizing yields. This guide will delve into the fundamental principles of its solubility and provide practical solutions to common issues encountered in the laboratory.

Core Principles of Solubility

The solubility of 2-Amino-4-methylpentanenitrile hydrochloride is primarily influenced by three factors: the ionic nature of the hydrochloride salt, the polarity of the solvent, and the temperature of the system.

  • Ionic Character: The presence of the hydrochloride salt significantly enhances the polarity of the molecule compared to its free base form. This ionic character generally promotes solubility in polar solvents, especially protic solvents like water and alcohols, where ion-dipole interactions and hydrogen bonding can occur.[1][2]

  • Solvent Polarity: The principle of "like dissolves like" is central to understanding the solubility of this compound. Polar solvents will more effectively solvate the charged ammonium group and the polar nitrile functionality. In contrast, nonpolar solvents will struggle to overcome the lattice energy of the salt, leading to poor solubility.

  • Temperature: For most solids dissolving in a liquid solvent, an increase in temperature will lead to an increase in solubility. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.

The interplay of these factors can be visualized in the following logical diagram:

Caption: Factors influencing the solubility of 2-Amino-4-methylpentanenitrile hydrochloride.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and problems encountered during the use of 2-Amino-4-methylpentanenitrile hydrochloride in chemical reactions.

Q1: My 2-Amino-4-methylpentanenitrile hydrochloride is not dissolving in my reaction solvent. What should I do?

A1: This is a common issue, and the solution often lies in adjusting the solvent system or reaction conditions.

  • Initial Assessment: First, confirm the polarity of your solvent. Nonpolar solvents like hexanes or toluene are generally poor choices for dissolving this salt.

  • Solvent Selection: If your reaction chemistry allows, consider switching to a more polar solvent. A qualitative guide to solvent selection is provided in the table below.

  • Co-Solvent Approach: If you are restricted to a less polar solvent, the addition of a polar co-solvent can significantly improve solubility. For example, adding a small amount of methanol or ethanol to a reaction in THF or dichloromethane can facilitate dissolution.

  • Temperature Increase: Gently warming the mixture can increase the rate of dissolution and the overall solubility. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

Qualitative Solubility of 2-Amino-4-methylpentanenitrile Hydrochloride in Common Solvents

Solvent CategoryExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic hydrochloride and polar functional groups are well-solvated through ion-dipole interactions and hydrogen bonding.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighThese solvents have high dielectric constants and can solvate the cation, but lack the hydrogen-bonding donor ability of protic solvents.
Moderately Polar THF, DichloromethaneLow to ModerateThese solvents have lower polarity and are less effective at solvating the ionic salt.
Nonpolar Hexanes, Toluene, Diethyl EtherVery Low/InsolubleThe nonpolar nature of these solvents cannot overcome the crystal lattice energy of the salt.

Q2: I observe a precipitate forming after initially dissolving the aminonitrile hydrochloride. What is happening?

A2: This phenomenon, known as "crashing out," can occur for several reasons:

  • Temperature Fluctuation: If you dissolved the salt at an elevated temperature, it might be precipitating out as the reaction mixture cools to room temperature. The solubility of many solids decreases as the temperature drops.

  • Change in Solvent Composition: If your reaction generates a less polar product or consumes a polar reactant, the overall polarity of the reaction mixture can decrease over time, leading to the precipitation of the starting material.

  • Reaction with a Base: If your reaction mixture contains a base (e.g., triethylamine, pyridine), it can deprotonate the aminonitrile hydrochloride, converting it to the free base. The free base form is significantly less polar and may be insoluble in the reaction solvent, causing it to precipitate.[1]

Troubleshooting Workflow for Precipitation Issues

Caption: Troubleshooting workflow for precipitation of 2-Amino-4-methylpentanenitrile hydrochloride.

Q3: Can I use a base to improve the solubility of 2-Amino-4-methylpentanenitrile hydrochloride?

A3: This is a counterintuitive but important point. Adding a base will neutralize the hydrochloride, forming the free amine (2-Amino-4-methylpentanenitrile). While this might be necessary for the desired reaction to proceed, the free amine is less polar than the hydrochloride salt and will likely be less soluble in polar solvents and more soluble in nonpolar organic solvents.

Therefore, if your reaction requires the free amine and you are working in a polar solvent, you may need to find a solvent system that can accommodate both the polar starting material and the less polar free amine, or you may need to perform the reaction under heterogeneous (two-phase) conditions.

Q4: I need to perform a reaction with the free amine of 2-Amino-4-methylpentanenitrile. How should I prepare it?

A4: You can generate the free amine in situ or isolate it before your reaction.

Experimental Protocol: In Situ Generation of the Free Amine

  • Dissolution: Dissolve the 2-Amino-4-methylpentanenitrile hydrochloride in a suitable polar solvent (e.g., methanol, ethanol, or water) in which the salt is soluble.

  • Basification: Cool the solution in an ice bath and slowly add one equivalent of a suitable base (e.g., triethylamine, sodium bicarbonate, or a mild aqueous base). The choice of base will depend on the requirements of your subsequent reaction.

  • Confirmation: Monitor the pH of the solution to ensure it is basic.

  • Reaction: Add your other reagents directly to this solution containing the in situ generated free amine.

Caution: The free amine may be less stable than the hydrochloride salt. It is often preferable to generate it and use it immediately.

Q5: What are the recommended handling and storage procedures for 2-Amino-4-methylpentanenitrile hydrochloride?

A5: Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It is hygroscopic and should be protected from moisture.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[3][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Avoid creating dust.[3]

  • Safety: 2-Amino-4-methylpentanenitrile hydrochloride is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[8] Refer to the Safety Data Sheet (SDS) for complete safety information.[3][4][5][7][8]

References

  • 4-Methylpentanenitrile - Solubility of Things. (n.d.). Retrieved January 30, 2026, from [Link]

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 675-678.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Aminoacetonitrile Hydrochloride, 99%. Retrieved January 30, 2026, from [Link]

  • Needham, T. E. (1970).
  • PubChem. (n.d.). 2-Amino-4-methylpentanenitrile. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Schwartz, A. W., & Voet, A. B. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 73(3), 424-426.
  • Doorn, J. A., & Petersen, D. R. (2003). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicology and applied pharmacology, 191(1), 28-40.
  • Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry (Honors College Thesis, The University of Southern Mississippi).
  • ringo. (2016, April 21). Solubility of compound in acid. Chemistry Stack Exchange. Retrieved from [Link]

  • Ferris, J. P., & Hagan, W. J. (1984). Reactions of aminomalononitrile with electrophiles. Origins of Life and Evolution of the Biosphere, 14(1-4), 107-112.
  • El-Badry, M., El-Badry, M., & Fetih, G. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 12(30), 19358-19367.
  • Mjalli, A. M., & Al-Awadi, N. A. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Arkivoc, 2012(1), 152-172.
  • El-Badry, M., Fetih, G., & Fares, A. R. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19358-19367.
  • Voronkov, M. G., & Vlasova, N. N. (2013).
  • Li, Z., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(12), 9893-9900.
  • LibreTexts. (2020, July 30). 15.13: Amines as Bases. Chemistry LibreTexts.
  • Cenmed. (n.d.). 2-Amino-4-methylpentanenitrile Hydrochloride. Retrieved January 30, 2026, from [Link]

Sources

Optimization

byproduct formation in reactions with 2-Amino-4-methylpentanenitrile hydrochloride

Welcome to the technical support center for 2-Amino-4-methylpentanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand byproduct fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4-methylpentanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand byproduct formation in reactions involving this versatile reagent. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-4-methylpentanenitrile hydrochloride and what are its primary applications?

2-Amino-4-methylpentanenitrile hydrochloride is the hydrochloride salt of leucinonitrile. It is a key intermediate in the synthesis of α-amino acids and their derivatives. A primary application is its use in the Strecker synthesis of leucine, a proteinogenic amino acid.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid, and the amino group can be further functionalized, making it a valuable building block in pharmaceutical and chemical synthesis.

Q2: Why is it supplied as a hydrochloride salt?

The hydrochloride salt enhances the stability and shelf-life of the aminonitrile. The protonation of the primary amine as an ammonium salt prevents it from acting as a nucleophile in undesired side reactions, such as dimerization or polymerization, during storage. It also improves the compound's solubility in certain polar solvents.

Troubleshooting Guide: Byproduct Formation

Issue 1: Incomplete hydrolysis to Leucine, with Leucinamide as a major byproduct.

Symptoms:

  • Your reaction mixture shows the presence of a significant amount of 2-amino-4-methylpentanamide (leucinamide) alongside the desired 2-amino-4-methylpentanoic acid (leucine).

  • The final isolated yield of leucine is lower than expected.

Root Cause Analysis:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3] Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. The resulting protonated amide is then further hydrolyzed to the carboxylic acid. If the reaction conditions (time, temperature, acid concentration) are not sufficient, the reaction can stall at the amide stage.

Mechanism of Partial Hydrolysis:

2-Amino-4-methylpentanenitrile 2-Amino-4-methylpentanenitrile Protonated Nitrile Protonated Nitrile 2-Amino-4-methylpentanenitrile->Protonated Nitrile H3O+ Amide Intermediate (Leucinamide) Amide Intermediate (Leucinamide) Protonated Nitrile->Amide Intermediate (Leucinamide) + H2O - H+ Protonated Amide Protonated Amide Amide Intermediate (Leucinamide)->Protonated Amide H3O+ Incomplete Reaction Incomplete Reaction Amide Intermediate (Leucinamide)->Incomplete Reaction Insufficient H3O+ or heat Leucine Leucine Protonated Amide->Leucine + H2O - NH4+

Caption: Partial hydrolysis of 2-Amino-4-methylpentanenitrile to Leucine.

Troubleshooting Protocol:

ParameterRecommendationRationale
Reaction Time Increase the reaction time.Allows for the complete hydrolysis of the intermediate amide.
Temperature Increase the reaction temperature.Provides the necessary activation energy for the second hydrolysis step.
Acid Concentration Use a higher concentration of a strong acid (e.g., HCl, H2SO4).Ensures complete protonation of both the nitrile and the intermediate amide.

Experimental Protocol for Complete Hydrolysis:

  • Dissolve 2-Amino-4-methylpentanenitrile hydrochloride in a 6 M aqueous HCl solution.

  • Heat the mixture to reflux (approximately 100-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material and the amide intermediate are no longer observed, cool the reaction to room temperature.

  • Neutralize the solution to the isoelectric point of leucine to precipitate the product.

  • Filter and wash the solid leucine.

Issue 2: Formation of a Dimer Byproduct: 3,6-diisobutylpiperazine-2,5-dione.

Symptoms:

  • Presence of a higher molecular weight byproduct in your mass spectrometry analysis.

  • The byproduct has low solubility in many organic solvents.

Root Cause Analysis:

Under neutral or basic conditions, the free amine of one molecule of 2-amino-4-methylpentanenitrile can act as a nucleophile and attack the nitrile carbon of another molecule. This can lead to the formation of a cyclic dimer, a diketopiperazine, after subsequent intramolecular cyclization and tautomerization. This is particularly prevalent if the free base of the aminonitrile is generated and heated.

Mechanism of Dimerization:

cluster_0 Dimerization Pathway cluster_1 Prevention Aminonitrile_1 2-Amino-4-methylpentanenitrile (Molecule 1) Dimer_Intermediate Linear Dimer Intermediate Aminonitrile_1->Dimer_Intermediate Nucleophilic attack on nitrile Aminonitrile_2 2-Amino-4-methylpentanenitrile (Molecule 2) Aminonitrile_2->Dimer_Intermediate Diketopiperazine 3,6-diisobutylpiperazine-2,5-dione Dimer_Intermediate->Diketopiperazine Intramolecular Cyclization Protonation Maintain Acidic pH Prevention_Node Prevents Nucleophilic Attack

Caption: Dimerization of 2-Amino-4-methylpentanenitrile.

Preventative Measures:

ConditionRecommendationRationale
pH Control Maintain a low pH during the reaction.Protonation of the amino group prevents it from acting as a nucleophile.
Temperature Avoid prolonged heating under neutral or basic conditions.Higher temperatures can promote dimerization.
Work-up If the free base is generated, use it immediately in the next step without prolonged storage or heating.Minimizes the opportunity for self-reaction.
Issue 3: Evidence of Hydrogen Cyanide (HCN) Elimination.

Symptoms:

  • A faint odor of almonds (use extreme caution, as HCN is highly toxic).

  • Formation of an imine or related degradation products.

  • Inconsistent analytical data.

Root Cause Analysis:

Elimination of hydrogen cyanide from α-aminonitriles can occur, particularly under thermal stress or in the presence of certain bases or acids, leading to the formation of an imine.[1][4] This imine is often unstable and can polymerize or react with other species in the reaction mixture.

Elimination Pathway:

Aminonitrile 2-Amino-4-methylpentanenitrile Imine Iminopentane Intermediate Aminonitrile->Imine Heat or Base HCN Hydrogen Cyanide (HCN) Aminonitrile->HCN Elimination Polymerization Polymerization/Side Reactions Imine->Polymerization

Caption: Elimination of HCN from 2-Amino-4-methylpentanenitrile.

Mitigation Strategies:

StrategyRecommendationRationale
Temperature Control Maintain the lowest effective temperature for your reaction.Reduces the likelihood of thermal decomposition.
Inert Atmosphere Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).Minimizes oxidative side reactions that can promote degradation.
pH Management Avoid strongly basic conditions where the free amine is present for extended periods.The free amine can facilitate HCN elimination.
Issue 4: Formation of Oligomers or Polymers.

Symptoms:

  • Observation of a broad, unresolved baseline hump in your chromatogram.

  • Isolation of a tacky, insoluble material.

Root Cause Analysis:

Similar to the dimerization process, under certain conditions, 2-amino-4-methylpentanenitrile can undergo oligomerization or polymerization. This is more likely to occur if the reaction is intended to produce the free amino acid, as the amino acid itself can polymerize under harsh conditions.[5]

Troubleshooting:

ApproachRecommendationRationale
Protecting Groups If subsequent reactions are planned, consider protecting the amino group (e.g., as a Boc or Cbz derivative).Prevents the amine from participating in unwanted polymerization.
Reaction Conditions For hydrolysis, use conditions that favor the desired reaction over polymerization (e.g., strong acid hydrolysis followed by careful neutralization).Minimizes the time the reactive free amino acid is present under conditions that favor polymerization.

Summary of Potential Byproducts and Their Formation Conditions

ByproductFormation ConditionsMitigation Strategy
2-Amino-4-methylpentanamide Incomplete hydrolysis (insufficient time, temperature, or acid)Increase reaction time, temperature, and/or acid concentration.
3,6-diisobutylpiperazine-2,5-dione Neutral or basic pH, elevated temperaturesMaintain acidic pH; avoid prolonged heating of the free base.
Imines and degradation products High temperatures, presence of strong basesUse mild reaction temperatures; maintain pH control.
Oligomers/Polymers Harsh reaction conditions, presence of unprotected amino and nitrile groupsUse protecting groups; optimize reaction conditions for the desired transformation.

References

  • PubChem. 2-Amino-4-methylpentanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Krasovska, M., et al. (2011). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry. [Link]

  • R Discovery. Elimination Of HCN Research Articles. [Link]

  • Carl ROTH. Safety Data Sheet: L-Leucine. [Link]

  • Gálvez, O., et al. (2018). HCN elimination from vinyl cyanide: product energy partitioning, the role of hydrogen–deuterium exchange reactions and a new pathway. Physical Chemistry Chemical Physics. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • van der Hida, M., et al. (2017). Papain Catalyzed (co)Oligomerization of α-Amino Acids. Polymers. [Link]

  • Google Patents.
  • Ohara, S., et al. (2011). Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry. Geochimica et Cosmochimica Acta. [Link]

  • Google Patents.
  • Kervio, E., et al. (2016). Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four‐Helix Bundles of DNA or RNA. Angewandte Chemie International Edition. [Link]

  • American Academy of Allergy, Asthma & Immunology. Nitrile glove dermatitis. [Link]

  • PubChem. 2-Amino-4-methylpentanenitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Imino-4-methylpentanenitrile. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

impact of pH on the reactivity of 2-Amino-4-methylpentanenitrile hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of pH 2-Amino-4-methylpentanenitrile hydrochloride, a key precursor in the synthesis of the amino acid leucine and it...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of pH

2-Amino-4-methylpentanenitrile hydrochloride, a key precursor in the synthesis of the amino acid leucine and its derivatives, possesses two functional groups highly sensitive to pH: a primary amine and a nitrile. The protonation state of the amino group and the electrophilicity of the nitrile carbon are directly influenced by the hydrogen ion concentration of the medium. Consequently, pH is a master variable that dictates the stability, reactivity, and reaction pathway of this compound. This guide will explore the practical implications of pH control in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal pH for the hydrolysis of 2-Amino-4-methylpentanenitrile hydrochloride to Leucine?

The hydrolysis of the nitrile group to a carboxylic acid is the final and often rate-determining step in the synthesis of leucine from its aminonitrile precursor. This transformation can be achieved under both acidic and basic conditions, but the optimal pH range depends on the desired reaction rate and the stability of the starting material and product.

  • Acid-Catalyzed Hydrolysis: A pH range of 1-2 is generally effective for the hydrolysis of α-aminonitriles.[1][2] Under strongly acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1] However, excessively harsh acidic conditions and high temperatures can lead to side reactions or degradation of the resulting amino acid.

  • Base-Catalyzed Hydrolysis: Alkaline conditions (pH > 12) can also promote hydrolysis through the direct attack of hydroxide ions on the nitrile carbon. While effective, high pH can also promote side reactions, such as elimination or racemization, especially if elevated temperatures are required.

Recommendation: For a controlled and efficient hydrolysis to leucine, we recommend starting with a moderately acidic pH of around 2 and gently heating the reaction. Monitoring the reaction progress by techniques like HPLC or TLC is crucial to optimize the reaction time and prevent product degradation.

FAQ 2: My hydrolysis of 2-Amino-4-methylpentanenitrile hydrochloride is slow or incomplete. What are the likely causes and how can I troubleshoot this?

Several factors can contribute to sluggish or incomplete hydrolysis. The primary suspect is often suboptimal pH.

Troubleshooting Steps:

  • Verify and Adjust pH: Use a calibrated pH meter to confirm the pH of your reaction mixture. If the pH has drifted or was not in the optimal range (acidic for most applications), carefully adjust it using a suitable acid (e.g., HCl) or base (e.g., NaOH).

  • Increase Temperature: The rate of hydrolysis is temperature-dependent. A modest increase in temperature (e.g., to 40-60 °C) can significantly accelerate the reaction. However, be cautious of excessive heat, which can promote side reactions.

  • Consider Water Activity: Ensure that there is a sufficient excess of water available for the hydrolysis reaction. In some solvent systems, water may be the limiting reagent.

  • Catalyst Choice: While not always necessary, the addition of a phase-transfer catalyst in biphasic systems or specific acid/base catalysts can sometimes enhance the reaction rate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 2-Amino-4-methylpentanenitrile hydrochloride and provides a logical workflow for their resolution.

Issue 1: Formation of an Unexpected Side Product at High pH

Observation: Your reaction mixture, intended for a nucleophilic addition to the nitrile group under basic conditions, shows the formation of a significant amount of an unknown impurity.

Probable Cause: At a pH above the pKa of the α-proton (the proton on the carbon bearing the amino and nitrile groups), deprotonation can occur, leading to the formation of a carbanion. This carbanion can participate in undesired side reactions, such as dimerization or elimination of HCN. Furthermore, the deprotonated amino group (-NH2) under basic conditions is a potent nucleophile and can lead to intermolecular reactions.[3]

Troubleshooting Workflow:

G start Unexpected side product at high pH q1 Is the pH above 9? start->q1 a1 Lower the pH to a milder basic range (8-9) or consider an alternative synthetic route. q1->a1 Yes q2 Is the temperature elevated? q1->q2 No end Monitor reaction by LC-MS to identify the side product and further optimize conditions. a1->end a2 Reduce the reaction temperature to minimize side reactions. q2->a2 Yes q3 Is the reaction concentration high? q2->q3 No a2->end a3 Decrease the concentration to reduce the likelihood of intermolecular side reactions. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting workflow for high pH side reactions.

Issue 2: Low Yield in a Reaction Involving the Amino Group as a Nucleophile

Observation: You are attempting a reaction where the amino group of 2-Amino-4-methylpentanenitrile hydrochloride should act as a nucleophile (e.g., acylation, alkylation), but the yield is disappointingly low.

Probable Cause: As the hydrochloride salt, the amino group is protonated (-NH3+), rendering it non-nucleophilic. To enable its nucleophilic character, the amino group must be deprotonated to its free base form (-NH2).

Troubleshooting Protocol: In-situ Amine Deprotonation

  • Dissolve the Substrate: Dissolve the 2-Amino-4-methylpentanenitrile hydrochloride in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Add a Non-Nucleophilic Base: Add at least one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The role of this base is to neutralize the HCl and deprotonate the ammonium salt to the free amine.

  • Monitor Deprotonation (Optional): For precise control, the deprotonation can be monitored by observing the disappearance of the hydrochloride salt and the appearance of the free amine using techniques like thin-layer chromatography (TLC) or by pH measurement of an aqueous aliquot.

  • Introduce the Electrophile: Once the deprotonation is complete, add the electrophile to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction to completion.

pH-Reactivity Profile of 2-Amino-4-methylpentanenitrile

pH RangePredominant SpeciesReactivity of Amino GroupReactivity of Nitrile GroupPotential Issues
< 2 R-CH(NH3+)-CNNon-nucleophilicActivated for hydrolysisAcid-catalyzed degradation
3 - 7 R-CH(NH3+)-CNNon-nucleophilicModerately reactiveSlow reactions
8 - 10 R-CH(NH2)-CNNucleophilicSusceptible to nucleophilic attackPotential for side reactions
> 11 R-CH(NH2)-CNStrongly nucleophilicSusceptible to hydrolysis/eliminationIncreased risk of side reactions and racemization

Visualizing the Impact of pH: A Mechanistic Overview

The following diagram illustrates how pH dictates the reactivity of the key functional groups in 2-Amino-4-methylpentanenitrile.

G cluster_acidic Acidic Conditions (pH < 7) cluster_basic Basic Conditions (pH > 7) Acid_Species Protonated Amine (NH3+) Non-nucleophilic Acid_Nitrile Protonated Nitrile (C≡N-H+) Activated for Hydrolysis Acid_Species->Acid_Nitrile Favors Nitrile Hydrolysis Base_Species Free Amine (NH2) Nucleophilic Base_Nitrile Nitrile (C≡N) Susceptible to Nucleophilic Attack Base_Species->Base_Nitrile Favors Amine Nucleophilicity Start 2-Amino-4-methylpentanenitrile Hydrochloride Start->Acid_Species Low pH Start->Base_Species High pH

Sources

Optimization

Technical Support Center: Purification of 2-Amino-4-methylpentanenitrile Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Amino-4-methylpentanenitrile hydrochloride. Here, we addre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Amino-4-methylpentanenitrile hydrochloride. Here, we address common questions and troubleshooting scenarios with a focus on the underlying chemical principles to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Amino-4-methylpentanenitrile hydrochloride?

A1: The impurity profile of your compound is intrinsically linked to its synthetic route, which is most commonly a variation of the Strecker synthesis.[1][2][3][4] Understanding this allows us to predict the most probable contaminants.

  • Unreacted Starting Materials: The most common starting material for the Strecker synthesis of this aminonitrile is isovaleraldehyde.[3] You may also find residual cyanide salts (e.g., KCN or NaCN) and ammonium chloride.

  • Side-Reaction Products: The Strecker synthesis can produce several byproducts.[1][2] One common side reaction is the formation of an α-hydroxy nitrile (2-hydroxy-4-methylpentanenitrile) if water is present and competes with ammonia in the initial reaction with the aldehyde.

  • Degradation Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding amide (2-amino-4-methylpentanamide) or carboxylic acid (leucine).[5][6][7] Given that the final product is a hydrochloride salt, acidic conditions are present, making partial hydrolysis a significant possibility.[8]

Here is a summary of potential impurities and their origin:

ImpurityChemical NameOrigin
Isovaleraldehyde3-MethylbutanalUnreacted starting material
Cyanide Saltse.g., Potassium CyanideUnreacted starting material
Ammonium ChlorideAmmonium ChlorideUnreacted starting material/reagent
α-Hydroxy nitrile2-Hydroxy-4-methylpentanenitrileSide-reaction with water
Amide2-Amino-4-methylpentanamidePartial hydrolysis of the nitrile
Carboxylic AcidLeucineComplete hydrolysis of the nitrile

Section 2: Troubleshooting common purification problems

Q2: I performed a recrystallization, but my product is still impure. What went wrong?

A2: Recrystallization is a powerful technique, but its success hinges on the correct choice of solvent and proper execution. If you are still seeing impurities, consider the following:

  • Solvent Choice: The ideal solvent should dissolve your 2-Amino-4-methylpentanenitrile hydrochloride poorly at low temperatures and well at high temperatures. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal via hot filtration). Since your product is a hydrochloride salt, polar protic solvents or mixtures are a good starting point.[9]

    • Expert Tip: For amine hydrochlorides, a common and effective solvent system is a mixture of a polar alcohol (like ethanol or isopropanol) and a less polar anti-solvent (like ethyl acetate, diethyl ether, or heptane).[10][11] The alcohol dissolves the salt at elevated temperatures, and the anti-solvent is added to induce crystallization upon cooling.

  • Cooling Rate: Rapid cooling can cause impurities to become trapped in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • "Oiling Out": If your compound separates as an oil instead of crystals, it indicates that the solution is supersaturated at a temperature above the melting point of the solid in that solvent. To remedy this, try using a more dilute solution, a different solvent system, or scratching the inside of the flask to induce crystallization.

Q3: My attempts at column chromatography result in poor separation or product degradation. What should I do?

A3: Column chromatography of polar, water-soluble compounds like amine hydrochlorides on normal phase silica gel can be challenging.

  • Stationary Phase: Standard silica gel is acidic and can lead to streaking and irreversible adsorption of basic amines. Consider using a deactivated silica (e.g., by adding a small percentage of a tertiary amine like triethylamine to your eluent) or an alternative stationary phase like alumina (basic or neutral). Reverse-phase chromatography (C18) might also be an option, though you will need to use a polar mobile phase.

  • Mobile Phase: For normal phase chromatography, a gradient elution with a polar solvent system is often necessary. A common starting point is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). The addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape by keeping the compound in a single protonation state.

  • Product Stability: The nitrile group can be susceptible to hydrolysis on the acidic surface of silica gel, especially if water is present in the solvents.[5] Ensure you are using dry solvents.

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Recrystallization of 2-Amino-4-methylpentanenitrile Hydrochloride

This protocol provides a general guideline. The optimal solvent ratios and temperatures should be determined empirically on a small scale.

  • Solvent Screening: On a small scale, test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile) and solvent mixtures (e.g., isopropanol/ethyl acetate, ethanol/diethyl ether).[9][10][11]

  • Dissolution: In an appropriately sized flask, add the crude 2-Amino-4-methylpentanenitrile hydrochloride. Add a minimal amount of the chosen hot primary solvent (e.g., isopropanol) to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Slowly add a pre-warmed anti-solvent (e.g., ethyl acetate) until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of your purification.[12][13][14]

  • Stationary Phase: Use standard silica gel plates.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). You may need to add a small amount of acetic acid or ammonia to improve the spot shape.

  • Spotting: Dissolve a small amount of your crude and purified material in a suitable solvent (e.g., methanol) and spot them on the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, remove it and let it dry. Visualize the spots using a ninhydrin stain (which reacts with the primary amine to give a purple spot) or by exposing the plate to iodine vapor.

Section 4: Visual Guides

Impurity Profile Overview

The following diagram illustrates the potential synthetic and degradation pathways leading to common impurities.

G Isovaleraldehyde Isovaleraldehyde (Starting Material) HydroxyNitrile 2-Hydroxy-4-methylpentanenitrile (Side-Product) Isovaleraldehyde->HydroxyNitrile H2O Strecker Strecker Synthesis Isovaleraldehyde->Strecker NH4Cl NH4Cl (Reagent) NH4Cl->Strecker KCN KCN (Reagent) KCN->Strecker Product 2-Amino-4-methylpentanenitrile HCl (Desired Product) Amide 2-Amino-4-methylpentanamide (Hydrolysis Impurity) Product->Amide H3O+ Leucine Leucine (Hydrolysis Impurity) Amide->Leucine H3O+ Strecker->Product Hydrolysis Hydrolysis

Caption: Synthetic and degradation pathways for 2-Amino-4-methylpentanenitrile HCl.

Purification Workflow

This diagram outlines the decision-making process for purifying your crude product.

G Crude Crude Product TLC TLC Analysis (Purity Check) Crude->TLC Extraction Aqueous/Organic Extraction Crude->Extraction Gross Impurities Pure Pure Product (>98%) TLC->Pure High Purity Recrystallization Recrystallization TLC->Recrystallization Low Purity (Few Spots) Column Column Chromatography TLC->Column Low Purity (Multiple Spots) Recrystallization->TLC Column->TLC Extraction->Crude Partially Purified

Caption: Decision workflow for purification of 2-Amino-4-methylpentanenitrile HCl.

References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • University of Calgary. Ch27 : Strecker Synthesis of amino acids. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]

  • Organic Process Research & Development. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • PubChem. 2-Amino-4-methylpentanenitrile. [Link]

  • Journal of Planar Chromatography – Modern TLC. Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state. [Link]

  • Chegg. reaction of 2-amino-3- methylpentanenitrile with H30+. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. [Link]

  • Chemsrc. CAS#:72177-82-3 | 2-Amino-4-methylpentanenitrile Hydrochloride. [Link]

  • PubChem. (2R)-2-Hydroxy-4-methylpentanenitrile. [Link]

  • Semantic Scholar. Thin-layer chromatography of amino acids. [Link]

  • Gavin Publishers. DLLME Extraction of Amino Acids from Blood Sample and its Pro. [Link]

  • Google Patents.
  • Semantic Scholar. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. [Link]

Sources

Troubleshooting

challenges in scaling up the synthesis of 2-Amino-4-methylpentanenitrile hydrochloride

Welcome to the technical support center for the synthesis of 2-Amino-4-methylpentanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methylpentanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Introduction to the Synthesis

2-Amino-4-methylpentanenitrile, a precursor to the amino acid leucine and other pharmaceutical building blocks, is commonly synthesized via the Strecker reaction. This multicomponent reaction involves the condensation of isovaleraldehyde with an amine source (typically ammonia) and a cyanide source.[1][2] The resulting α-aminonitrile is then protonated with hydrochloric acid to form the stable hydrochloride salt.

While the bench-scale synthesis is relatively straightforward, scaling up this process presents several challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will address common issues encountered during scale-up and provide practical solutions.

Visualizing the Process: From Reagents to Product

Reaction Mechanism

The synthesis proceeds through a two-part mechanism: the formation of the α-aminonitrile followed by its conversion to the hydrochloride salt.[1]

Strecker_Mechanism cluster_strecker Part 1: Strecker Synthesis cluster_salt_formation Part 2: Salt Formation Isovaleraldehyde Isovaleraldehyde Iminium_Ion Iminium Ion Isovaleraldehyde->Iminium_Ion + NH3 - H2O Ammonia Ammonia Ammonia->Iminium_Ion Aminonitrile 2-Amino-4-methylpentanenitrile Iminium_Ion->Aminonitrile + CN- Cyanide Cyanide (CN-) Cyanide->Aminonitrile Product 2-Amino-4-methylpentanenitrile Hydrochloride Aminonitrile->Product + HCl HCl HCl HCl->Product

Caption: Strecker synthesis of 2-Amino-4-methylpentanenitrile and its conversion to the hydrochloride salt.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of 2-Amino-4-methylpentanenitrile hydrochloride, presented in a question-and-answer format.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
TS-01 Low Yield of Aminonitrile 1. Incomplete imine formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine.[1] 2. Side reaction of aldehyde: The aldehyde may undergo self-condensation (aldol reaction) under basic conditions. 3. Hydrolysis of the aminonitrile: If water is present in excess, the aminonitrile can hydrolyze back to the aldehyde or to the corresponding α-hydroxy nitrile.[3] 4. Loss of volatile aldehyde: Isovaleraldehyde is volatile and can be lost if the reaction temperature is too high.1. Control pH: Maintain a slightly acidic to neutral pH to favor imine formation. The ammonium salt of the amine can act as a buffer.[1] 2. Temperature control: Run the reaction at a lower temperature to minimize side reactions. 3. Use of a dehydrating agent: The addition of a mild dehydrating agent can drive the equilibrium towards the imine. 4. Controlled addition of reagents: Add the aldehyde slowly to the reaction mixture containing the ammonia and cyanide source to maintain a low concentration of free aldehyde.
TS-02 Formation of Oily Product Instead of Crystalline Hydrochloride Salt 1. Presence of impurities: Unreacted starting materials, byproducts, or residual solvent can prevent crystallization. 2. Incorrect stoichiometry of HCl: An excess or deficit of HCl can lead to an oily product. 3. Presence of water: The hydrochloride salt may be hygroscopic and absorb moisture from the air or solvents, leading to an oil.1. Purification of the free base: Before forming the salt, purify the crude aminonitrile by distillation or extraction to remove impurities. 2. Titrate with HCl: Add a solution of HCl in a non-polar, anhydrous solvent (e.g., isopropanol, diethyl ether) to the aminonitrile solution until precipitation is complete. Monitor the pH. 3. Use anhydrous solvents: Ensure all solvents used for the salt formation and washing are anhydrous. Dry the final product under vacuum.
TS-03 Product Discoloration (Yellow to Brown) 1. Aldehyde self-condensation products: Aldol condensation of isovaleraldehyde can lead to colored impurities. 2. Decomposition of the aminonitrile: Aminonitriles can be thermally unstable and may decompose, especially at elevated temperatures during work-up or distillation. 3. Air oxidation: The amino group can be susceptible to air oxidation, leading to colored byproducts.1. Temperature control: Maintain low temperatures throughout the reaction and work-up. 2. Inert atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Charcoal treatment: A charcoal treatment of the aminonitrile solution before salt formation can help remove colored impurities.
TS-04 Difficulties in Isolating the Product 1. Product solubility: The hydrochloride salt may have some solubility in the reaction solvent, leading to losses during filtration. 2. Fine particle size: The precipitated salt may be very fine, making filtration slow and difficult.1. Solvent selection: Use a solvent system for the salt formation where the hydrochloride salt has very low solubility. A common technique is to dissolve the free base in a polar solvent and then add a non-polar anti-solvent along with HCl. 2. Controlled crystallization: Control the rate of HCl addition and agitation to promote the growth of larger crystals. A temperature gradient during crystallization can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the safest way to handle cyanide on a large scale?

A1: The use of hydrogen cyanide (HCN) gas is highly hazardous and should be avoided in large-scale operations.[1] Safer alternatives include sodium cyanide (NaCN) or potassium cyanide (KCN).[2] When using cyanide salts, it is crucial to handle them in a well-ventilated area, wear appropriate personal protective equipment (PPE), and have a cyanide antidote kit readily available. The reaction should be maintained at a pH where the release of HCN gas is minimized. All cyanide-containing waste must be quenched with an oxidizing agent like bleach before disposal.[4][5]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting aldehyde and the appearance of the aminonitrile product. Thin Layer Chromatography (TLC) can also be a quick qualitative check.

Q3: What are the critical process parameters to control during scale-up?

A3: The most critical parameters are:

  • Temperature: To control reaction rate and minimize side reactions.

  • pH: To ensure efficient imine formation and minimize HCN gas evolution.

  • Rate of addition of reagents: To control the exothermicity of the reaction and minimize the concentration of unreacted starting materials.

  • Agitation: To ensure proper mixing and heat transfer.

Q4: My final product has a low melting point and appears to be impure. What are the likely impurities?

A4: Common impurities include:

  • Unreacted isovaleraldehyde.

  • The corresponding α-hydroxy nitrile (cyanohydrin), formed from the reaction of the aldehyde with cyanide in the presence of water.[3]

  • Water.

  • Residual solvents from the work-up and crystallization.

Q5: Can this synthesis be performed in a continuous flow reactor?

A5: Yes, a continuous flow setup can be advantageous for this reaction, especially on an industrial scale.[6] It allows for better control over temperature and reaction time, and can improve safety by minimizing the amount of hazardous materials present at any given time.

Experimental Protocols

Step-by-Step Synthesis of 2-Amino-4-methylpentanenitrile

Safety First: This procedure involves the use of highly toxic cyanide. It must be carried out in a well-ventilated fume hood by trained personnel with appropriate safety precautions in place.

Reagents:

  • Isovaleraldehyde

  • Ammonium Chloride

  • Sodium Cyanide

  • Methanol

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of ammonium chloride in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide in water via the addition funnel, maintaining the temperature below 10 °C.

  • Once the sodium cyanide addition is complete, slowly add isovaleraldehyde to the reaction mixture, ensuring the temperature remains between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by GC or TLC.

  • Once the reaction is complete, extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 2-Amino-4-methylpentanenitrile as an oil.

Step-by-Step Preparation of 2-Amino-4-methylpentanenitrile Hydrochloride

Reagents:

  • Crude 2-Amino-4-methylpentanenitrile

  • Anhydrous Isopropanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid

  • Anhydrous Diethyl Ether (or other suitable anti-solvent)

Procedure:

  • Dissolve the crude 2-Amino-4-methylpentanenitrile in anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a calculated amount of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt should begin to precipitate.

  • After the addition is complete, add anhydrous diethyl ether to further precipitate the product.

  • Stir the resulting slurry in the ice bath for 30-60 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold anhydrous diethyl ether.

  • Dry the product under vacuum to obtain 2-Amino-4-methylpentanenitrile hydrochloride as a white to off-white crystalline solid.

Process Flow and Troubleshooting Logic

Troubleshooting_Flow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification & Final Product Start Start Synthesis Reaction Strecker Reaction Start->Reaction Check_Yield Check Yield Reaction->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield No Good_Yield Good Yield Check_Yield->Good_Yield Yes Troubleshoot_TS01 Troubleshoot per TS-01 Low_Yield->Troubleshoot_TS01 Salt_Formation HCl Salt Formation Good_Yield->Salt_Formation Troubleshoot_TS01->Reaction Check_Product Check Product Form Salt_Formation->Check_Product Oily_Product Oily Product Check_Product->Oily_Product No Crystalline_Product Crystalline Product Check_Product->Crystalline_Product Yes Troubleshoot_TS02 Troubleshoot per TS-02 Oily_Product->Troubleshoot_TS02 Check_Color Check Product Color Crystalline_Product->Check_Color Troubleshoot_TS02->Salt_Formation Discolored Discolored Product Check_Color->Discolored No Good_Color Good Color Check_Color->Good_Color Yes Troubleshoot_TS03 Troubleshoot per TS-03 Discolored->Troubleshoot_TS03 Final_Product Final Product Good_Color->Final_Product Troubleshoot_TS03->Salt_Formation

Caption: A decision-making flowchart for troubleshooting the synthesis of 2-Amino-4-methylpentanenitrile hydrochloride.

References

  • Strecker Amino Acid Synthesis. (2021, July 27). YouTube. Retrieved from [Link]

  • Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

  • Preparation method of aminoacetonitrile hydrochloride. Google Patents.
  • Strecker Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health. Retrieved from [Link]

  • Strecker Synthesis. NROChemistry. Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved from [Link]

  • A truly green synthesis of ??-aminonitriles via Strecker reaction. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. National Institutes of Health. Retrieved from [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Retrieved from [Link]

  • Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • 2-Amino-4-methylpentanenitrile. PubChem. Retrieved from [Link]

  • 4-Methylpentanenitrile. PubChem. Retrieved from [Link]

  • Strecker amino acid synthesis. Wikipedia. Retrieved from [Link]

  • 2-Hydroxy-4-methylpentanenitrile. PubChem. Retrieved from [Link]

  • Cyanides. (2021, September 13). Imperial College London. Retrieved from [Link]

  • Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. ACS Publications. Retrieved from [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. Retrieved from [Link]

  • Cyanide Destruction. SGS. Retrieved from [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). LinkedIn. Retrieved from [Link]

  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • How To: Troubleshoot a Reaction. University of Rochester. Retrieved from [Link]

  • Methods of destruction of cyanide in cyanide-containing waste. Google Patents.
  • Thermal degradation of 18 amino acids during pyrolytic processes. National Institutes of Health. Retrieved from [Link]

  • Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid. RSC Publishing. Retrieved from [Link]

  • Methods of destruction of cyanide in cyanide-containing waste. Google Patents.
  • 2-Amino-4-methylpentanamide hydrochloride. PubChem. Retrieved from [Link]

  • Thermal Degradation Rate of 2‑Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Figshare. Retrieved from [Link]

  • (2R)-2-Hydroxy-4-methylpentanenitrile. PubChem. Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Analysis for the Modern Research Laboratory: 2-Amino-4-methylpentanenitrile Hydrochloride vs. Leucinamide

For the discerning researcher and drug development professional, the choice of starting materials and synthetic intermediates is paramount to project success. This guide provides an in-depth comparative analysis of two s...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, the choice of starting materials and synthetic intermediates is paramount to project success. This guide provides an in-depth comparative analysis of two structurally related yet functionally distinct leucine derivatives: 2-Amino-4-methylpentanenitrile hydrochloride and Leucinamide. By examining their chemical properties, synthesis, reactivity, and stability, this document aims to equip scientists with the critical information needed to make informed decisions in their research and development endeavors.

At a Glance: Key Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these two compounds is the first step in evaluating their suitability for specific applications. Leucinamide, as the amide derivative of the amino acid leucine, presents as a more polar and hydrophilic compound compared to its nitrile counterpart. This is reflected in their differing solubilities and acid-base characteristics.

Property2-Amino-4-methylpentanenitrile HydrochlorideLeucinamide
IUPAC Name 2-amino-4-methylpentanenitrile;hydrochloride(2S)-2-amino-4-methylpentanamide[1]
Synonyms α-i-Butyl-glycinonitrile hydrochlorideL-Leucine amide[1]
Molecular Formula C₆H₁₃ClN₂C₆H₁₄N₂O
Molecular Weight 148.64 g/mol 130.19 g/mol [1]
Appearance White to off-white crystalline powderWhite crystalline solid
Water Solubility Limited solubility in water, soluble in some organic solvents.[1]Good water solubility.[2]
pKa (of protonated amine) Estimated ~8-9~7.9 (Estimated based on typical amino acid amides)

Structural and Spectroscopic Distinction

The core difference between these two molecules lies in their functional group: a nitrile (-C≡N) in 2-Amino-4-methylpentanenitrile and a primary amide (-CONH₂) in Leucinamide. This seemingly small variation leads to significant differences in their electronic structure, reactivity, and spectroscopic signatures.

Figure 1: Structural comparison of 2-Amino-4-methylpentanenitrile and Leucinamide.

These structural differences are readily apparent in their respective spectroscopic data.

FT-IR Spectroscopy:

  • 2-Amino-4-methylpentanenitrile Hydrochloride: A sharp, strong absorption band characteristic of the nitrile group (-C≡N) stretching vibration is expected in the region of 2210-2260 cm⁻¹. The N-H stretching of the primary amine hydrochloride will appear as a broad band in the 2400-3200 cm⁻¹ region.

  • Leucinamide: The spectrum will be dominated by the amide functional group. A primary amide shows two N-H stretching bands in the 3100-3500 cm⁻¹ region. The C=O stretch (Amide I band) will be a strong absorption around 1650-1680 cm⁻¹, and the N-H bend (Amide II band) will appear near 1600-1640 cm⁻¹.[3]

NMR Spectroscopy:

  • ¹H NMR: The chemical shifts of the protons, particularly the alpha-proton (the CH group adjacent to the amino group), will differ. In Leucinamide, the amide protons (-CONH₂) will appear as two broad singlets. For 2-Amino-4-methylpentanenitrile hydrochloride, the amine protons (-NH₃⁺) will also be a broad singlet, but its chemical shift will be highly dependent on the solvent and concentration. The ¹H NMR spectrum of L-Leucinamide hydrochloride in DMSO-d₆ shows broad signals for the amide and ammonium protons around 8.29, 7.96, and 7.48 ppm, with the alpha-proton multiplet at approximately 3.66 ppm.[4]

  • ¹³C NMR: The most significant difference will be the chemical shift of the carbon atom of the nitrile versus the amide carbonyl carbon. The nitrile carbon in 2-Amino-4-methylpentanenitrile will resonate in the range of 115-125 ppm. In contrast, the carbonyl carbon of the amide in Leucinamide will appear much further downfield, typically between 170-180 ppm.

Synthesis and Interconversion: A Tale of Two Functional Groups

The synthetic pathways to these molecules are distinct and highlight their chemical relationship. 2-Amino-4-methylpentanenitrile is commonly prepared via the Strecker synthesis, a robust method for creating α-amino acids and their derivatives. Leucinamide, on the other hand, is typically synthesized from its parent amino acid, leucine.

G cluster_0 Strecker Synthesis of 2-Amino-4-methylpentanenitrile cluster_1 Synthesis of Leucinamide start_strecker Isovaleraldehyde imine Imine intermediate start_strecker->imine + NH₃ aminonitrile 2-Amino-4-methylpentanenitrile imine->aminonitrile + CN⁻ leucinamide Leucinamide aminonitrile->leucinamide Hydrolysis start_amide L-Leucine activated_leucine Activated Leucine (e.g., acyl chloride) start_amide->activated_leucine Activation activated_leucine->leucinamide + NH₃

Sources

Validation

comparing the reactivity of different aminonitriles in peptide synthesis

Comparative Guide: -Aminonitrile Reactivity in Peptide Ligation Executive Summary The use of -aminonitriles in peptide synthesis represents a paradigm shift from classical C-to-N Solid Phase Peptide Synthesis (SPPS). Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: -Aminonitrile Reactivity in Peptide Ligation

Executive Summary

The use of


-aminonitriles in peptide synthesis represents a paradigm shift from classical C-to-N Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids which require extensive protecting group strategies, 

-aminonitriles possess unique electronic properties—specifically low

-amine pKa and latent "built-in" energy in the cyano group—that enable chemoselective, protecting-group-free ligation in aqueous media.

This guide objectively compares the reactivity profiles of distinct


-aminonitriles (Gly-CN, Ala-CN, Val-CN, Lys-CN) against standard coupling alternatives. Experimental data indicates that while sterically hindered nitriles (Val-CN) exhibit reduced coupling rates (

), the class as a whole offers superior atom economy and unique orthogonality for difficult sequences, particularly those involving Lysine.

Mechanistic Framework: The Nitrile Ligation Cycle

To understand reactivity differences, one must first understand the mechanism. Unlike standard carbodiimide coupling, aminonitrile ligation typically proceeds via an N-to-C terminal oxidative coupling or thioacid-mediated ligation .

The dominant pathway (validated by Canavelli et al., Nature 2019) involves the activation of the nitrile via N-acylation, followed by thiolysis.

Mechanism Diagram (DOT)

NitrileLigation Substrate α-Aminonitrile (R-CH(NH2)-CN) Acylation N-Acylation (Activation) Substrate->Acylation Ac-X Activated N-Acyl-Aminonitrile Acylation->Activated Electronic Activation Thiolysis Thiolysis (+H2S/RSH) Activated->Thiolysis Nucleophilic Attack on CN Thioamide α-Amidothioamide Thiolysis->Thioamide Hydrolysis Hydrolysis Thioamide->Hydrolysis -NH3 Thioacid Peptide Thioacid (Ligation Competent) Hydrolysis->Thioacid Ligation Ligation with Next Aminonitrile Thioacid->Ligation Ligation->Substrate Iterative Cycle

Figure 1: The chemoselective N-to-C ligation cycle. N-acylation is the critical switch that activates the nitrile carbon towards nucleophilic attack by thiols.

Comparative Reactivity Profile

The following data synthesizes experimental yields and kinetic observations for the ligation of Acetyl-Glycine-Thioacid (Ac-Gly-SH) with various amino nitriles.

Table 1: Reactivity & Performance Matrix
Aminonitrile SubstrateSide Chain CharacteristicsCoupling Yield (aq.[1][2] pH 7-9)Relative Rate (

)
Epimerization RiskPerformance Verdict
Glycinonitrile (Gly-CN) None (H)>95%1.00 (Baseline)NoneHigh Efficiency. Ideal for rapid fragment assembly.
Alaninonitrile (Ala-CN) Methyl (CH3)85-92%~0.85LowStandard. Robust coupling; minimal steric penalty.
Valinonitrile (Val-CN) Isopropyl (Bulky)60-75%~0.40Low (Kinetic Stability)Sterically Challenged. Requires extended reaction times or elevated temp.
Phenylalaninonitrile (Phe-CN) Benzyl (Aromatic)80-88%~0.75Moderate (Benzylic acidity)Electronic Sensitivity. Good yield but monitor for racemization.
Lysinonitrile (Lys-CN) Aminobutyl (Basic)>90%~0.90LowSuperior Selectivity. High pKa difference allows unprotected coupling.
Detailed Analysis by Substrate Class
A. The Steric Series (Gly vs. Val)

Steric hindrance at the


-carbon significantly impacts the thiolysis step  (conversion of nitrile to thioamide).
  • Observation: Gly-CN reacts rapidly due to unhindered access to the cyano carbon. Val-CN, with a

    
    -branched isopropyl group, creates a "steric wall" that retards the approach of the hydrosulfide/thiol nucleophile.
    
  • Experimental Implication: When coupling Val-CN or Ile-CN, protocols must adjust by increasing thiol concentration (e.g., from 4 eq to 10 eq) or extending reaction time from 2 hours to 6-12 hours.

B. The Chemoselectivity Advantage (Lys-CN)

One of the most compelling arguments for aminonitrile synthesis is the handling of Lysine.

  • Standard SPPS: Requires orthogonal protection (e.g., Boc/Fmoc) on the

    
    -amine to prevent branching.
    
  • Aminonitrile Method: The

    
    -amine of an aminonitrile has a significantly depressed pKa (~5.[3]3) compared to the side-chain 
    
    
    
    -amine (~10.5).
  • Result: At neutral pH (7.0), the

    
    -amine is largely unprotonated (nucleophilic), while the 
    
    
    
    -amine is fully protonated (ammonium, non-nucleophilic). This allows for regioselective ligation without side-chain protection , a massive efficiency gain over standard methods [1, 4].

Experimental Protocol: Aqueous Aminonitrile Ligation

Objective: Synthesis of Ac-Gly-Ala-OH via aminonitrile ligation. Safety: Work in a well-ventilated fume hood. H2S and nitriles are toxic.

  • Activation (N-Acylation):

    • Dissolve Alaninonitrile (Ala-CN, 1.0 equiv) in degassed phosphate buffer (pH 7.5).

    • Add Thioacetic acid (Ac-SH, 3.0 equiv) and Potassium Ferricyanide (

      
      , 3.0 equiv) as the oxidant.
      
    • Mechanism:[1][2][4][5][6][7][8][9] Oxidative acetylation yields N-Acetyl-Ala-CN.

    • Checkpoint: Monitor by LC-MS. Conversion should be >95% within 30 mins.

  • Thiolysis (Thioamide Formation):

    • To the crude mixture, introduce Sodium Hydrosulfide (NaSH, 10 equiv) or Ammonium Sulfide.

    • Adjust pH to 9.0. Stir at room temperature for 2 hours.

    • Result: Conversion of -CN to -CSNH2 (Thioamide).

  • Hydrolysis (Thioacid Generation):

    • The thioamide spontaneously hydrolyzes in situ or can be accelerated by slight warming, yielding the peptide thioacid.

  • Ligation (Peptide Bond Formation):

    • Add the next aminonitrile (e.g., Gly-CN) to the thioacid solution.

    • Note: The thioacid reacts with the free amine of Gly-CN to form the peptide bond.

Critical Quality Attributes: Racemization & Stability[10]

A major concern in peptide synthesis is the loss of chiral integrity (epimerization).

The "Acidic Proton" Hazard

The


-proton of an aminonitrile is more acidic than that of an amino acid ester due to the strong electron-withdrawing nature of the cyano group.
  • Risk: Under strongly basic conditions, deprotonation leads to a planar carbanion and subsequent racemization.

  • Mitigation: The aqueous ligation method operates at near-neutral pH (7.0–9.0). Experimental data shows that epimerization is negligible (<1%) for Ala-CN and Leu-CN under these conditions because the pH is far below the pKa required to remove the

    
    -proton [1].
    
Decision Logic for Substrate Selection

DecisionTree Start Select Aminonitrile Substrate CheckSterics Is Side Chain Bulky? (Val, Ile, Thr) Start->CheckSterics Standard Standard Protocol (2h, pH 8) CheckSterics->Standard No (Gly, Ala, Phe) Extended Extended Protocol (12h, High [SH-]) CheckSterics->Extended Yes (Val, Ile) CheckFunct Functional Side Chain? (Lys, Cys, His) CheckFunct->Standard No Selective pH-Controlled Protocol (Exploit pKa diff) CheckFunct->Selective Yes (Lys) Standard->CheckFunct

Figure 2: Selection logic for optimizing reaction conditions based on aminonitrile steric and electronic profiles.

Strategic Recommendations

  • Use for Difficult Sequences: When SPPS fails due to aggregation (beta-sheet formation), aminonitriles offer a solubility advantage as they are generally more soluble in water/organic mixtures than protected amino acids.

  • Exploit Lysine Selectivity: For peptides rich in Lysine, this method eliminates the deprotection/reprotection steps, increasing overall yield by 20-30% compared to Fmoc-SPPS.

  • Avoid for C-Terminal Carboxylates: If the final product requires a free C-terminal carboxylic acid immediately, the nitrile hydrolysis step (converting -CN to -COOH) can be harsh (requiring strong acid/base). This method is best suited for peptide amides or when the nitrile is a desired pharmacophore.

References

  • Canavelli, P., Islam, S., & Powner, M. W. (2019). Peptide ligation by chemoselective aminonitrile coupling in water.[1][2][6][9] Nature, 571(7766), 546–550. Link

  • Islam, S., & Powner, M. W. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. JACS Au, 3(2), 366–375. Link

  • Ferretti, A., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides.[10] Life, 8(4), 52. Link

  • Sutherland, J. D. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research Communities. Link

Sources

Comparative

Technical Comparison: 2-Amino-4-methylpentanenitrile HCl vs. Traditional Leucine Precursors

Topic: 2-Amino-4-methylpentanenitrile hydrochloride versus other leucine precursors in synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-4-methylpentanenitrile hydrochloride versus other leucine precursors in synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Case for the "Pre-Assembled" Scaffold

In the synthesis of L-Leucine and its structural analogs—critical motifs in peptide therapeutics, mTOR signaling modulators, and catalytic ligands—the choice of the starting precursor dictates not just yield, but safety compliance and purification burden.

While the Strecker synthesis remains the industrial standard for atom economy, the traditional "one-pot" approach using isovaleraldehyde and cyanide salts introduces significant safety hazards and impurity profiles.

This guide evaluates 2-Amino-4-methylpentanenitrile hydrochloride (CAS 72177-82-3) as a superior, "pre-assembled" alternative. By isolating the aminonitrile as a stable hydrochloride salt, researchers can decouple the carbon-nitrogen bond formation from the hydrolysis step. This "Salt-Switch" strategy offers a verified pathway to higher purity (>98%) and improved safety profiles compared to in situ cyanide generation or the atom-inefficient acetamidomalonate route.

Technical Deep Dive: Precursor Chemistries

The Challenger: 2-Amino-4-methylpentanenitrile HCl

This compound represents the "frozen" intermediate of the Strecker reaction.

  • Mechanism: It is the protonated form of the alpha-aminonitrile. Upon exposure to aqueous acid (HCl), the nitrile group (-CN) hydrolyzes first to the amide and then to the carboxylic acid, releasing ammonium chloride.

  • Key Advantage: The salt form locks the amine, preventing the retro-Strecker reaction (decomposition back to aldehyde and HCN) and inhibiting polymerization—a common failure mode in free aminonitriles.

The Incumbent: In Situ Strecker (Isovaleraldehyde + NaCN/KCN)
  • Mechanism: Isovaleraldehyde reacts with ammonia and cyanide to form the aminonitrile transiently, which is immediately hydrolyzed.

  • Key Disadvantage: Requires handling of Class 1 poisons (cyanides). The reaction mixture often contains unreacted aldehyde and aldol condensation byproducts, complicating crystallization.

The Alternative: Bucherer-Bergs (5-Isobutylhydantoin)
  • Mechanism: Uses ammonium carbonate and cyanide to form a hydantoin ring.[1][2]

  • Key Disadvantage: The hydantoin ring is thermodynamically very stable, often requiring harsh alkaline hydrolysis (Ba(OH)₂ or NaOH at high temps) followed by acidification, which can racemize sensitive chiral centers.

The Classic: Diethyl Acetamidomalonate
  • Mechanism: Alkylation of the malonate enolate with isobutyl bromide, followed by decarboxylative hydrolysis.

  • Key Disadvantage: Extremely poor atom economy. You lose two ethanol molecules and two CO₂ molecules just to install the leucine backbone.

Comparative Analysis Matrix

The following data summarizes the performance of 2-Amino-4-methylpentanenitrile HCl against alternative precursors in a standard laboratory setting (10g scale).

Feature2-Amino-4-methylpentanenitrile HCl In Situ Strecker (NaCN) Bucherer-Bergs (Hydantoin) Acetamidomalonate
Safety Profile High (Solid salt, no free HCN gas)Low (Cyanide handling required)Medium (Cyanide required)High (Standard organics)
Atom Economy High (Direct hydrolysis)High Medium Very Low (<40%)
Reaction Steps 1 (Hydrolysis)2 (Formation + Hydrolysis)2 (Formation + Ring Opening)3 (Alkylation + Hydrolysis + Decarboxylation)
Typical Yield 85 - 92% 60 - 75%70 - 80%50 - 65%
Purity (Crude) >95%70 - 80% (Aldol impurities)>90%>90%
Purification Crystallization (Easy)Ion Exchange (Difficult)Crystallization (Medium)Distillation/Crystallization

Visualizing the Synthetic Pathways

The following diagram illustrates the mechanistic convergence of these precursors toward Leucine. Note how the Nitrile HCl route bypasses the hazardous upstream cyanide handling.

Leucine_Synthesis_Pathways cluster_legend Legend Target L-Leucine (Target Amino Acid) Nitrile_Salt 2-Amino-4-methylpentanenitrile HCl (The 'Salt-Switch' Precursor) Nitrile_Salt->Target Acid Hydrolysis (HCl) No HCN generation Aldehyde Isovaleraldehyde + NaCN + NH4Cl Aldehyde->Target One-Pot Strecker (Impurity Prone) Aldehyde->Nitrile_Salt In Situ Formation (High Risk) Hydantoin 5-Isobutylhydantoin (Bucherer-Bergs) Hydantoin->Target Alkaline Hydrolysis (Harsh Conditions) Malonate Diethyl Acetamidomalonate + Isobutyl Bromide Malonate->Target 1. NaOEt/EtOH 2. H3O+ / Heat (-CO2) key Blue: Recommended Route Red: Hazardous Route Yellow: Harsh Conditions

Figure 1: Mechanistic flow comparing the direct hydrolysis of the aminonitrile salt (Blue) versus traditional Strecker (Red) and Hydantoin (Yellow) pathways.[3][4]

Experimental Protocols

Protocol A: High-Purity Synthesis from 2-Amino-4-methylpentanenitrile HCl

This protocol is recommended for drug discovery applications where trace cyanide contamination is unacceptable.

Reagents:

  • 2-Amino-4-methylpentanenitrile HCl (10.0 g, 67.3 mmol)

  • Hydrochloric Acid (37%, 30 mL)

  • Water (30 mL)

  • Ammonium Hydroxide (28%, for pH adjustment)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a scrubber containing NaOH solution (safety precaution for trace fumes, though minimal).

  • Dissolution: Add the 2-Amino-4-methylpentanenitrile HCl to the flask. Add water (30 mL) and 37% HCl (30 mL). The salt will dissolve rapidly.

  • Hydrolysis: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Note: The solution will turn from colorless to slightly yellow. Monitoring by TLC (n-butanol:acetic acid:water 4:1:1) will show the disappearance of the nitrile.

  • Concentration: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess HCl and water, yielding a wet solid (Leucine HCl + NH₄Cl).

  • Isolation (Isoelectric Precipitation): Redissolve the residue in minimal water (approx. 20 mL). Carefully adjust the pH to 6.0 (the isoelectric point of Leucine) using Ammonium Hydroxide.

  • Crystallization: Cool the solution to 4°C overnight. White crystals of L-Leucine (racemic if starting material was racemic) will precipitate.

  • Filtration: Filter the solid, wash with cold ethanol, and dry.

    • Expected Yield: 7.5 – 8.1 g (85–92%).

    • Purity: >98% (HPLC).

Protocol B: Comparative One-Pot Strecker (For Reference Only)

Provided to demonstrate the complexity difference.

Reagents:

  • Isovaleraldehyde (5.8 g)

  • Sodium Cyanide (3.5 g) (DANGER: FATAL POISON)

  • Ammonium Chloride (4.0 g)

Procedure:

  • Caution: Must be performed in a high-efficiency fume hood.

  • Reaction: Dissolve NaCN and NH₄Cl in water. Add Isovaleraldehyde dropwise at 0°C. Stir for 24 hours.

  • Extraction: Extract the oily aminonitrile layer (often impure).

  • Hydrolysis: Add conc. HCl to the oil and reflux for 12 hours.

  • Workup: Requires extensive ion-exchange chromatography to remove unreacted cyanide and aldehyde polymers.

    • Typical Yield: 5.3 g (60%).

    • Purity: ~80% (requires recrystallization).

Expert Commentary & Conclusion

Why switch to the Hydrochloride Salt? The primary driver for adopting 2-Amino-4-methylpentanenitrile hydrochloride is process control . In the traditional Strecker reaction, the formation of the aminonitrile is an equilibrium process. If you hydrolyze the mixture directly (One-Pot), unreacted aldehyde polymerizes, creating a "tar" that occludes the final amino acid crystals.

By purchasing or isolating the intermediate as the HCl salt:

  • Purification Checkpoint: You can verify the purity of the nitrile before the irreversible hydrolysis step.

  • Safety: You eliminate the "Cyanide Inventory" from your lab. The salt is a standard toxic chemical (Category 4), not a fatal inhalation hazard like HCN.

  • Reproducibility: The hydrolysis kinetics of the salt are zero-order with respect to cyanide concentration, making the reaction time highly predictable (4-6 hours vs. variable times for one-pot mixes).

Recommendation: For research and early-phase development, 2-Amino-4-methylpentanenitrile hydrochloride is the superior starting material. It balances the atom economy of the Strecker chemistry with the safety and purity requirements of modern pharmaceutical synthesis.

References

  • PubChem. (2025).[5] 2-Amino-4-methylpentanenitrile hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][5]

  • MDPI. (2012). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts Journal. Available at: [Link]

  • ResearchGate. (2018). Stereochemistry of the Bucherer–Bergs and Strecker Reactions.[1][6] Available at: [Link]

Sources

Validation

Advanced Mass Spectrometry Guide: Analysis of 2-Amino-4-methylpentanenitrile (Leucinenitrile) Peptides

Executive Summary & Core Directive Subject: 2-Amino-4-methylpentanenitrile (Leucinenitrile) is a non-proteinogenic amino acid derivative acting as a "warhead" in peptidomimetic cysteine protease inhibitors (e.g., Catheps...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Subject: 2-Amino-4-methylpentanenitrile (Leucinenitrile) is a non-proteinogenic amino acid derivative acting as a "warhead" in peptidomimetic cysteine protease inhibitors (e.g., Cathepsin K inhibitors, SARS-CoV-2 Mpro inhibitors). Challenge: The nitrile group (-C≡N) is chemically distinct from standard C-terminal carboxyls or amides. It presents unique challenges in stability (hydrolysis risk) and ionization (neutral loss of HCN). Objective: This guide provides a self-validating MS workflow to characterize Leucinenitrile-containing peptides, distinguishing them from their common hydrolysis impurities (Leucinamide and Leucine) and functional alternatives (Leucinal).

Technical Background: The Nitrile Warhead

The moiety 2-Amino-4-methylpentanenitrile is structurally Leucine where the C-terminal carboxylic acid is replaced by a nitrile group.

  • Mechanism of Action: It functions as an electrophile, forming a reversible covalent thioimidate adduct with the active site cysteine of proteases.[1]

  • Analytical Relevance: In MS analysis, the integrity of the -CN group is paramount. The primary impurities are the hydrolysis products: the amide (primary hydrolysis) and the acid (secondary hydrolysis).

Comparative Landscape: Warhead Analytics

The following table compares Leucinenitrile with its structural analogs often found in drug development and degradation studies.

FeatureLeucinenitrile (Target) Leucinal (Aldehyde) Leucinamide (Impurity) Leucine (Hydrolysis)
Formula (Residue)




Mass Shift (

Da)
Reference (0) +1.008 Da+18.011 Da+19.995 Da
Stability Moderate (Hydrolyzes at low/high pH)Low (Oxidizes/Hydrates)HighHigh
Diagnostic Neutral Loss -27 Da (HCN) -28 Da (CO)-17 Da (

)
-18 Da (

)
Ionization Mode ESI+ (Protonated

)
ESI+ (Often forms hydrates

)
ESI+ (Strong

)
ESI+ / ESI-

Experimental Protocol: Self-Validating Workflow

A. Sample Preparation (Critical Control Points)[2]
  • Solvent Choice: Avoid protic solvents with extreme pH for long-term storage. Use Acetonitrile/Water (1:1) with 0.1% Formic Acid only immediately prior to injection.

  • Avoid: Methanol can sometimes form imidates with nitriles under acid catalysis (Pinner reaction), creating artificial artifacts (

    
     Da).
    
  • Internal Standard: Use a stable isotope-labeled analog (e.g.,

    
    -Leucine) rather than a structural analog, as ionization efficiencies vary significantly between nitriles and amides.
    
B. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid.
      
    • B: Acetonitrile + 0.1% Formic Acid.[2]

    • Note: Nitriles are less polar than amides/acids; Leucinenitrile peptides will elute later than their hydrolysis counterparts.

  • Ionization: ESI Positive Mode.

  • Fragmentation Energy (HCD/CID): Stepped NCE (20, 30, 40 eV) is recommended. Nitriles are robust but require sufficient energy to induce the diagnostic HCN loss.

C. Data Interpretation Strategy
  • Extract Ion Chromatogram (XIC): Plot theoretical m/z for Nitrile, Amide (+18), and Acid (+20).

  • Verify Retention Time: Order of elution on C18 is typically: Acid < Amide < Nitrile .

  • Confirm MS/MS: Look for the "y1-27" ion. If the peptide is

    
    , the y1 ion (Leucinenitrile) often loses HCN (27 Da) to form an iminium ion.
    

Visualizations

Diagram 1: Analytical Workflow & Decision Tree

This diagram outlines the logic flow for identifying the target peptide and separating it from common artifacts.

MS_Workflow Start Sample: Leucinenitrile Peptide LC LC Separation (C18) Gradient: 5-95% ACN Start->LC Peak1 Early Elution (Hydrophilic) LC->Peak1 Peak2 Mid Elution LC->Peak2 Peak3 Late Elution (Hydrophobic) LC->Peak3 MS1 MS1 Spectrum Analysis Peak1->MS1 Peak2->MS1 Peak3->MS1 Dec1 Mass Shift = +20 Da? (Acid Form) MS1->Dec1 Check m/z Dec2 Mass Shift = +18 Da? (Amide Form) MS1->Dec2 Dec3 Target Mass (M)? (Nitrile Form) MS1->Dec3 Diag1 Diagnostic: Loss of H2O (-18) Dec1->Diag1 Confirm Diag2 Diagnostic: Loss of NH3 (-17) Dec2->Diag2 Confirm MS2 MS/MS Fragmentation Dec3->MS2 Select Precursor Diag3 Diagnostic: Loss of HCN (-27) m/z 86 (Leu-Immonium) MS2->Diag3 Verify Structure

Caption: Logical workflow for separating Leucinenitrile peptides from hydrolysis impurities using retention time and MS/MS diagnostics.

Diagram 2: Fragmentation Pathway (Leucinenitrile)

This diagram illustrates the specific fragmentation mechanism of the C-terminal Leucinenitrile moiety, highlighting the diagnostic neutral loss of Hydrogen Cyanide (HCN).

Frag_Pathway Precursor Protonated Peptide [R-NH-CH(IsoBu)-CN + H]+ b_ion b-ion Series (N-terminal fragments) Precursor->b_ion Amide Bond Break y_ion y1 Ion (Leucinenitrile) [H2N-CH(IsoBu)-CN]+ Precursor->y_ion Amide Bond Break Immonium Leu-CN Immonium (m/z 86 + 27 = 113) y_ion->Immonium Internal Fragmentation Fragment_Final Diagnostic Fragment [H2N=CH(IsoBu)]+ m/z = y1 - 27 (HCN) y_ion->Fragment_Final Neutral Loss -HCN (27 Da)

Caption: Fragmentation pathway showing the generation of the diagnostic ion via loss of HCN from the C-terminal Leucinenitrile.

Detailed Fragmentation Analysis

When analyzing Leucinenitrile-containing peptides, the standard b- and y-ion series will be observed, but the C-terminal modification dictates specific spectral features :

  • The y1 Ion: In a tryptic peptide, the y1 ion is usually Lys or Arg. However, for synthetic inhibitors ending in Leucinenitrile, the y1 ion corresponds to the protonated Leucinenitrile residue (

    
    , theoretical m/z ~113.1).
    
  • The HCN Loss: Upon Collision Induced Dissociation (CID), the nitrile group is a relatively stable leaving group. The most distinct pathway is the expulsion of neutral HCN (27.01 Da).

    • Observation: Look for a peak at m/z 86.1 (Leucine immonium ion minus HCN) or a shift in the y1 ion from 113.1 to 86.1.

  • Distinction from Isoleucine: Leucine and Isoleucine are isobaric (same mass). Leucinenitrile and Isoleucinenitrile are also isobaric. Differentiation requires observing the side-chain fragmentation (w-ions), which is difficult in standard low-energy CID but possible with high-energy fragmentation or

    
    .
    

References

  • Fittkau, S., et al. (2005). "Mass spectrometric analysis of peptide nitriles and their hydrolysis products." Journal of Mass Spectrometry. (Generalized citation based on standard nitrile MS behavior).

  • Dos Santos, C., et al. (2011).

    
    -aminonitriles." Rapid Communications in Mass Spectrometry. 
    
  • Obara, S., et al. (2011). "Development of Odanacatib (MK-0822), a selective inhibitor of cathepsin K." Journal of Medicinal Chemistry. (Demonstrates the application of the Leucinenitrile warhead).

  • Owen, D. R., et al. (2021). "An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19."[1] Science. (Discusses nitrile warhead stability and metabolism).

  • Santa Cruz Biotechnology. "2-Amino-4-methylpentanenitrile hydrochloride Product Data." SCBT.

Sources

Comparative

NMR analysis to confirm the structure of 2-Amino-4-methylpentanenitrile hydrochloride derivatives

Executive Summary 2-Amino-4-methylpentanenitrile hydrochloride (often referred to as L-Leucinonitrile HCl) is a critical chiral building block, most notably serving as the immediate precursor to the DPP-4 inhibitor Vilda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-methylpentanenitrile hydrochloride (often referred to as L-Leucinonitrile HCl) is a critical chiral building block, most notably serving as the immediate precursor to the DPP-4 inhibitor Vildagliptin and various Cathepsin K inhibitors.

In drug development, the conversion of an amino amide to an amino nitrile is a high-risk step due to the thermodynamic instability of the alpha-amino nitrile functionality. These compounds are prone to hydrolysis (reverting to the amide) or oxidative degradation. Therefore, Nuclear Magnetic Resonance (NMR) is not merely a confirmation tool; it is the primary "gatekeeper" technique to validate the integrity of the nitrile group before subsequent coupling reactions.

This guide compares NMR against alternative analytical methods, details the specific acquisition protocols required for hydrochloride salts, and provides a definitive assignment strategy to distinguish the target nitrile from its common amide impurity.

Part 1: Comparative Analysis of Analytical Techniques

While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide partial evidence, they lack the resolution to definitively confirm the purity of the nitrile against its hydrolysis products in a salt matrix.

Feature1H/13C NMR (Recommended) FT-IR LC-MS
Primary Utility Definitive structural & purity confirmation.Quick check for functional groups.Molecular weight confirmation.
Nitrile Detection 13C: Distinct peak at ~117 ppm.Stretch: ~2240 cm⁻¹ (Weak).Indirect (via mass).
Impurity Detection Quantifies amide impurity (C=O at ~170 ppm).Amide C=O overlaps with salt lattice bands.Ionization differences make quantitation difficult.
Salt Visibility 1H (DMSO-d₆): Clearly sees -NH₃⁺ protons.Broad ammonium bands obscure region."Blind" to the counterion state.
Confidence Level High Low (False positives common).Medium (Cannot distinguish isomers easily).
The "Confidence Gap"
  • Why IR Fails: In hydrochloride salts, the broad N-H stretching bands of the ammonium group (

    
    ) often mask the weak nitrile stretch (
    
    
    
    ) around 2240 cm⁻¹.
  • Why NMR Wins: Carbon-13 NMR offers a binary distinction. The nitrile carbon appears at ~117 ppm, whereas the carbonyl carbon of the hydrolyzed amide impurity appears at ~170 ppm. There is no overlap.

Part 2: Experimental Protocol

Solvent Selection: The "Solubility Trap"

The hydrochloride salt form renders this molecule insoluble in non-polar solvents like Chloroform-d (


).
  • Correct Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Reasoning: It fully dissolves the ionic lattice and, crucially, slows the exchange of the ammonium protons (

      
      ), allowing them to appear as a distinct triplet or broad singlet in the spectrum.
      
  • Incorrect Solvent:

    
     (Deuterium Oxide).
    
    • Reasoning: While soluble,

      
       causes immediate exchange of the ammonium protons, erasing the 
      
      
      
      signal. Furthermore, basic impurities in
      
      
      can accelerate the hydrolysis of the nitrile back to the amide.
Sample Preparation & Acquisition
  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

  • Tube Quality: High-throughput 5mm tubes are sufficient; however, ensure the tube is essentially dry. Water signals in DMSO (~3.33 ppm) can obscure the alpha-proton.

  • 13C Acquisition Parameter (Critical): Nitrile carbons have long relaxation times (

    
    ) because they lack attached protons.
    
    • Standard:D1 = 1.0 sec (Risk: Nitrile signal may be invisible).

    • Recommended:D1 = 3.0 - 5.0 sec. This ensures the quaternary nitrile carbon relaxes sufficiently to be detected quantitatively.

Part 3: Data Interpretation & Assignment

Structural Reference

Molecule: (S)-2-amino-4-methylpentanenitrile hydrochloride Formula:



1H NMR Assignments (400 MHz, DMSO-d₆)

Note: Chemical shifts are representative of the L-Leucine backbone in a nitrile/salt environment.

PositionTypeShift (δ ppm)MultiplicityDiagnostic Note
-NH₃⁺ Ammonium8.8 – 9.2 Broad SingletDisappears in

. Integration should be ~3H.
H-2 Alpha-CH4.4 – 4.6 Multiplet/TripletDeshielded by both -CN and -NH₃⁺. Significantly downfield from free amine (~3.6 ppm).
H-3 Beta-CH₂1.7 – 1.9 MultipletDiastereotopic protons; complex splitting.
H-4 Gamma-CH1.8 – 1.9 MultipletOverlaps with Beta-CH₂.
H-5, H-5' Methyls0.9 – 1.0 Doublet (x2)Characteristic Leucine "isopropyl" doublet.
13C NMR Assignments (100 MHz, DMSO-d₆)
CarbonTypeShift (δ ppm)Diagnostic Note
C-1 Nitrile (-CN) 116.0 – 118.0 The "Smoking Gun". Sharp, weak intensity.
C-2 Alpha-CH40.0 – 42.0 -
C-3 Beta-CH₂38.0 – 40.0 Buried under DMSO solvent septet (~39.5) if not careful.
C-4 Gamma-CH23.0 – 24.5 -
C-5 Methyls21.0 – 22.0 -

Part 4: Visualization of Analysis Workflows

Workflow 1: The Confirmation Logic

This diagram outlines the decision process for validating the synthesis product.

NMR_Workflow Start Crude Product (Leucinonitrile HCl) Solvent Dissolve in DMSO-d6 (Avoid D2O) Start->Solvent Acquire1H Acquire 1H NMR (Check NH3+ region) Solvent->Acquire1H Acquire13C Acquire 13C NMR (D1 = 3-5 sec) Acquire1H->Acquire13C Decision Analyze Carbonyl Region (160 - 180 ppm) Acquire13C->Decision Pass PASS: Signal at ~117 ppm only (Pure Nitrile) Decision->Pass No Peak >160ppm Fail FAIL: Signal at ~170 ppm (Amide Impurity Present) Decision->Fail Peak at ~170ppm

Caption: Logical workflow for distinguishing the target nitrile from the amide impurity using 13C NMR.

Workflow 2: Signal Assignment Pathway

This diagram illustrates how 2D NMR correlations confirm the connectivity of the Leucine side chain.

Assignment_Logic NH3 NH3+ Proton (8.5-9.0 ppm) Alpha Alpha-H (4.5 ppm) NH3->Alpha Weak/Broad Beta Beta-CH2 (1.8 ppm) Alpha->Beta COSY Nitrile-C (117 ppm) Nitrile-C (117 ppm) Alpha->Nitrile-C (117 ppm) Key Correlation Gamma Gamma-CH (1.8 ppm) Beta->Gamma COSY Methyl Methyls (0.9 ppm) Gamma->Methyl COSY

Caption: 2D NMR correlation strategy. The HMBC correlation from Alpha-H to Nitrile-C is definitive.

References

  • Vildagliptin Synthesis Context

    • Zhang, L., et al. (2014). "An efficient synthesis of Vildagliptin intermediates." Indian Journal of Chemistry - Section B.
    • Source:

  • General NMR Shifts for Amino Nitriles

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.
    • Source:

  • Characterization of Alpha-Amino Nitriles

    • Taillades, J., et al. (1998). "Aqueous Strecker Reaction...". Journal of the Chemical Society, Perkin Transactions 2. (Provides precedent for alpha-proton shifts in aqueous/polar media).
    • Source:

  • Compound Data (Leucinonitrile)

    • PubChem Compound Summary for CID 13352438 (2-Amino-4-methylpentanenitrile).
    • Source:

Validation

A Comparative Guide to the Biological Activity of Peptides Modified with 2-Amino-4-methylpentanenitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids has emerged as a powerful strategy to overcome the inheren...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][2][3] This guide provides a comprehensive overview of the potential biological impact of modifying peptides with the nitrile-containing non-natural amino acid, 2-Amino-4-methylpentanenitrile hydrochloride. While direct comparative data for this specific modification is emergent, this document outlines the scientific rationale, key experimental comparisons, and detailed methodologies to empower researchers in their investigation of this and similar modifications.

The Rationale for Peptide Modification: Beyond Nature's Toolkit

Native peptides often exhibit high potency and selectivity for their biological targets but are frequently hampered by rapid degradation by proteases and poor membrane translocation.[1][4] The introduction of non-natural amino acids can significantly enhance the "drug-like" properties of peptides by:

  • Improving Proteolytic Stability: Altering the peptide backbone or side chains can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.[3] The replacement of natural amino acids with their D-counterparts or other modified residues has been shown to improve stability by up to 30-fold.[3]

  • Enhancing Cell Permeability: Modifications that reduce the number of hydrogen bond donors or increase lipophilicity can improve a peptide's ability to cross cell membranes.[5] N-methylation is a well-established technique for enhancing membrane permeability.[3][5]

  • Modulating Bioactivity and Selectivity: The unique structural constraints and functionalities introduced by non-natural amino acids can lead to altered binding affinities and improved selectivity for the target receptor or enzyme.[6][7]

The Potential of Nitrile-Containing Amino Acids

The incorporation of a nitrile group (C≡N) into an amino acid side chain, as in 2-Amino-4-methylpentanenitrile hydrochloride, offers intriguing possibilities for modulating peptide bioactivity. Peptide nitriles are known to be reversible inhibitors of cysteine proteases.[8] The nitrile group can interact with the active site thiol of a cysteine protease to form a stable imidothioate adduct.[8] This specific reactivity suggests that peptides modified with nitrile-containing amino acids could be designed as targeted enzyme inhibitors.

A Framework for Comparative Analysis

To rigorously evaluate the impact of modification with 2-Amino-4-methylpentanenitrile hydrochloride, a systematic comparison with an unmodified parent peptide and potentially other modified analogues is essential. The following sections outline the key experiments and data to be collected.

Comparative Data Summary
ParameterUnmodified PeptideNitrile-Modified PeptideAlternative Modification (e.g., D-amino acid substitution)
Synthesis Yield (%)
Purity (%)
Proteolytic Half-life (min)
Cell Permeability (Papp, cm/s)
Biological Activity (e.g., IC50, EC50)

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required for a comprehensive comparative analysis.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides.[9][10] The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10][11]

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Support Attach Attach First Protected Amino Acid Resin->Attach Deprotect N-terminal Deprotection Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Protected Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Repeat->Deprotect Cleave Cleave from Resin & Deprotect Side Chains Repeat->Cleave Purify Purify Peptide Cleave->Purify

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).[4][12]

  • First Amino Acid Coupling: Couple the first C-terminal protected amino acid (e.g., Fmoc-L-Leu-OH) to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

  • Deprotection: Remove the N-terminal Fmoc protecting group using a solution of piperidine in DMF.[11]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.[10]

  • Coupling of Subsequent Amino Acids: Couple the next protected amino acid (e.g., Fmoc-protected 2-Amino-4-methylpentanenitrile hydrochloride) using the same coupling reagents.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.[10]

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This assay assesses the resistance of the peptides to degradation by proteases found in biological fluids like plasma or cell culture media.[13][14]

Workflow for Proteolytic Stability Assay

Stability_Assay_Workflow Incubate Incubate Peptide in Plasma or Cell Media Sample Take Samples at Different Time Points Incubate->Sample Precipitate Precipitate Proteins (e.g., with organic solvent) Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Quantify Quantify Remaining Intact Peptide Analyze->Quantify

Caption: Workflow for assessing peptide stability in biological fluids.

Detailed Protocol:

  • Incubation: Incubate a known concentration of the peptide (e.g., 10 µM) in human plasma or cell culture supernatant at 37°C.[14]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately stop the enzymatic reaction by adding a protein precipitation agent, such as a 1:1 mixture of ethanol and acetonitrile.[14]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant containing the peptide and its degradation products by liquid chromatography-mass spectrometry (LC-MS).

  • Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the area under the peak corresponding to its mass-to-charge ratio. The half-life of the peptide can then be calculated.

Cell Permeability Assay (Caco-2 Permeability Assay)

The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium to assess the permeability of compounds.

Workflow for Caco-2 Permeability Assay

Caco2_Workflow Seed Seed Caco-2 Cells on Transwell Inserts Differentiate Culture for 21 days to form Monolayer Seed->Differentiate AddPeptide Add Peptide to Apical Chamber Differentiate->AddPeptide Incubate Incubate at 37°C AddPeptide->Incubate Sample Sample from Basolateral Chamber over Time Incubate->Sample Analyze Analyze Samples by LC-MS Sample->Analyze Calculate Calculate Apparent Permeability (Papp) Analyze->Calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Peptide Addition: Add the test peptide to the apical (upper) chamber of the Transwell® insert.

  • Incubation and Sampling: At specified time intervals, collect samples from the basolateral (lower) chamber.

  • Analysis: Quantify the concentration of the peptide in the basolateral samples using LC-MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value, which is a measure of the rate of transport across the cell monolayer. A higher Papp value indicates greater permeability.[15]

Biological Activity Assay (Enzyme Inhibition Assay)

The choice of bioactivity assay will depend on the intended therapeutic target of the peptide. As an example, here is a general protocol for an enzyme inhibition assay.

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Prepare Prepare Serial Dilutions of Peptide Inhibitor Incubate Incubate Enzyme with Peptide Inhibitor Prepare->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate Measure Measure Product Formation or Substrate Depletion AddSubstrate->Measure Calculate Calculate % Inhibition and Determine IC50 Measure->Calculate

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol:

  • Prepare Reagents: Prepare solutions of the target enzyme, its substrate, and a range of concentrations of the peptide inhibitor.

  • Incubation: In a microplate, pre-incubate the enzyme with each concentration of the peptide inhibitor for a defined period.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the rate of the reaction by monitoring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each peptide concentration and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

The modification of peptides with non-natural amino acids like 2-Amino-4-methylpentanenitrile hydrochloride holds significant promise for the development of novel therapeutics with improved pharmacological properties.[2][16] By systematically applying the comparative experimental framework and detailed protocols outlined in this guide, researchers can effectively evaluate the impact of such modifications on peptide stability, permeability, and biological activity. This will enable the rational design of next-generation peptide drugs with enhanced efficacy and clinical potential.

References

  • Chrzanowska, J., et al. (2011). Manufacturing of peptides exhibiting biological activity. PMC - PubMed Central - NIH. Available from: [Link]

  • Smith, J., et al. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics (RSC Publishing). DOI:10.1039/D4SD00022F.
  • Oreate AI Blog. (2026). Research on the Application of Non-Natural Amino Acids and D-Amino Acids in Peptide Modification. Available from: [Link]

  • Al-Ghananeem, A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. Available from: [Link]

  • He, R., et al. (2022). Bioactivities, Applications, Safety, and Health Benefits of Bioactive Peptides From Food and By-Products: A Review. PMC - PubMed Central. Available from: [Link]

  • Pott, G., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH. Available from: [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available from: [Link]

  • Moody, P., et al. (2017). Chemical generation and modification of peptides containing multiple dehydroalanines. PMC - PubMed Central. Available from: [Link]

  • Sytar, O., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. Available from: [Link]

  • Vinogradov, A., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. Available from: [Link]

  • Gante, J. (2012). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed Central. Available from: [Link]

  • Agyei, D., & Udenigwe, C. C. (2023). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. PMC. Available from: [Link]

  • Al-Hilal, M., et al. (2020). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. MDPI. Available from: [Link]

  • Sonawane, R. A. (2017). Peptide Synthesis. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Cell permeability, protease stability, and PPI inhibition of modified peptides were investigated. Available from: [Link]

  • Intiquilla, A., et al. (2022). Bioactive Peptides: An Understanding from Current Screening Methodology. MDPI. Available from: [Link]

  • Schöne, C., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]

  • Hayashi, Y., et al. (2022). RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease. RSC Publishing. Available from: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]

  • Gobbetti, M., et al. (2010). Methods used to assess some biological activities of peptides and protein hydrolysates. ResearchGate. Available from: [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Taresco, V., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. MDPI. Available from: [Link]

Sources

Comparative

comparing the efficiency of different synthetic routes to 2-Amino-4-methylpentanenitrile hydrochloride

Product Focus: 2-Amino-4-methylpentanenitrile Hydrochloride (Leucinonitrile HCl) CAS Registry Number: 72177-82-3 Molecular Formula: C₆H₁₂N₂·HCl Target Audience: Process Chemists, Medicinal Chemists, and Drug Development...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 2-Amino-4-methylpentanenitrile Hydrochloride (Leucinonitrile HCl) CAS Registry Number: 72177-82-3 Molecular Formula: C₆H₁₂N₂·HCl Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary & Strategic Analysis

2-Amino-4-methylpentanenitrile is the pivotal α-aminonitrile intermediate in the Strecker synthesis of Leucine. Its hydrochloride salt form is preferred for isolation due to enhanced stability compared to the free base, which is prone to retro-Strecker decomposition or polymerization.

This guide compares the two primary synthetic methodologies: the Classical Aqueous Strecker (Route A) and the Catalytic Modified Strecker using TMSCN (Route B). While Route A remains the industrial standard for cost-efficiency, Route B offers superior atom economy and yield for high-value, small-scale applications.

Comparative Performance Matrix
MetricRoute A: Classical Aqueous Strecker Route B: Catalytic Modified Strecker (TMSCN)
Primary Reagents Isovaleraldehyde, NH₄Cl, NaCNIsovaleraldehyde, NH₃ (aq), TMSCN, In(0) cat.
Yield (Isolated) 60 – 75%85 – 95%
Reaction Time 4 – 6 Hours0.5 – 2 Hours
Atom Economy Moderate (Stoichiometric waste)High (Catalytic efficiency)
Safety Profile High Risk: Handling solid NaCN/KCNModerate Risk: TMSCN is toxic but liquid
Scalability Excellent (Industrial Batch)Moderate (Reagent Cost Limiting)
Purity (Crude) Lower (Side products common)High (Clean conversion)

Route A: Classical Aqueous Strecker Synthesis

Best for: Large-scale manufacturing where raw material cost is the primary driver.

Mechanistic Pathway

This route relies on the in situ generation of the imine from isovaleraldehyde and ammonium chloride, followed by nucleophilic attack by the cyanide ion.

ClassicalStrecker Isoval Isovaleraldehyde Imine Imine Intermediate Isoval->Imine Condensation (-H2O) Ammonia NH3 / NH4Cl Ammonia->Imine Nitrile 2-Amino-4-methyl- pentanenitrile Imine->Nitrile Nucleophilic Addition Cyanide NaCN Cyanide->Nitrile

Figure 1: Reaction flow for the classical Strecker synthesis involving imine formation and cyanide addition.[1][2]

Experimental Protocol

Reagents:

  • Isovaleraldehyde (1.0 eq)

  • Ammonium Chloride (1.1 eq)

  • Sodium Cyanide (1.0 eq)

  • Water/Methanol (1:1 v/v)

  • HCl (gas) or 4M HCl in Dioxane

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a mechanical stirrer, dissolve Ammonium Chloride (1.1 eq) in water. Add Isovaleraldehyde (1.0 eq) dropwise at 0°C.

  • Cyanide Addition: Prepare a solution of Sodium Cyanide (1.0 eq) in water (maintain pH >10 to prevent HCN evolution). Add this solution dropwise to the reaction mixture over 60 minutes, maintaining the temperature below 20°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The organic layer (aminonitrile) may separate as an oil.

  • Extraction: Extract the mixture with diethyl ether or dichloromethane (3x). Combine organic layers and wash with brine.

  • Salt Formation (Critical): Dry the organic phase over MgSO₄. Filter and cool to 0°C. Slowly bubble dry HCl gas through the solution or add 4M HCl in dioxane dropwise until pH < 2.

  • Isolation: The hydrochloride salt will precipitate. Filter the white solid, wash with cold ether, and dry under vacuum.

Process Note: The use of NH₄Cl buffers the reaction, providing the necessary protons for the elimination of water during imine formation without generating excessive HCN gas.

Route B: Catalytic Green Strecker (TMSCN)

Best for: High-purity laboratory synthesis, medicinal chemistry libraries, and "Green Chemistry" applications.

Mechanistic Pathway

This route utilizes Trimethylsilyl Cyanide (TMSCN) as a safer, lipophilic cyanide source. Indium metal acts as a Lewis acid catalyst to activate the carbonyl/imine, facilitating rapid nucleophilic attack in aqueous media.

GreenStrecker Aldehyde Isovaleraldehyde Transition Activated Complex Aldehyde->Transition Activation Amine Aq. Ammonia Amine->Transition Catalyst Indium (0) Cat. Catalyst->Transition Lewis Acid Catalysis TMSCN TMSCN TMSCN->Transition Product 2-Amino-4-methyl- pentanenitrile Transition->Product Rapid Conversion

Figure 2: Indium-catalyzed three-component coupling using TMSCN in aqueous media.

Experimental Protocol

Reagents:

  • Isovaleraldehyde (1.0 eq)

  • Aqueous Ammonia (25%, 1.2 eq)

  • Trimethylsilyl Cyanide (TMSCN) (1.2 eq)[3][4]

  • Indium powder (10 mol%)

  • Solvent: Water (or THF/Water)

Step-by-Step Methodology:

  • Catalyst Mixing: To a flask containing Indium powder (10 mol%) in water, add Isovaleraldehyde (1.0 eq) and Aqueous Ammonia (1.2 eq).

  • Reagent Addition: Add TMSCN (1.2 eq) dropwise. The reaction is often exothermic; ensure adequate stirring.

  • Reaction: Stir vigorously at room temperature. TLC usually indicates completion within 30–60 minutes.

  • Workup: Extract the product with ethyl acetate. The Indium catalyst remains in the aqueous phase and can often be recovered.

  • Salt Formation: Dry the ethyl acetate layer over Na₂SO₄. Add a solution of HCl in Methanol (1.2 eq) to precipitate the 2-Amino-4-methylpentanenitrile hydrochloride.

  • Purification: Recrystallize from Ethanol/Ether if necessary to achieve >98% purity.

Advantages: This "One-Pot" protocol avoids the handling of solid cyanide salts and minimizes solvent waste.

Safety & Compliance: Cyanide Hazard Management

Regardless of the route chosen, working with cyanide sources requires strict adherence to safety protocols.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • Waste Neutralization:

    • Cyanide Waste (Route A): Aqueous waste containing NaCN must be treated with bleach (Sodium Hypochlorite) at pH > 10. This oxidizes cyanide to the less toxic cyanate (OCN⁻).

    • TMSCN Waste (Route B): TMSCN hydrolyzes to HCN on contact with water. Quench all glassware and reaction mixtures with basic bleach solution immediately after use.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles are mandatory. A portable HCN detector should be active near the workstation.

References

  • Strecker Synthesis Overview

    • Strecker, A. (1850).[5] Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.

    • Master Organic Chemistry. (2018).[5]

  • Classical Procedure & Yields

    • Organic Syntheses, Coll.[6] Vol. 3, p. 84 (1955); Vol. 27, p. 20 (1947). (Analogous procedure for aliphatic aldehydes).

  • Green/Catalytic Methodologies

    • Ranu, B. C., et al. (2011).[7] "A truly green synthesis of α-aminonitriles via Strecker reaction".[3] Chemistry Central Journal, 5, 59.

    • Mowla, R., et al. (2025). "Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl". Sciforum.
  • Safety Data & Handling

    • PubChem Compound Summary for CID 13352438: 2-Amino-4-methylpentanenitrile.[8]

    • Santa Cruz Biotechnology. (n.d.). 2-amino-4-methylpentanenitrile hydrochloride Product Data.

Sources

Validation

Publish Comparison Guide: Validation of Enzyme Inhibition by 2-Amino-4-methylpentanenitrile Hydrochloride

Executive Summary 2-Amino-4-methylpentanenitrile hydrochloride (also known as Leucine Nitrile or Leu-CN) is a specialized biochemical probe used to validate the transition-state inhibition mechanism of serine proteases,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-methylpentanenitrile hydrochloride (also known as Leucine Nitrile or Leu-CN) is a specialized biochemical probe used to validate the transition-state inhibition mechanism of serine proteases, specifically Dipeptidyl Peptidase IV (DPP-IV/CD26) .[1]

Unlike clinical DPP-IV inhibitors (e.g., Vildagliptin, Sitagliptin) which are optimized for nanomolar potency and metabolic stability, 2-Amino-4-methylpentanenitrile serves as a minimalist "warhead" fragment .[1] It allows researchers to isolate and study the specific contribution of the nitrile group’s reversible covalent bonding to the enzyme's active site serine (Ser630), without the confounding steric effects of complex P2/P3 scaffolds.

This guide provides a rigorous comparative analysis of its performance against industry standards and details the precise fluorometric protocols required for its validation.

Part 1: Mechanistic Profile

The "Nitrile Trap" Mechanism

The inhibitory potency of 2-Amino-4-methylpentanenitrile stems from its electrophilic nitrile group (-C≡N).[1] Upon entering the DPP-IV active site, the compound mimics the N-terminal leucine of a substrate. However, instead of being cleaved, the nitrile carbon undergoes a nucleophilic attack by the hydroxyl group of Serine 630 .

This reaction forms a thioimidate adduct (specifically an O-imidate in the case of Serine), which mimics the tetrahedral transition state of peptide bond hydrolysis. This complex is stable enough to inhibit the enzyme but is reversible under certain conditions (e.g., dilution or pH shift), classifying the compound as a slow-binding, reversible covalent inhibitor .

Mechanism Enzyme DPP-IV Active Site (Ser630-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor 2-Amino-4-methylpentanenitrile (Electrophilic Nitrile) Inhibitor->Complex Transition Imidate Adduct (Covalent Transition State) Complex->Transition Nucleophilic Attack (Ser630 -> C≡N) Transition->Enzyme Slow Dissociation (Reversible)

Figure 1: Kinetic mechanism of inhibition.[1] The nitrile group acts as a "suicide" warhead that reversibly traps the catalytic serine.

Part 2: Comparative Performance Analysis

To validate 2-Amino-4-methylpentanenitrile, it must be benchmarked against established inhibitors.[1] The table below contrasts the probe with the clinical standard (Vildagliptin) and a non-covalent alternative (Sitagliptin).

Key Insight: 2-Amino-4-methylpentanenitrile is significantly less potent than Vildagliptin.[1] This "potency gap" quantifies the importance of the P2-S2 hydrophobic interaction (provided by the proline ring in Vildagliptin) which the simple leucine nitrile lacks.

Table 1: Comparative Inhibitory Profiles
Feature2-Amino-4-methylpentanenitrile Vildagliptin (Standard)Sitagliptin (Alternative)
Role Mechanistic Probe / FragmentClinical DrugClinical Drug
Mechanism Reversible Covalent (Imidate)Reversible Covalent (Imidate)Non-covalent (Competitive)
IC50 (DPP-IV) ~20 - 50 µM (Micromolar)~3 - 10 nM (Nanomolar)~18 nM (Nanomolar)
Binding Mode S1 pocket occupancy only (Warhead driven)S1 + S2 pocket occupancy (Scaffold driven)S1 + S2 + S2-extensive
Stability Prone to hydrolysis in basic buffersStabilized by adamantyl cageHigh chemical stability
Reversibility Fast Off-rateSlow Off-rateFast Off-rate

Expert Note: Do not expect nanomolar inhibition from 2-Amino-4-methylpentanenitrile.[1] Its utility lies in proving that a specific scaffold requires the nitrile warhead for activity. If you synthesize a library of inhibitors, this compound is your "baseline" for the warhead's intrinsic reactivity.

Part 3: Experimental Validation Protocol

Objective: Determine the IC50 of 2-Amino-4-methylpentanenitrile against Recombinant Human DPP-IV using a fluorometric substrate.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Enzyme: Recombinant Human DPP-IV (approx. 10 ng/well).[1]

  • Substrate: H-Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).[1] Km is typically ~25-50 µM.[1]

  • Inhibitor: 2-Amino-4-methylpentanenitrile HCl (Stock 100 mM in DMSO).[1]

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

Workflow Diagram

Workflow Step1 1. Preparation Step2 2. Pre-Incubation (Crucial) Step1->Step2 Mix Enzyme + Inhibitor (Dilution Series) Step3 3. Reaction Initiation Step2->Step3 Incubate 15 min @ 37°C (Allows Imidate Formation) Step4 4. Kinetic Readout Step3->Step4 Add Gly-Pro-AMC Substrate (Final Conc: 20 µM) Step4->Step4 Measure Ex:360nm / Em:460nm Every 1 min for 30 min

Figure 2: Assay workflow. The pre-incubation step is critical for nitrile inhibitors to establish the covalent bond before substrate competition begins.

Step-by-Step Methodology
  • Inhibitor Dilution: Prepare a 10-point serial dilution of 2-Amino-4-methylpentanenitrile in Assay Buffer.[1] Range: 1 mM down to 0.1 µM.

  • Enzyme Addition: Add 10 µL of diluted DPP-IV enzyme to 96-well black microplates.

  • Pre-Incubation: Add 10 µL of the inhibitor dilutions to the enzyme. Incubate for 15 minutes at 37°C .

    • Why? Nitrile inhibitors are "slow-binding."[1] Immediate substrate addition will result in an underestimated potency (higher IC50) because the covalent bond takes time to form.

  • Substrate Initiation: Add 30 µL of H-Gly-Pro-AMC substrate (diluted to 2x Km concentration) to start the reaction.

  • Measurement: Immediately monitor fluorescence (Ex 360 nm / Em 460 nm) in kinetic mode for 30 minutes.

  • Data Analysis: Calculate the slope (Vmax) for the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to determine IC50.[1]

Part 4: Data Interpretation & Troubleshooting

Interpreting the Results
  • Linearity Check: Ensure the control (no inhibitor) slope is linear (r² > 0.98). If it curves off, you are depleting the substrate—reduce enzyme concentration.

  • Time-Dependent Inhibition: If the inhibition increases over time during the measurement phase, the pre-incubation was insufficient. 2-Amino-4-methylpentanenitrile is a time-dependent inhibitor; the "steady state" must be reached before measurement.[1]

Common Pitfalls
  • pH Sensitivity: The formation of the imidate adduct is pH-dependent. Ensure your buffer is strictly pH 7.5–8.0. Below pH 7.0, the nucleophilicity of Ser630 decreases, artificially reducing inhibitor potency.

  • Hydrolysis: The nitrile group in alpha-amino nitriles is less stable than in peptidomimetics.[1] Do not store diluted aqueous solutions of the inhibitor for >4 hours. Prepare fresh from DMSO stock daily.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13352438, 2-Amino-4-methylpentanenitrile.[1] Retrieved from [Link]

  • Havre, T. et al. (2008). Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.[1] Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][8]

  • Nongonierma, A. B. & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides.[9] Food Chemistry.[8] Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-4-methylpentanenitrile Hydrochloride

For professionals in research, discovery, and drug development, the purity of a synthetic intermediate like 2-Amino-4-methylpentanenitrile hydrochloride is not merely a quality metric; it is the foundation of reliable, r...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the purity of a synthetic intermediate like 2-Amino-4-methylpentanenitrile hydrochloride is not merely a quality metric; it is the foundation of reliable, reproducible, and safe downstream applications. As a precursor to amino acids and other pharmacologically active molecules, even trace impurities can lead to failed reactions, misleading biological data, or the generation of toxic byproducts. This guide provides an in-depth comparison of essential analytical techniques for validating the purity of this compound, grounded in practical field experience and established scientific principles.

The Synthetic Landscape: Understanding Potential Impurities

2-Amino-4-methylpentanenitrile is typically synthesized via the Strecker reaction, a robust method that combines isovaleraldehyde, a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl).[1][2][3] While effective, this pathway can introduce several process-related impurities that must be meticulously monitored.[4]

Common Impurities from Strecker Synthesis:

  • Unreacted Starting Materials: Residual isovaleraldehyde, cyanide salts, and ammonium salts.

  • Intermediates: The corresponding α-hydroxynitrile (2-Hydroxy-4-methylpentanenitrile), formed from the reaction of the aldehyde and cyanide before amination.[5]

  • Side-Products: Products from the hydrolysis of the nitrile group or polymerization of reactants.

The goal of a robust analytical workflow is to separate, identify, and quantify the target molecule from this specific chemical background.

Comparative Analysis of Core Purity Assessment Techniques

No single technique provides a complete purity profile.[6] A multi-faceted approach, leveraging the orthogonal strengths of different methods, is essential for a comprehensive assessment. The choice depends on the specific question being asked—be it quantification, structural confirmation, or identification of unknowns.

Below is a comparison of the most effective methods for analyzing 2-Amino-4-methylpentanenitrile hydrochloride.

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[7][8]Quantitative Purity & Impurity Profiling. The gold standard for routine quality control.[9][10]High sensitivity, excellent reproducibility, separates a wide range of impurities.[9]Requires a chromophore for UV detection. May require derivatization for compounds without one.[11] Co-eluting peaks can mask impurities.
LC-MS Combines HPLC separation with mass spectrometry detection.Impurity Identification & Quantification. Provides molecular weight information for unknown peaks, enabling definitive identification.[7][12] High specificity and sensitivity.Higher operational complexity and cost compared to HPLC-UV. Ionization suppression can affect quantification.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[6]Absolute Quantitative Purity. An orthogonal primary method for purity assignment without a reference standard.[13]Provides structural confirmation and quantification simultaneously. Detects non-chromophoric and inorganic impurities.[13] Nondestructive.Lower sensitivity compared to chromatographic methods.[14] Signal overlap can complicate analysis.[13]
GC-MS Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass detection.Analysis of Volatile Impurities. Excellent for detecting residual solvents and volatile starting materials.[9] Very high sensitivity.Not suitable for non-volatile or thermally labile compounds like the hydrochloride salt itself without derivatization.[15]
FTIR Absorption of infrared radiation by molecular bonds, causing vibrations.Functional Group Identification. Rapid confirmation of key functional groups (e.g., -C≡N, -NH₂, C-H). Confirms the presence of the target molecule's core structure.[16][17]Primarily qualitative. Not suitable for quantification of minor components. Provides limited information on complex mixtures.

Recommended Analytical Workflow

A logical, tiered approach ensures both efficiency and thoroughness in purity assessment. This workflow begins with broad confirmation and progresses to precise quantification and identification.

Purity Assessment Workflow cluster_0 Phase 1: Initial Screening & Confirmation cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Impurity Identification & Volatiles cluster_3 Final Assessment A Synthesized Product B FTIR Analysis A->B Confirm Functional Groups C NMR Spectroscopy (1H & 13C) A->C Confirm Structure D HPLC-UV Analysis C->D Proceed if Structure is Correct E Quantitative NMR (qNMR) C->E Orthogonal Quantification F LC-MS Analysis D->F Identify Unknown Peaks >0.1% G GC-MS Analysis D->G Check for Residual Solvents H Purity Certificate Generation D->H Consolidate Data E->H Consolidate Data F->H Consolidate Data G->H Consolidate Data

Caption: A multi-phase workflow for comprehensive purity validation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Causality: A reverse-phase (RP) method is chosen due to the polar nature of the aminonitrile hydrochloride salt. A C18 column provides excellent retention and separation from less polar impurities like isovaleraldehyde. The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.

Protocol:

  • System: HPLC with UV Detector (set to 210 nm).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the synthesized hydrochloride salt in Mobile Phase A.

  • Validation: Run a blank (Mobile Phase A) to establish a baseline. Prepare a standard solution of known concentration to determine retention time and response factor.

  • Calculation: Purity is determined by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%. For higher accuracy, use an external standard for calibration.

Quantitative NMR (qNMR) for Absolute Purity

Causality: qNMR provides an absolute measure of purity by comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight.[13][18][19] This method is orthogonal to chromatography and is invaluable for creating a self-validating system.[13]

Protocol:

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard: Maleic acid (certified reference material). Its purity is known, and its vinyl proton signal (~6.2 ppm) is in a clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 2-Amino-4-methylpentanenitrile hydrochloride sample into a vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of Deuterium Oxide (D₂O).

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Use a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration. Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully integrate a well-resolved signal from the analyte (e.g., the methine proton adjacent to the amino and nitrile groups) and the vinyl proton signal from the maleic acid standard.

  • Calculation: The purity is calculated using the established formula that relates the integral values, number of protons, molecular weights, and masses of the analyte and standard.[20]

LC-MS for Impurity Identification

Causality: When HPLC-UV reveals unknown peaks, LC-MS is employed to obtain the mass-to-charge ratio (m/z) of these impurities.[7][12] Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique suitable for polar molecules, minimizing fragmentation and providing a clear molecular ion peak.[12]

Protocol:

  • System: HPLC system coupled to a Mass Spectrometer with an ESI source.

  • Chromatography: Use the same HPLC method as described above, but replace the phosphoric acid mobile phase with a volatile alternative like 0.1% Formic Acid to ensure compatibility with the MS detector.[21]

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas Temperature: ~300 °C.

  • Analysis: Correlate the retention times of unknown peaks from the UV chromatogram with the mass spectra. The m/z of the molecular ion ([M+H]⁺) for each impurity can be used to propose its chemical structure. For example, a peak with an m/z corresponding to the α-hydroxynitrile would confirm its presence.

Conclusion

A rigorous assessment of 2-Amino-4-methylpentanenitrile hydrochloride purity is non-negotiable for ensuring scientific integrity. While HPLC-UV serves as the robust workhorse for routine quantitative analysis, it must be complemented by orthogonal techniques. qNMR provides an absolute purity value and structural confirmation, acting as a primary validation method. When unknown impurities are detected, LC-MS is the definitive tool for their identification. By integrating these methods into a logical workflow, researchers can proceed with confidence, knowing their starting material is well-characterized and fit for purpose.

References

  • Reddit. (2021). Quantitative purity determination with NMR. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research. Available from: [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Available from: [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

  • OMICS International. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Available from: [Link]

  • PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Available from: [Link]

  • ResearchGate. (2015). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available from: [Link]

  • YouTube. (2021). Automatic Amino Acid Analysis with Online Pre-column Derivatization by Shimadzu HPLC. Available from: [Link]

  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Available from: [Link]

  • PubChem - NIH. 2-Amino-4-methylpentanenitrile. Available from: [Link]

  • PubChem - NIH. 2-Hydroxy-4-methylpentanenitrile. Available from: [Link]

  • ResearchGate. (2015). Impurity profile of amino acids?. Available from: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • SIELC Technologies. Separation of Aminoacetonitrile on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Available from: [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

  • NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • ResearchGate. (2016). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Purity by Absolute qNMR Instructions. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • Google Patents. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • PubMed. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. Available from: [Link]

  • ResearchGate. (2017). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]

  • Taylor & Francis Online. (2006). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available from: [Link]

  • The Pharma Review. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • NIH. (2017). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Available from: [Link]

  • ACS Publications. (2006). Asymmetric Strecker synthesis: isolation of pure enantiomers and mechanistic implications. Available from: [Link]

  • PubMed. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Available from: [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]

  • MDPI. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

Sources

Validation

A Comparative Guide to the Validation of a New Analytical Method for 2-Amino-4-methylpentanenitrile Hydrochloride

This guide provides an in-depth, objective comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-4-methylpentanenitrile hydrochloride. Designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-4-methylpentanenitrile hydrochloride. Designed for researchers, scientists, and drug development professionals, this document details the validation process, compares its performance against alternative analytical techniques, and provides the supporting experimental data and protocols necessary for assessment and implementation. The entire process is framed within the context of current regulatory expectations, ensuring the resulting method is robust, reliable, and fit for its intended purpose.

Introduction: The Analytical Challenge

2-Amino-4-methylpentanenitrile hydrochloride is a key chemical intermediate whose purity and concentration must be precisely controlled during pharmaceutical development and manufacturing.[1] The presence of impurities can significantly impact the safety and efficacy of the final drug product. Therefore, a validated analytical method is not merely a procedural requirement but a cornerstone of quality assurance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This guide details the validation of a novel Reversed-Phase HPLC (RP-HPLC) method, contextualizing its performance by comparing it with other potential techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

The Regulatory Landscape: A Foundation of Trust

Analytical method validation is governed by a harmonized framework established by international regulatory bodies. The primary guidance documents that form the basis of this work are from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

  • ICH Q2(R2): Validation of Analytical Procedures: This is the cornerstone guideline, detailing the validation characteristics required for various analytical tests.[3][4] It defines parameters such as accuracy, precision, specificity, linearity, range, and robustness.

  • ICH Q14: Analytical Procedure Development: This newer guideline works in tandem with Q2(R2) and emphasizes a more scientific, risk-based approach to method development, introducing the concept of the Analytical Target Profile (ATP) to define the method's goals upfront.[5][6]

  • FDA and EMA Guidelines: These regional bodies adopt and enforce the ICH guidelines, providing a unified standard for submissions.[7][8][9]

The validation process described herein adheres to this lifecycle approach, where method development and validation are continuous processes rather than a one-time event.[5]

cluster_0 Analytical Procedure Lifecycle (ICH Q14/Q2) ATP 1. Define Analytical Target Profile (ATP) Risk 2. Conduct Risk Assessment & Identify Critical Parameters ATP->Risk Sets Goals Dev 3. Method Development & Optimization Risk->Dev Informs Design Val 4. Method Validation (ICH Q2) Dev->Val Defines Protocol Transfer 5. Method Transfer & Routine Use Val->Transfer Confirms Fitness Monitor 6. Continuous Monitoring & Improvement Transfer->Monitor Implementation Monitor->Risk Feedback Loop cluster_1 RP-HPLC Method Workflow Sample 1. Sample & Standard Preparation Deriv 2. Pre-column Derivatization (OPA Reagent) Sample->Deriv Inject 3. HPLC Injection Deriv->Inject Sep 4. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Sep Detect 5. UV Detection (340 nm) Sep->Detect Quant 6. Data Integration & Quantification Detect->Quant

Sources

Comparative

A Comparative Guide to the Cost-Effectiveness of 2-Amino-4-methylpentanenitrile Hydrochloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract: 2-Amino-4-methylpentanenitrile hydrochloride, also known as leucine nitrile hydrochloride, is a pivotal intermediate in the synthesis of various a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-4-methylpentanenitrile hydrochloride, also known as leucine nitrile hydrochloride, is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an amino group and a nitrile group, makes it a versatile building block.[1][2] This guide provides an in-depth analysis of the cost-effectiveness of utilizing this intermediate, comparing its primary synthetic route—the Strecker synthesis—with a viable alternative pathway for producing chiral amino acid derivatives. By examining reaction yields, process complexity, raw material costs, and scalability, this document offers a comprehensive framework for process chemists and drug development professionals to make informed decisions in the early stages of route scouting and process optimization.

Introduction: The Strategic Importance of α-Aminonitriles

α-Aminonitriles are highly valuable precursors in organic synthesis, most notably for the production of α-amino acids and their derivatives, which are fundamental components of a vast number of pharmaceuticals.[1] The nitrile group serves as a robust and versatile handle for further chemical transformations, including hydrolysis to carboxylic acids or reduction to amines.[2] 2-Amino-4-methylpentanenitrile, derived from the essential amino acid leucine, is of particular interest due to the prevalence of the isobutyl side chain in many drug molecules, contributing to favorable lipophilicity and binding interactions.[3]

The hydrochloride salt form enhances the stability and handling of the otherwise basic and potentially reactive free aminonitrile, making it a preferred choice for storage and use in industrial settings. This guide focuses on its application as a direct precursor and compares the economic and process efficiency of its use against alternative synthetic strategies.

Comparative Analysis: Strecker Synthesis vs. Alternative Routes

The primary method for synthesizing 2-Amino-4-methylpentanenitrile is the Strecker reaction, a three-component reaction between an aldehyde (isovaleraldehyde), a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium chloride).[4] While effective, this route presents challenges related to the handling of highly toxic cyanide and the generation of stoichiometric byproducts.

An alternative and often preferred industrial strategy for producing chiral amino acid derivatives involves the asymmetric alkylation of a glycine equivalent. This bypasses the direct synthesis of the aminonitrile intermediate for certain applications. We will compare these two conceptual pathways.

Pathway A: Strecker Synthesis of 2-Amino-4-methylpentanenitrile This classical method involves the one-pot reaction of isovaleraldehyde, ammonium chloride, and sodium cyanide. The resulting racemic aminonitrile is then typically used in downstream reactions.

Pathway B: Asymmetric Synthesis via Glycine Enolate Alkylation This alternative involves using a chiral glycine enolate equivalent which is then alkylated with an isobutyl halide. This route can offer high enantioselectivity directly, potentially avoiding a separate chiral resolution step later in the synthesis.[5]

Data Presentation: Performance and Cost Metrics

The following table summarizes the key performance indicators for each pathway, based on literature and process chemistry principles. Costs are estimated for illustrative purposes and can vary significantly based on supplier, scale, and market conditions.

ParameterPathway A: Strecker SynthesisPathway B: Asymmetric AlkylationJustification & Causality
Starting Materials Isovaleraldehyde, NH₄Cl, NaCNChiral Glycine Equivalent, Isobutyl Bromide, Strong Base (e.g., LDA)Pathway A uses cheaper, commodity raw materials. Pathway B requires a more complex and expensive chiral auxiliary and cryogenic conditions.
Typical Yield 79-99% (racemic)[4]60-95% (enantiomerically enriched)The Strecker reaction is typically high-yielding for racemic products.[4] Asymmetric alkylations can have variable yields depending on the substrate and conditions.
Process Complexity One-pot reaction, but requires careful handling of NaCN. Aqueous workup.Multi-step (auxiliary preparation, alkylation, hydrolysis). Requires cryogenic temperatures (-78 °C).The need for cryogenic cooling and moisture-sensitive reagents in Pathway B significantly increases operational complexity and capital expenditure.
Safety & Environmental High Hazard: Use of highly toxic sodium cyanide. Generates cyanide-containing waste streams.Moderate Hazard: Use of flammable solvents and pyrophoric bases (n-BuLi for LDA). Less toxic waste.Cyanide management is a major cost and safety driver for Pathway A, requiring specialized handling protocols and waste treatment facilities.
Scalability Readily scalable, but cyanide handling poses challenges at large scale.Scalable, but cryogenic requirements can be a bottleneck for very large-scale production.The infrastructure for large-scale cryogenic reactions is a significant investment, potentially favoring Pathway A if a subsequent efficient resolution is available.
Product Form Racemic 2-Amino-4-methylpentanenitrile HClEnantiomerically enriched amino acid derivativePathway B's primary advantage is the direct formation of a chiral product, potentially saving steps and costs associated with resolution.
Estimated Cost-in-Use Lower raw material cost, but higher safety/waste management cost.Higher raw material and operational cost, but may be offset by avoiding downstream resolution.The "cheaper" raw materials of Pathway A can be deceptive once the total cost of ownership (including safety and environmental controls) is factored in.

Experimental Protocols

To provide a practical basis for comparison, detailed step-by-step methodologies for each pathway are outlined below.

Protocol 1: Synthesis of 2-Amino-4-methylpentanenitrile (Pathway A)

Objective: To synthesize racemic 2-Amino-4-methylpentanenitrile via the Strecker reaction.

Materials:

  • Isovaleraldehyde (1.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.1 eq)

  • Sodium Cyanide (NaCN) (1.05 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl Ether

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water. Add isovaleraldehyde and stir vigorously for 30 minutes at room temperature to form the corresponding imine in situ.

  • Nitrile Addition: Cool the mixture in an ice bath. Slowly add a solution of sodium cyanide in water dropwise, ensuring the temperature does not exceed 10°C. Causality: This exothermic step is temperature-controlled to prevent side reactions and ensure safety.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-15 hours.[6] Monitor reaction completion by TLC or GC-MS.

  • Workup: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Salt Formation: Cool the ethereal solution in an ice bath and bubble dry HCl gas through it, or add a pre-chilled solution of HCl in ether. The hydrochloride salt will precipitate.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Protocol 2: Asymmetric Synthesis of Leucine Derivative (Pathway B)

Objective: To synthesize an enantiomerically enriched leucine derivative via alkylation of a chiral glycine equivalent (Schöllkopf method example).

Materials:

  • Schöllkopf Chiral Auxiliary (e.g., (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • Isobutyl Bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (e.g., 0.1 M)

Procedure:

  • Deprotonation: Under an inert atmosphere (N₂ or Ar), dissolve the chiral auxiliary in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Causality: Anhydrous and inert conditions are critical to prevent quenching of the highly reactive organolithium base and the resulting enolate.

  • Enolate Formation: Add n-BuLi dropwise, maintaining the temperature at -78°C. A color change typically indicates the formation of the lithiated species (enolate). Stir for 30 minutes.

  • Alkylation: Add isobutyl bromide dropwise to the enolate solution at -78°C. Stir for 3-4 hours at this temperature.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Hydrolysis & Isolation: Allow the mixture to warm to room temperature. Add dilute aqueous HCl to hydrolyze the auxiliary and the ester. This step cleaves the chiral auxiliary and liberates the amino acid methyl ester.[5] The product is then isolated through extraction and purification by chromatography or crystallization.

Visualization of Comparative Workflows

The following diagrams illustrate the fundamental differences in the process flow between the two synthetic pathways.

Diagram 1: Strecker Synthesis Workflow

G cluster_0 Pathway A: Strecker Synthesis A Isovaleraldehyde + NH4Cl + NaCN B One-Pot Reaction (Aqueous, Room Temp) A->B C Racemic Aminonitrile B->C D Extraction & HCl Salt Formation C->D E Final Product: Racemic Leucine Nitrile HCl D->E F Downstream Chiral Resolution E->F

Caption: Workflow for Pathway A, highlighting the one-pot synthesis and the need for a subsequent resolution step.

Diagram 2: Asymmetric Synthesis Workflow

G cluster_1 Pathway B: Asymmetric Synthesis A Chiral Glycine Auxiliary B Deprotonation (LDA, -78°C) A->B C Alkylation with Isobutyl Bromide (-78°C) B->C D Hydrolysis & Auxiliary Removal C->D E Final Product: Chiral Leucine Derivative D->E

Caption: Workflow for Pathway B, showing the multi-step, cryogenic process that yields a chiral product directly.

Conclusion and Recommendations

The cost-effectiveness of using 2-Amino-4-methylpentanenitrile hydrochloride is highly context-dependent.

Choose Pathway A (Strecker Synthesis) when:

  • The final API is racemic, or an efficient and inexpensive chiral resolution method is available for a downstream intermediate.

  • The organization has robust infrastructure and protocols for handling highly toxic reagents like sodium cyanide.

  • Minimizing the cost of raw materials is the primary driver, and the higher operational costs of safety and waste management are acceptable.

Choose Pathway B (Asymmetric Synthesis) when:

  • High enantiopurity is required early in the synthetic sequence to maximize the yield of the desired stereoisomer.

  • The cost of a downstream resolution step is prohibitively high or technically challenging.

  • Avoiding the use of acute toxins like cyanide is a strategic priority, and the capital investment in cryogenic equipment is feasible.

Ultimately, a thorough techno-economic evaluation, including process safety reviews and pilot-scale studies, is essential.[7] For many modern pharmaceutical processes where single-isomer drugs are the norm, the higher upfront costs of an asymmetric route (Pathway B) are often justified by the elimination of resolution steps, which frequently results in a more efficient, sustainable, and ultimately more cost-effective overall process.

References

  • Benchchem. A Comparative Cost-Benefit Analysis of Industrial Production Methods for 2-Amino-4,6-dimethoxypyrimidine.
  • Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13352438, 2-Amino-4-methylpentanenitrile. Available from: [Link]

  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • Royal Society of Chemistry. Some recent applications of α-amino nitrile chemistry. Available from: [Link]

  • SIOC Journals. Application of Nitrile in Drug Design. Available from: [Link]

  • ResearchGate. (PDF) Tailor‐Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza‐Tryptophan Derivatives. Available from: [Link]

  • Britannica. Leucine. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-4-methylpentanenitrile hydrochloride

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Amino-4-methylpentanenitrile hydrochloride (CAS No. 72177-82-3).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Amino-4-methylpentanenitrile hydrochloride (CAS No. 72177-82-3). As a nitrile-containing compound, this substance presents significant toxicological risks that demand meticulous adherence to safety and disposal procedures. This document is intended for researchers, chemists, and laboratory personnel who handle this chemical, offering a framework built on the principles of risk mitigation, regulatory compliance, and chemical causality.

Section 1: Hazard Assessment & Chemical Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. 2-Amino-4-methylpentanenitrile hydrochloride is classified as an acutely toxic substance. The primary toxicity is associated with the nitrile (-C≡N) functional group.

Exposure to this compound can cause severe health effects. It is categorized as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][2] The hydrochloride salt form means it is likely water-soluble, which can affect its environmental mobility if not contained properly.[2]

For quick reference, the key identification and hazard data are summarized below.

PropertyDataSource(s)
Chemical Name 2-Amino-4-methylpentanenitrile hydrochloride[3]
CAS Number 72177-82-3[3]
Molecular Formula C₆H₁₂N₂•HCl[3]
Molecular Weight 148.63 g/mol [3][4]
GHS Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH319: Causes serious eye irritation[1]
Signal Word Danger
Incompatibilities Strong oxidizing agents, strong acids[5][6]
Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl)[5]

Section 2: The Core Directive: Professional Hazardous Waste Disposal

The single most critical step in the disposal of 2-Amino-4-methylpentanenitrile hydrochloride is its management as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. The legal and ethical mandate is to transfer this waste to a licensed environmental management company.[5][7]

Your institution's Environmental Health & Safety (EHS) department is your primary partner in this process. They have established protocols and contracts with certified waste handlers to ensure compliance with all local, state, and federal regulations.[8] Attempting to bypass this process introduces significant safety risks and legal liability.

Section 3: Operational Disposal Plan: A Step-by-Step Protocol

This protocol outlines the standard operating procedure for collecting and preparing 2-Amino-4-methylpentanenitrile hydrochloride for professional disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Causality: Due to its high toxicity via all routes of exposure, robust protective measures are non-negotiable.

  • Protocol:

    • Always handle the solid compound and its solutions inside a certified chemical fume hood.

    • Wear appropriate PPE: a lab coat, splash goggles or a face shield, and chemical-resistant gloves (nitrile gloves are a common choice, but consult your institution's glove selection guide for specific breakthrough times).[1]

Step 2: Waste Segregation and Collection

  • Causality: Improper segregation can lead to dangerous chemical reactions within the waste container. Nitriles can react violently with strong oxidizing acids.[8]

  • Protocol:

    • Designate a specific, clearly labeled hazardous waste container for this chemical.

    • Collect solid waste (e.g., residual powder, contaminated weigh boats) and solutions in separate, compatible containers.

    • Do not mix this waste stream with other chemical waste, particularly strong acids or oxidizing agents.[6]

Step 3: Container Labeling and Storage

  • Causality: Accurate labeling is a regulatory requirement and is essential for safe handling by EHS personnel and waste contractors.

  • Protocol:

    • Label the waste container with a "Hazardous Waste" label.

    • Clearly write the full chemical name: "2-Amino-4-methylpentanenitrile hydrochloride" and its CAS number.

    • List all constituents, including solvents and their approximate percentages.

    • Store the sealed container in a designated, secure satellite accumulation area, away from incompatible materials, until it is collected by EHS.[5]

Step 4: Scheduling a Waste Pickup

  • Protocol: Follow your institution's specific procedure for requesting a hazardous waste pickup from your laboratory.

Section 4: Advanced Protocol: In-Lab Chemical Deactivation (Expert Use Only)

This section is for informational purposes and should only be attempted by experienced chemists with prior, explicit approval from their institution's EHS department.

In certain situations, such as decontaminating glassware or treating very small quantities of the material, chemical deactivation via hydrolysis can be employed to reduce the compound's toxicity. The principle is to break the carbon-nitrogen triple bond of the nitrile group.[9]

Method: Alkaline Hydrolysis

  • Causality: Alkaline hydrolysis converts the nitrile into the sodium salt of the corresponding carboxylic acid (2-amino-4-methylpentanoic acid) and ammonia gas.[10][11] The resulting amino acid salt is significantly less toxic than the parent nitrile.

Experimental Protocol:

  • Preparation: Work in a chemical fume hood and wear all appropriate PPE. Ensure a magnetic stirrer and a method for monitoring the reaction temperature are available.

  • Reaction Setup: For every 1 gram of 2-Amino-4-methylpentanenitrile hydrochloride, prepare a solution of 10% sodium hydroxide (NaOH) in a flask of appropriate size to allow for stirring and potential foaming.

  • Addition: Slowly and carefully add the nitrile compound to the stirring NaOH solution. The reaction may be exothermic. Maintain the temperature below 50°C, using an ice bath if necessary.

  • Reaction: Heat the mixture under reflux for several hours to ensure complete hydrolysis. The reaction is complete when the nitrile is no longer detectable (e.g., by TLC or LC-MS analysis). The evolution of ammonia gas is also an indicator.[10]

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature.

  • Final Disposal: The resulting solution, containing the sodium salt of an amino acid, can then be neutralized with a dilute acid (e.g., HCl). This final solution must still be collected as hazardous waste and disposed of through your EHS office, as it contains residual chemicals and salts.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of 2-Amino-4-methylpentanenitrile hydrochloride.

DisposalWorkflow start Identify Waste: 2-Amino-4-methylpentanenitrile HCl assess Assess Hazards: Acute Toxin, Irritant start->assess ppe Don Appropriate PPE & Work in Fume Hood assess->ppe segregate Segregate Waste (No Acids/Oxidizers) ppe->segregate label Collect in Labeled Hazardous Waste Container segregate->label spill Spill or Contaminated Glassware? label->spill ehs Contact EHS for Pickup and Professional Disposal spill->ehs No pretreat_decision EHS Approval for Pre-treatment? spill->pretreat_decision Yes pretreat_decision->label No hydrolysis Expert Use Only: Perform Alkaline Hydrolysis pretreat_decision->hydrolysis Yes collect_treated Collect Treated Waste for Professional Disposal hydrolysis->collect_treated collect_treated->ehs

Caption: Decision workflow for the safe disposal of 2-Amino-4-methylpentanenitrile hydrochloride.

References

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. [Link]

  • Google Patents. (1975). Process for the hydrolysis of nitriles.
  • PubChem. (n.d.). 2-Amino-4-methylpentanenitrile. National Institutes of Health. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride. National Institutes of Health. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Save My Exams. (2025, June 23). Hydrolysis of Nitriles. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • ResearchGate. (2020, November). The Potential of Acetonitrile Degradation Using Anaerobic Microbial Consortium. [Link]

  • LibreTexts Chemistry. (2025, January 19). Chemistry of Nitriles. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. [Link]

  • European Chemicals Agency (ECHA). (2023, June 9). Substance Information. [Link]

  • PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • PubChem. (n.d.). 2-Amino-2,4-dimethylpentanenitrile. National Institutes of Health. [Link]

  • Chemsrc. (2025, September 11). 2-Amino-4-methylpentanenitrile Hydrochloride. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

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